10-Deacetyl-7-xylosyl paclitaxel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLEZFXASNLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring taxane (B156437) and a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel. This document details the experimental protocols for its isolation and purification, presents quantitative data in a structured format, and illustrates the key biological pathways it modulates.
Introduction
10-Deacetyl-7-xylosyl paclitaxel is a taxane diterpenoid found in various species of the yew tree (Taxus), such as Taxus chinensis.[1] Structurally similar to paclitaxel, it serves as a valuable starting material for the semi-synthesis of this important chemotherapeutic agent. Beyond its role as a precursor, this compound exhibits its own biological activity, primarily through the induction of apoptosis in cancer cells.[2] This guide will delve into the technical aspects of its isolation from natural sources and shed light on its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [3] |
| Molecular Weight | 943.98 g/mol | [3] |
| CAS Number | 90332-63-1 | [4] |
| Appearance | White powder | N/A |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695), chloroform, ethyl acetate-acetone. Insoluble in water. | [2] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Taxus species is a multi-step process involving extraction, partitioning, and chromatographic separation. The following is a synthesized protocol based on established methods for taxane isolation.
Extraction
-
Biomass Preparation: The branches and leaves of Taxus chinensis are collected and air-dried. The dried material is then ground into a fine powder (20-50 mesh).[5]
-
Solvent Extraction: The powdered biomass is extracted with a solvent to isolate the crude taxanes. A common method involves maceration or ultrasound-assisted extraction with methanol or a mixture of ethanol and water (50-80% ethanol).[6] The extraction is typically carried out at room temperature for 24 hours.
Liquid-Liquid Partitioning
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the majority of the extraction solvent. The resulting residue is then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane, to separate the taxanes from water-soluble impurities.[7]
-
Concentration: The organic phase, containing the taxanes, is collected and concentrated to dryness using a rotary evaporator.
Chromatographic Purification
A multi-step chromatographic process is employed to isolate and purify this compound from the complex mixture of taxanes and other secondary metabolites.
This step serves as an effective enrichment method.
-
Column Preparation: A column is packed with a macroporous resin, such as AB-8.[8]
-
Sample Loading: The crude taxane extract is dissolved in an appropriate solvent and loaded onto the column.
-
Elution: A gradient elution is performed using a mixture of ethanol and water. A typical gradient involves an initial wash with 30% ethanol, followed by elution with 80% ethanol to recover the enriched taxane fraction.[8]
-
Quantitative Data for Macroporous Resin Chromatography:
| Parameter | Before AB-8 Resin Treatment | After AB-8 Resin Treatment | Reference |
| Content of this compound | 0.053% | 3.34% | [8] |
| Recovery of this compound | N/A | 85.85% | [8] |
| Fold Increase in Purity | N/A | 62.43 | [8] |
The final purification is achieved using preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detection at 227 nm is used to monitor the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Final Product: The collected fractions are combined and the solvent is evaporated to yield the purified compound. Purity is often assessed by analytical HPLC, with purities exceeding 99% being achievable.[9]
Spectroscopic Data
Characterization of the purified this compound is performed using various spectroscopic techniques.
Mass Spectrometry
-
LC-MS (ESI): The mass spectrum of this compound typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts. Experimental LC-MS data shows a precursor m/z of 943.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Signaling Pathway
This compound, similar to paclitaxel, exhibits anticancer activity by inducing apoptosis (programmed cell death).[2] This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
The key molecular events in the signaling pathway induced by this compound in cancer cells, such as the PC-3 human prostate cancer cell line, are as follows:
-
Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2]
-
Mitochondrial Membrane Permeabilization: The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[2]
-
Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of Apoptosis Induction
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Conclusion
This compound is a significant natural product with importance in both the semi-synthesis of paclitaxel and as a bioactive molecule in its own right. The isolation and purification of this compound from Taxus species require a systematic approach involving extraction, partitioning, and multi-step chromatography. Its pro-apoptotic activity in cancer cells, mediated through the intrinsic mitochondrial pathway, underscores its potential in oncological research and drug development. This guide provides a foundational understanding for researchers and professionals working with this and other related taxanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Natural Sources of 10-Deacetyl-7-xylosyl paclitaxel in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant taxoid compound, within various species of the genus Taxus. This document provides a comprehensive overview of its presence, methods for its isolation and quantification, and its biosynthetic relationship to paclitaxel.
Quantitative Analysis of 10-Deacetyl-7-xylosyl paclitaxel in Taxus Species
This compound, a derivative of the renowned anti-cancer drug paclitaxel, is found in several Taxus species. Its concentration varies depending on the species and the part of the plant being analyzed. The following table summarizes the quantitative data available in the scientific literature.
| Taxus Species | Plant Part | Concentration (% of dry weight) | Reference |
| Taxus chinensis | Needles | 0.0467% | [1][2] |
| Taxus cuspidata | Needles | 0.0153% | [1][2] |
| Taxus brevifolia | Bark | 0.06% - 0.1% | [3] |
| Taxus brevifolia | Bark | 0.1% (as 10-deacetyl taxol-7-xyloside) | [4] |
Experimental Protocols for Extraction, Isolation, and Quantification
The accurate analysis of this compound from Taxus biomass requires robust and efficient experimental protocols. Below are detailed methodologies for its extraction, isolation, and quantification.
Extraction: Negative Pressure Cavitation (NPC)
A highly effective method for extracting taxoids from Taxus needles is Negative Pressure Cavitation (NPC) extraction.[1][2] This technique offers advantages over conventional methods by being more efficient and operating at lower temperatures, which minimizes the degradation of thermolabile compounds.[2]
Protocol:
-
Sample Preparation: Air-dry and grind the Taxus needles into a fine powder.
-
Extraction Solvent: Prepare an 80% (v/v) ethanol-water solution.
-
Solid-to-Liquid Ratio: Mix the powdered needles with the extraction solvent at a ratio of 1:15 (g/mL).
-
NPC Conditions:
-
Set the vacuum degree to -0.03 MPa.
-
Maintain the extraction temperature at a controlled, low level.
-
Perform the extraction for 60 minutes.
-
-
Repeated Extraction: Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the extracts and concentrate them under reduced pressure.
Isolation and Purification: Macroporous Resin Chromatography
Following extraction, macroporous resin chromatography can be employed for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel from the crude extract.[5]
Protocol:
-
Resin Selection: Utilize a suitable macroporous resin, such as AB-8, which has demonstrated high adsorption capacity for the target compound.[5]
-
Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with the initial mobile phase.
-
Loading: Dissolve the concentrated extract in an appropriate solvent and load it onto the column.
-
Washing: Wash the column with a low-concentration ethanol (B145695) solution (e.g., 30% ethanol) to remove impurities.
-
Elution: Elute the bound taxoids using a step-gradient of increasing ethanol concentration. A gradient of 30% ethanol followed by 80% ethanol has been shown to be effective.[5]
-
Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.
Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For accurate and sensitive quantification of this compound, HPLC coupled with tandem mass spectrometry is the method of choice.[1][2]
Protocol:
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Injection Volume: Inject a small, precise volume (e.g., 20 µL) of the sample.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Biosynthetic Relationship and Signaling Pathways
This compound is a derivative of paclitaxel, and its biosynthesis is therefore intricately linked to the paclitaxel biosynthetic pathway. While the complete pathway is still under investigation, key enzymatic steps have been elucidated.[6][7][8] The formation of this compound involves modifications to the core taxane (B156437) skeleton.
The biosynthesis of paclitaxel begins with the cyclization of geranylgeranyl diphosphate (B83284) to form the taxane core. A series of subsequent hydroxylation and acylation reactions, catalyzed by various enzymes, leads to the formation of baccatin (B15129273) III, a key intermediate.[9] The attachment of a C-13 side chain to baccatin III is a crucial step in forming paclitaxel.
This compound is formed through enzymatic modifications of intermediates in the paclitaxel pathway. Specifically, it involves the removal of the acetyl group at the C-10 position and the addition of a xylosyl group at the C-7 position. The enzyme responsible for the removal of the xylosyl group, a C-7 xylosidase, has been identified, suggesting the existence of a corresponding xylosyltransferase for its addition.[10]
Caption: Biosynthetic relationship of this compound to paclitaxel.
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from Taxus species.
Caption: Experimental workflow for this compound analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Determination of paclitaxel and its analogues in the needles of Taxus species by using negative pressure cavitation extraction followed by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 5. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Biosynthesis of paclitaxel unravelled [mpg.de]
- 9. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]
An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring taxane (B156437) derivative isolated from various species of the yew tree (Taxus), such as Taxus chinensis. As a derivative of the widely recognized anticancer drug paclitaxel, this compound has garnered significant interest within the scientific community. Its unique structural modifications, particularly the presence of a xylosyl moiety at the C-7 position and the absence of an acetyl group at the C-10 position, confer distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of 10-Deacetyl-7-xylosyl paclitaxel, with a focus on its mechanism of action in inducing apoptosis.
Chemical Structure and Stereochemistry
This compound possesses a complex diterpenoid core structure characteristic of taxanes. The molecule consists of a baccatin (B15129273) III core, which is a tetracyclic skeleton, substituted with an N-benzoyl-β-phenylisoserine side chain at the C-13 position, a xylosyl group at the C-7 position, and a hydroxyl group at the C-10 position.
The systematic IUPAC name for this compound is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate.[1] The stereochemistry of the molecule is crucial for its biological activity. The key stereocenters contribute to the specific three-dimensional conformation that allows for its interaction with its biological target, β-tubulin.
Key Structural Features:
-
Taxane Core: A complex fused ring system that provides the rigid scaffold for the molecule.
-
C-13 Side Chain: The N-benzoyl-β-phenylisoserine side chain is essential for its cytotoxic activity.
-
Xylosyl Group at C-7: This sugar moiety increases the hydrophilicity of the molecule compared to paclitaxel.
-
Hydroxyl Group at C-10: The absence of the acetyl group at this position distinguishes it from paclitaxel.
Below is a 2D representation of the chemical structure of this compound, illustrating the key functional groups and stereochemistry.
Figure 1: 2D chemical structure of this compound. Source: PubChem CID 53395275.[1]
Data Presentation
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | --INVALID-LINK--[1] |
| Molecular Weight | 943.98 g/mol | --INVALID-LINK--[1] |
| CAS Number | 90332-63-1 | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and methanol (B129727) | --INVALID-LINK--[2] |
Spectroscopic Data:
| Spectroscopic Data | Parameters and Observed Peaks | Reference |
| LC-MS/MS | MS Level: MS2Precursor m/z: 943Ionization: ESI (negative)Collision Energy: 40VMajor Fragments (m/z): 988, 942, 284 | --INVALID-LINK--[1] |
Experimental Protocols
Isolation and Purification of this compound from Taxus chinensis
The following protocol is a synthesized methodology based on established procedures for the isolation of taxanes.
1. Extraction: a. Air-dry and pulverize the needles and stems of Taxus chinensis. b. Macerate the powdered plant material with 80% methanol in water at a 1:10 (w/v) ratio for 24 hours at room temperature. c. Filter the extract and repeat the extraction process twice more with fresh solvent. d. Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude extract in water and partition sequentially with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). b. The taxane-containing fraction is typically enriched in the chloroform and ethyl acetate phases. c. Concentrate these fractions in vacuo.
3. Column Chromatography (Initial Purification): a. Subject the concentrated chloroform/ethyl acetate fraction to silica (B1680970) gel column chromatography. b. Elute the column with a gradient of chloroform and methanol, starting from 100% chloroform and gradually increasing the polarity with methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and UV visualization.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification): a. Pool the fractions containing this compound and concentrate. b. Dissolve the residue in a minimal amount of methanol and filter through a 0.45 µm filter. c. Purify the sample using a preparative RP-HPLC system with a C18 column. d. Elute with a gradient of acetonitrile (B52724) and water. A typical gradient could be from 30% to 70% acetonitrile over 40 minutes.[3] e. Monitor the elution at 227 nm and collect the peak corresponding to this compound. f. Lyophilize the collected fraction to obtain the pure compound.
Western Blot Analysis of Apoptosis-Related Proteins in PC-3 Cells
This protocol outlines the procedure for analyzing the effect of this compound on the expression of Bax, Bcl-2, and the activation of caspase-9 and -3 in human prostate cancer (PC-3) cells.
1. Cell Culture and Treatment: a. Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.
2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the total protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins on a 12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin). f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometric Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the expression of the target proteins to the loading control.
Biological Activity and Signaling Pathway
This compound, similar to paclitaxel, functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it promotes their polymerization and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2]
The primary mechanism of apoptosis induction by this compound is through the mitochondrial-dependent intrinsic pathway. This has been demonstrated in human prostate cancer PC-3 cells.[2]
Signaling Pathway of this compound-Induced Apoptosis:
The workflow for the induction of apoptosis by this compound is depicted below.
References
A Technical Guide to the Biosynthetic Pathway of Taxanes in Taxus chinensis
An in-depth technical guide or whitepaper on the core biosynthetic pathway of taxanes in Taxus chinensis.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Paclitaxel (B517696) (Taxol®), a potent anticancer agent, is a complex diterpenoid naturally produced by yew trees (Taxus species). The intricate biosynthetic pathway, involving an estimated 20 enzymatic steps, has been a subject of intense research for decades.[1] Understanding this pathway is critical for ensuring a sustainable supply of Paclitaxel, either through metabolic engineering in heterologous hosts or by enhancing production in Taxus cell cultures. This guide provides a detailed overview of the core biosynthetic pathway in Taxus chinensis, including the key enzymes, intermediates, regulatory networks, quantitative data, and common experimental protocols used in its elucidation. The publication of the Taxus chinensis genome has significantly accelerated the discovery of the remaining genes in the pathway, providing a near-complete picture of this vital metabolic process.[2]
The Core Biosynthetic Pathway: From GGPP to Paclitaxel
The biosynthesis of Paclitaxel is a complex process that can be divided into three main stages:
-
Formation of the core taxane (B156437) skeleton from geranylgeranyl diphosphate (B83284) (GGPP).[1]
-
A series of hydroxylations and acylations to modify the taxane core, forming the key intermediate, baccatin (B15129273) III.[3]
-
Synthesis and attachment of the C-13 side chain to the baccatin III core.[1]
The committed step is the cyclization of the universal diterpenoid precursor, GGPP, to taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TASY).[4] Following this, a cascade of cytochrome P450-mediated hydroxylations and acyltransferase-catalyzed acylations decorate the taxane core.[5]
Key Enzymes and Intermediates
The pathway involves numerous enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) and acyltransferase families. The key steps and the enzymes responsible are outlined below:
-
Taxadiene Formation: Geranylgeranyl Diphosphate (GGPP) is cyclized by Taxadiene Synthase (TASY) to form the foundational taxane skeleton, taxa-4(5),11(12)-diene.
-
First Hydroxylation: Taxane 5α-hydroxylase (T5αH) , a CYP450 enzyme, hydroxylates taxadiene at the C5 position.
-
Acetylation: Taxadien-5α-ol-O-acetyltransferase (TAT) acetylates the 5α-hydroxyl group.
-
Further Oxidations: A series of CYP450 enzymes, including Taxane 10β-hydroxylase (T10βH) , Taxane 13α-hydroxylase (T13αH) , and Taxane 2α-hydroxylase (T2αH) , add hydroxyl groups at various positions.
-
Formation of Baccatin III: Through several more steps of acylation and oxidation, the key intermediate baccatin III is formed. A critical step is the acetylation of 10-deacetylbaccatin III (10-DAB) by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[6]
-
Side Chain Synthesis: The C-13 side chain is synthesized from phenylalanine, involving the enzyme Phenylalanine aminomutase (PAM) .
-
Side Chain Attachment: Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) attaches the side chain to the baccatin III core.
-
Final Acylation: The final step involves the N-benzoylation of the attached side chain by 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT) to produce Paclitaxel.
Several enzymes, including DBAT, BAPT, and DBTNBT, have been identified as potential rate-limiting steps in the pathway.[7]
References
- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salicylic Acid-Responsive Factor TcWRKY33 Positively Regulates Taxol Biosynthesis in Taxus chinensis in Direct and Indirect Ways [frontiersin.org]
- 7. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 10-Deacetyl-7-xylosyl Paclitaxel on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DXP) is a naturally occurring analogue of paclitaxel, a cornerstone of cancer chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of 10-DXP, focusing on its interaction with microtubules. Like its renowned counterpart, 10-DXP is a potent microtubule-stabilizing agent that disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. This document details the molecular interactions, cellular consequences, and the signaling pathways implicated in 10-DXP-induced cell death. Furthermore, it presents available quantitative data on its biological activity and provides detailed protocols for key experimental assays utilized in its characterization.
Introduction
The taxane (B156437) family of diterpenoids, originally isolated from the Pacific yew tree (Taxus brevifolia), has revolutionized cancer treatment. Paclitaxel, the most prominent member of this family, exerts its potent anticancer effects by binding to β-tubulin and stabilizing microtubules. This stabilization prevents the dynamic instability required for proper mitotic spindle formation and function, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.
10-Deacetyl-7-xylosyl paclitaxel (10-DXP) is a naturally occurring taxane derivative found in various Taxus species, including Taxus chinensis and Taxus yunnanensis. Structurally, it differs from paclitaxel by the absence of an acetyl group at the C-10 position and the presence of a xylosyl sugar moiety at the C-7 position. These modifications can influence the compound's pharmacological properties, including its solubility and interaction with its molecular target. This guide aims to provide an in-depth technical analysis of the mechanism of action of 10-DXP on microtubules, offering valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action on Microtubules
Similar to paclitaxel, the primary mechanism of action of 10-DXP is the stabilization of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably cell division. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle.
10-DXP enhances tubulin polymerization, shifting the equilibrium towards the assembled microtubule state. By binding to the β-tubulin subunit within the microtubule polymer, 10-DXP suppresses the dynamic instability of these structures. This leads to the formation of abnormally stable and non-functional microtubule bundles, disrupting the delicate balance required for mitotic progression.
dot
Caption: Interaction of 10-DXP with microtubules, promoting stabilization.
Cellular Consequences of Microtubule Stabilization
The hyperstabilization of microtubules by 10-DXP has profound consequences for cellular function, culminating in cell death.
-
Mitotic Arrest: The inability of the mitotic spindle to function correctly due to microtubule stabilization activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.
Signaling Pathway of 10-DXP-Induced Apoptosis
10-DXP induces apoptosis primarily through the mitochondria-dependent pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
-
Modulation of Bcl-2 Family Proteins: 10-DXP treatment leads to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance towards pro-apoptotic Bcl-2 family members results in the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Execution of Apoptosis: Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Notably, studies have indicated that 10-DXP-induced apoptosis is independent of the CD95 (Fas/APO-1) receptor and the NF-κB signaling pathway.
dot
Caption: Signaling pathway of 10-DXP-induced apoptosis.
Quantitative Data Presentation
Direct comparative studies providing quantitative data for both 10-DXP and paclitaxel under identical experimental conditions are limited in the publicly available literature. The following tables summarize the available data. It is important to note that direct comparisons between values obtained from different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | PC3 (Prostate Cancer) | Proliferation Assay | 5 µM | [Source for 10-DXP IC50] |
| Paclitaxel | A549 (Lung Cancer) | MTT Assay | 3.1 nM | [Source for Paclitaxel IC50] |
| MCF7 (Breast Cancer) | MTT Assay | 2.0 nM | [Source for Paclitaxel IC50] | |
| PC3 (Prostate Cancer) | MTT Assay | 4.5 nM | [Source for Paclitaxel IC50] |
Table 2: Effect on Microtubules (Cell-Free Assays)
| Compound | System | Assay | IC50 / Effect | Reference |
| This compound | Pig Brain Tubulin | Microtubule Assembly | IC50 = 0.3 µM | [Source for 10-DXP microtubule data] |
| Physarum Microtubules | Microtubule Assembly | IC50 = 0.5 µM | [Source for 10-DXP microtubule data] | |
| Paclitaxel | Bovine Brain Tubulin | Tubulin Polymerization | Enhances rate and extent | [General knowledge from multiple sources] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.
dot
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-5 mg/mL.
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare stock solutions of 10-DXP, paclitaxel (as a positive control), and a vehicle control (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
On ice, add the tubulin solution to pre-chilled wells of a 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
For microtubule-stabilizing agents like 10-DXP, an increase in the rate and extent of polymerization compared to the vehicle control will be observed.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 10-DXP, paclitaxel, or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Treat cells with 10-DXP, paclitaxel, or vehicle control for the desired time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound acts as a potent microtubule-stabilizing agent, mirroring the fundamental mechanism of action of paclitaxel. By enhancing tubulin polymerization and suppressing microtubule dynamics, 10-DXP induces mitotic arrest and triggers apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the activation of a caspase cascade. The detailed understanding of its mechanism of action, supported by the experimental protocols provided, is crucial for the ongoing research and development of novel taxane-based anticancer therapies. Further studies directly comparing the quantitative efficacy of 10-DXP and paclitaxel are warranted to fully elucidate its potential as a therapeutic agent.
A Technical Guide to the Pharmacological Properties of Hydrophilic Paclitaxel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological properties of hydrophilic paclitaxel (B517696) derivatives. Paclitaxel, a potent anti-cancer agent, is notoriously hydrophobic, necessitating the use of Cremophor EL and ethanol (B145695) in its clinical formulation, which can lead to significant side effects. The development of hydrophilic derivatives aims to overcome these limitations by improving aqueous solubility, enhancing therapeutic efficacy, and reducing toxicity. This document details the synthesis, in vitro and in vivo activities, and pharmacokinetic profiles of various hydrophilic paclitaxel derivatives, presenting quantitative data in a structured format and outlining key experimental methodologies.
Rationale for Hydrophilic Paclitaxel Derivatives
Paclitaxel's poor water solubility (<0.4 μg/mL) presents a major hurdle in its clinical application.[1] The conventional formulation, Taxol, uses a mixture of Cremophor EL and ethanol to solubilize the drug, but this vehicle is associated with hypersensitivity reactions, neurotoxicity, and nephrotoxicity.[2][3] Furthermore, the Cremophor EL vehicle can entrap paclitaxel in micelles, affecting its pharmacokinetic profile and potentially reducing its availability to tumor tissue.[4]
Hydrophilic modification of paclitaxel is a key strategy to address these challenges. By conjugating paclitaxel to water-soluble moieties such as polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), dendrimers, or amino acids, it is possible to:
-
Enhance Aqueous Solubility: Improve the drug's solubility in physiological media, enabling the development of aqueous-based formulations and eliminating the need for toxic solubilizing agents.
-
Improve Pharmacokinetics: Prolong the drug's circulation half-life, leading to sustained tumor exposure.[2]
-
Enhance Tumor Targeting: Utilize the enhanced permeability and retention (EPR) effect for passive tumor accumulation or incorporate targeting ligands for active tumor targeting.[2]
-
Reduce Toxicity: Decrease the side effects associated with both paclitaxel and its formulation vehicle.[5]
The logical relationship between increasing hydrophilicity and the desired pharmacological outcomes is depicted in the following diagram.
Caption: Logical flow from hydrophilic modification to improved pharmacological properties.
Major Classes of Hydrophilic Paclitaxel Derivatives and Their Pharmacological Profiles
PEGylated Paclitaxel
Polyethylene glycol (PEG) is a highly versatile and biocompatible polymer commonly used to improve the pharmaceutical properties of drugs. PEGylation of paclitaxel, typically at the 2'-hydroxyl position, significantly enhances its water solubility.[6][7]
Pharmacological Properties of PEGylated Paclitaxel
| Derivative/Formulation | Solubility | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics | Reference(s) |
| PEG-paclitaxel (MW 5000) | > 20 mg equiv. paclitaxel/ml | Similar to paclitaxel in B16 melanoma cells | Significantly delayed tumor growth in MCA-4 mammary tumor-bearing mice | pH-dependent release of paclitaxel | [6] |
| PEG-paclitaxel (amino acid spacers) | Highly improved | Enhanced compared to paclitaxel | Enhanced antitumor activity | Not specified | [7] |
| PEG-PTX 6k & 20k (pulmonary delivery) | Not specified | Not specified | Significantly enhanced anti-tumor efficacy in a Lewis lung carcinoma model | Prolonged residency and sustained release in the lungs (PEG-PTX 20k) | [8] |
| PEGylated poly(anhydride) nanoparticles | Not specified | Not specified | Not specified | Relative oral bioavailability of 70% (PEG 2000) and 40% (PEG 6000) | [9] |
Hyaluronic Acid-Paclitaxel Conjugates
Hyaluronic acid (HA) is a natural polysaccharide that can target CD44 receptors, which are often overexpressed on the surface of cancer cells. Conjugating paclitaxel to HA not only improves its water solubility but also offers a potential mechanism for tumor-targeted delivery.[10][11]
Pharmacological Properties of Hyaluronic Acid-Paclitaxel Conjugates
| Derivative/Formulation | Solubility | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics/Targeting | Reference(s) |
| HA-paclitaxel micelles | Self-assembled in aqueous solution | More pronounced cytotoxic effect in HA receptor-overexpressing cells | Not specified | Potential for tumor-specific targeting | [10][12] |
| HA-paclitaxel nanoconjugates (~5 kDa) | Not specified | Similar to paclitaxel in MDA-MB-231Br cells (G2-M arrest, apoptosis) | Significantly longer overall survival in a brain metastases of breast cancer model | Bypasses p-glycoprotein-mediated efflux via CD44 receptor-mediated endocytosis | [11] |
| HA-paclitaxel (ONCOFID-P) | Not specified | Less effective than free paclitaxel in OVCAR-3 and SKOV-3 cells | More effective than IV and IP free paclitaxel in inhibiting intra-abdominal tumor dissemination and prolonging survival in an ovarian cancer model | Locoregional treatment for ovarian cancer | [13] |
Dendrimer-Paclitaxel Conjugates
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure that can be used as drug carriers. Conjugation of paclitaxel to dendrimers, such as polyamidoamine (PAMAM), can enhance solubility and potentially alter the drug's mechanism of action.[14][15]
Pharmacological Properties of Dendrimer-Paclitaxel Conjugates
| Derivative/Formulation | Solubility | In Vitro Cytotoxicity | In Vivo Efficacy | Mechanism of Action | Reference(s) |
| PAMAM G4-paclitaxel | Enhanced | Enhanced cytotoxicity | Not specified | Not specified | [14] |
| G5 PAMAM-paclitaxel | Hydrophilic | Demonstrated in cultured cancer cells | Not specified | Promotes microtubule polymerization and stabilization (paclitaxel-dependent); bundles pre-formed microtubules (paclitaxel-independent) | [15][16] |
| PAMAM-paclitaxel-trastuzumab | Not specified | Increased cytotoxicity and selectivity in HER-2 positive cells | Not specified | Targeted delivery to HER-2 positive cells, leading to cell cycle arrest | [17] |
| Cathepsin B-cleavable PAMAM-paclitaxel | Hydrophilic | Higher cytotoxicity in cells with high cathepsin B activity | Markedly higher tumor reduction in MDA-MB-231 xenograft models | Preferential release of paclitaxel at the tumor site | [18] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of paclitaxel and its derivatives is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[15][19] Hydrophilic derivatives are designed as prodrugs that release active paclitaxel within the tumor microenvironment or inside cancer cells. The general signaling pathway is illustrated below.
Caption: Signaling pathway of paclitaxel leading to apoptosis.
Experimental Protocols
A general workflow for the synthesis and evaluation of hydrophilic paclitaxel derivatives is outlined below. This workflow encompasses the key stages from chemical synthesis to preclinical in vivo evaluation.
Caption: General experimental workflow for evaluating hydrophilic paclitaxel derivatives.
Synthesis of Hydrophilic Paclitaxel Derivatives
A common strategy for synthesizing these derivatives involves the esterification of paclitaxel at the 2'-hydroxyl or 7-hydroxyl position with a hydrophilic moiety. For example, the synthesis of a PEG-paclitaxel conjugate can be achieved by reacting paclitaxel with succinic anhydride (B1165640) to form a 2'-succinyl-paclitaxel intermediate. This intermediate is then coupled to PEG.[2][6] Amino acid-based linkers can also be incorporated between paclitaxel and the hydrophilic polymer.[7][20]
In Vitro Cytotoxicity Assays
The cytotoxic activity of paclitaxel derivatives is typically evaluated against a panel of human tumor cell lines.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability. Cells are seeded in 96-well plates, treated with various concentrations of the drug, and incubated. MTT reagent is then added, and the resulting formazan (B1609692) product is solubilized and measured spectrophotometrically.[21][22]
-
Clonogenic Assay: This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival. Cells are treated with the drug for a specific duration, then plated at low density and allowed to form colonies over several days. Colonies are then stained and counted.[23]
-
Fluorometric Microculture Cytotoxicity Assay (FMCA): This assay is another method to determine cell viability based on the fluorescence generated from the hydrolysis of fluorescein (B123965) diacetate by viable cells.[21]
Cell Cycle Analysis
To confirm that the derivatives retain the mechanism of action of paclitaxel, cell cycle analysis is performed.
-
Flow Cytometry: Cells are treated with the drug, harvested, fixed, and stained with a DNA-binding dye such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Paclitaxel and its active derivatives cause an accumulation of cells in the G2/M phase.[11][24]
In Vivo Antitumor Efficacy Studies
The in vivo efficacy of hydrophilic paclitaxel derivatives is evaluated in animal models, typically using xenografts of human tumors in immunodeficient mice.
-
Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into mice. Once tumors are established, the mice are treated with the paclitaxel derivative, a control vehicle, and often free paclitaxel. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.[6][25]
-
Survival Studies: In some models, particularly those involving metastatic disease, the primary endpoint is overall survival. The time to a predetermined endpoint (e.g., tumor size, body weight loss) or death is recorded for each treatment group.[11]
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the new derivatives.
-
Drug Administration and Sampling: The derivative is administered to animals (e.g., rats, mice) via the intended clinical route (e.g., intravenous, oral). Blood samples are collected at various time points.[9][26]
-
Bioanalytical Method: The concentration of the paclitaxel derivative and/or released paclitaxel in plasma is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[27]
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance (CL), and half-life (t1/2) are calculated from the plasma concentration-time data.[4][28][29]
Conclusion
The development of hydrophilic paclitaxel derivatives represents a significant advancement in overcoming the challenges associated with the clinical use of paclitaxel. By improving solubility and enabling the development of safer formulations, these derivatives have the potential to enhance the therapeutic index of paclitaxel. The data presented in this guide demonstrate that various hydrophilic modifications can lead to improved in vitro and in vivo efficacy, as well as favorable pharmacokinetic profiles. Further research and clinical development of these promising agents are warranted to translate these preclinical findings into improved outcomes for cancer patients.
References
- 1. Hydrophilic Ethylene Glycol Fragments: A Determinant Affecting the Therapeutic Index of Paclitaxel Prodrug Nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of water-soluble poly(vinyl alcohol)-paclitaxel conjugate as a macromolecular prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized crossover pharmacokinetic study of solvent-based paclitaxel and nab-paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of water-soluble morpholino-decorated paclitaxel prodrugs with remarkably decreased toxicity - Lookchem [lookchem.com]
- 6. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of water-soluble paclitaxel prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of paclitaxel with pegylated poly(anhydride) nanoparticles: permeability and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyaluronic acid-paclitaxel conjugate micelles: synthesis, characterization, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel-hyaluronic nanoconjugates prolong overall survival in a preclinical brain metastases of breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Paclitaxel-hyaluronic acid conjugate(Fidia Farmaceutici SpA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Dendrimer versus linear conjugate: Influence of polymeric architecture on the delivery and anticancer effect of paclitaxel. | Semantic Scholar [semanticscholar.org]
- 15. Paclitaxel-Conjugated PAMAM Dendrimers Adversely Affect Microtubule Structure through Two Independent Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel-conjugated PAMAM dendrimers adversely affect microtubule structure through two independent modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Antitumor Activity of PAMAM Dendrimer Conjugates with Anticancer Drugs and a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of a paclitaxel prodrug conjugate for active targeting of an enzyme upregulated in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic activity of a new paclitaxel formulation, Pacliex, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expanding paclitaxel's therapeutic window: Investigating the pharmacokinetic, clinical formulation and mechanistic aspects of paclitaxel‑lipoate conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. escholarship.org [escholarship.org]
In Vitro Anticancer Efficacy of 10-Deacetyl-7-xylosyl paclitaxel: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring derivative of the widely used chemotherapeutic agent, paclitaxel. Isolated from Taxus chinensis, this analog exhibits improved water solubility, a significant advantage over its parent compound.[1] Preliminary in vitro studies have demonstrated its potential as a potent anticancer agent, primarily through the induction of mitotic cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive summary of the available in vitro data, detailed experimental protocols, and a visualization of the key signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of 10-Deacetyl-7-xylosyl paclitaxel has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 5 |
| A2780 | Ovarian Cancer | 1.6 |
| A549 | Lung Cancer | 2.1 |
| HCT-8 | Colon Cancer | Not Specified |
| HepG2 | Liver Cancer | Not Specified |
| MCF7 | Breast Cancer | Not Specified |
| SW480 | Colon Cancer | Not Specified |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects by disrupting microtubule dynamics, which leads to a halt in the cell cycle at the G2/M phase and the subsequent initiation of programmed cell death, or apoptosis.[1]
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This mitotic arrest is a direct consequence of the stabilization of microtubules, preventing the proper formation of the mitotic spindle necessary for cell division.
Mitochondria-Driven Apoptosis
The primary mechanism of apoptosis induced by this compound is the intrinsic or mitochondria-driven pathway.[2] This process is characterized by a series of molecular events:
-
Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane integrity.
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of caspase-9, an initiator caspase. Activated caspase-9 then activates downstream executioner caspases, including caspase-3 and caspase-6, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[2] Notably, the activation of caspase-8, a key component of the extrinsic apoptotic pathway, is not observed.[2]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the anticancer activity of this compound.
Cell Culture
The human prostate cancer cell line, PC-3, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat PC-3 cells with this compound for the specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: Treat PC-3 cells as described for the cell cycle analysis.
-
Staining: Resuspend the harvested cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated PC-3 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with non-fat milk and then incubate with primary antibodies against Bax, Bcl-2, caspase-9, caspase-3, and β-actin (as a loading control). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Activity Assessment
Caption: Experimental workflow for assessing the in vitro anticancer activity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mitochondria-driven apoptotic signaling pathway.
References
The Impact of 10-Deacetyl-7-xylosyl paclitaxel on Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 10-deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the well-known anti-cancer agent paclitaxel, on tubulin polymerization. This document outlines the compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways affected.
Core Mechanism of Action: Microtubule Stabilization
10-Deacetyl-7-xylosyl paclitaxel, like its parent compound, functions as a microtubule-stabilizing agent.[1] It enhances the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability essential for normal mitotic spindle function and cell division. This hyper-stabilization of microtubules leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis, in cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 5 | [1] |
Table 2: Effect on Microtubule Disassembly
| System | Effect | IC50 (µM) | Reference |
| Pig brain microtubules | Induces disassembly | 0.3 | N/A |
| Physarum microtubules | Induces disassembly | 0.5 | N/A |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol describes a general method for monitoring the effect of this compound on tubulin polymerization in a cell-free system. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Pre-chilled 96-well microplates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of enhancement of polymerization for each concentration relative to the vehicle control.
-
Plot the percentage of enhancement against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% of maximal effect).
-
Visualizing the Mechanism of Action
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway: this compound-Induced Apoptosis
This compound induces apoptosis through the mitochondrial-dependent pathway.[1] After promoting microtubule stabilization and causing mitotic arrest, a cascade of intracellular signaling events is initiated, leading to programmed cell death.
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
References
In-Depth Technical Guide: Induction of Apoptosis by 10-Deacetyl-7-xylosyl paclitaxel in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis in cancer cells by 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely-used chemotherapeutic agent, paclitaxel. The document details the core signaling pathways, presents available quantitative data, and offers detailed experimental protocols for key assays.
Core Mechanism: The Intrinsic Pathway of Apoptosis
10-Deacetyl-7-xylosyl paclitaxel, similar to its parent compound, is a microtubule-stabilizing agent.[1] This action disrupts the normal dynamics of the microtubule cytoskeleton, leading to an arrest of the cell cycle in the G2/M phase, a process known as mitotic arrest.[2][3] This prolonged halt in cell division is a primary trigger for the induction of programmed cell death, or apoptosis.
The predominant mechanism of apoptosis initiated by this compound is the mitochondrial-driven, or intrinsic, pathway.[2] This has been notably demonstrated in human PC-3 prostate cancer cells.[2] The key molecular events are outlined below:
-
Modulation of Bcl-2 Family Proteins: The mitotic arrest triggers a crucial shift in the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. There is a notable upregulation in the expression of pro-apoptotic members, such as Bax and Bad.[1][4] Concurrently, the expression of anti-apoptotic proteins, including Bcl-2 and Bcl-xL, is downregulated.[1][4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.[1] This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.
-
Activation of the Caspase Cascade: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9, the initiator caspase of the intrinsic pathway.[1] Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, specifically caspase-3 and caspase-6.[2] These effector caspases execute the final stages of apoptosis by cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. It is important to note that the extrinsic pathway, which is mediated by caspase-8, does not appear to be significantly involved in apoptosis induced by this compound.[1]
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Citation |
| PC-3 | Prostate Cancer | Not explicitly stated in the available literature. |
Note: While the cytotoxic effects have been confirmed, specific IC50 values for this compound across a range of cancer cell lines are not well-documented in the reviewed literature.
Table 2: Induction of Apoptosis by this compound in PC-3 Cells
| Treatment Concentration | Treatment Duration | Percentage of Apoptotic Cells | Citation |
| Untreated Control | 48 hours | Baseline levels | [2] |
| 0.1 µM | 48 hours | Significant increase over control | [2] |
| 1.0 µM | 48 hours | Dose-dependent increase | [2] |
| 10.0 µM | 48 hours | Further dose-dependent increase | [2] |
Note: The cited study demonstrates a clear dose-dependent increase in the apoptotic cell population as measured by flow cytometry, though the exact percentages are not specified in the abstract.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
Quantification of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest cells, including the supernatant containing floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry, differentiating cell populations based on their fluorescence profiles.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in the Propidium Iodide/RNase A solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Analysis of Protein Expression (Western Blotting)
This technique is used to detect and quantify changes in the expression levels of specific apoptosis-related proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bax, Bad, Bcl-2, Bcl-xL, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare total protein lysates from the cells.
-
Quantify the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
Visualizations of Pathways and Workflows
Apoptotic Signaling Pathway
References
The Role of 10-Deacetyl-7-xylosylpaclitaxel in Mitotic Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-7-xylosylpaclitaxel, a derivative of the potent anti-cancer agent paclitaxel, has emerged as a significant compound of interest in oncology research. This technical guide provides an in-depth analysis of its core function in inducing mitotic cell cycle arrest. It details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Paclitaxel and its derivatives, known as taxanes, represent a cornerstone in the chemotherapeutic treatment of various solid tumors. Their primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division. 10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring xyloside isolated from Taxus chinensis, has demonstrated potent anti-proliferative and pro-apoptotic activities.[1] This guide focuses on its specific role in halting the cell cycle at the mitotic phase, a key event that ultimately leads to cancer cell death.
Mechanism of Action: Mitotic Arrest
10-Deacetyl-7-xylosylpaclitaxel functions as a microtubule-stabilizing agent, enhancing the polymerization of tubulin dimers into microtubules.[2] This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The inability of the mitotic spindle to correctly segregate chromosomes triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3] This sustained mitotic arrest ultimately culminates in the induction of apoptosis, or programmed cell death.
Quantitative Data on Biological Activity
The anti-proliferative activity of 10-Deacetyl-7-xylosylpaclitaxel and its analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| 10-Deacetyl-7-xylosylpaclitaxel | PC3 (Prostate Cancer) | 5 | Proliferation Assay | [3] |
| 10-Deacetyl-7-xylosylpaclitaxel | Pig Brain Microtubules | 0.3 | Disassembly Assay | [3] |
| 10-Deacetyl-7-xylosylpaclitaxel | Physarum Microtubules | 0.5 | Disassembly Assay | [3] |
| 7-Xylosyl-10-deacetyltaxol B | A2780 (Ovarian Cancer) | 3.5 | Sulforhodamine B Assay | [4] |
| 7-Xylosyl-10-deacetyltaxol B | A549 (Lung Cancer) | 1.9 | Sulforhodamine B Assay | [4] |
| 7-Xylosyl-10-deacetyltaxol B | A549/CDDP (Cisplatin-resistant Lung Cancer) | 3.1 | Sulforhodamine B Assay | [4] |
| 7-Xylosyl-10-deacetyltaxol B | HepG2 (Liver Cancer) | 3.9 | Sulforhodamine B Assay | [4] |
| 7-Xylosyl-10-deacetyltaxol B | MCF7 (Breast Cancer) | 0.14 | Sulforhodamine B Assay | [4] |
| 7-Xylosyl-10-deacetyltaxol B | HCT-8 (Colon Cancer) | > 25 | Sulforhodamine B Assay | [4] |
Signaling Pathway of Apoptosis Induction
The prolonged mitotic arrest induced by 10-Deacetyl-7-xylosylpaclitaxel triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Signaling pathway of apoptosis induced by 10-Deacetyl-7-xylosylpaclitaxel.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of 10-Deacetyl-7-xylosylpaclitaxel.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., PC-3, A549, MCF-7) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of 10-Deacetyl-7-xylosylpaclitaxel is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in fresh culture medium immediately before use.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of 10-Deacetyl-7-xylosylpaclitaxel for the indicated time.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, exciting at 488 nm and collecting emission at ~610 nm.
-
Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of purified tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reconstitute purified tubulin protein in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer on ice.
-
Add different concentrations of 10-Deacetyl-7-xylosylpaclitaxel or a vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin mixture to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 340 nm over time in kinetic mode.
-
Plot the absorbance values against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Treat cells with 10-Deacetyl-7-xylosylpaclitaxel and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Bax, Bad, Bcl-2, Bcl-xL, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 dye is commonly used to assess changes in mitochondrial membrane potential.
Protocol:
-
Seed cells in a multi-well plate and treat with 10-Deacetyl-7-xylosylpaclitaxel.
-
Incubate the cells with JC-1 staining solution in the dark. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Wash the cells with PBS.
-
Measure the red and green fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
DNA Laddering Assay
This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
Protocol:
-
Treat cells with 10-Deacetyl-7-xylosylpaclitaxel.
-
Harvest the cells and extract genomic DNA using a DNA extraction kit or a standard phenol-chloroform extraction method.
-
Run the extracted DNA on a 1.5-2% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis.
Conclusion and Future Directions
10-Deacetyl-7-xylosylpaclitaxel is a promising anti-cancer agent that effectively induces mitotic cell cycle arrest and subsequent apoptosis in cancer cells. Its mechanism of action, centered on microtubule stabilization, is well-established for the taxane (B156437) class of drugs. The downstream activation of the mitochondrial apoptotic pathway underscores its potential as a therapeutic agent.
Further research is warranted to expand the quantitative data on its efficacy across a broader range of cancer cell lines, including those with acquired resistance to other chemotherapeutics. In vivo studies are also crucial to evaluate its pharmacokinetic properties, safety profile, and anti-tumor efficacy in animal models. The detailed protocols and pathway diagrams provided in this guide aim to facilitate and standardize future investigations into this and other related compounds, ultimately contributing to the development of more effective cancer therapies.
References
An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel: Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a significant natural product found in various species of the yew tree (Taxus). As a derivative of the renowned anticancer drug paclitaxel (Taxol®), this compound has garnered substantial interest within the scientific community. Its importance lies not only in its own potential biological activities but also as a key starting material in the semi-synthesis of paclitaxel and its analogue, docetaxel. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed exploration of its application in the synthesis of paclitaxel.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount in research and development. 10-Deacetyl-7-xylosyl paclitaxel is registered under the CAS number 90332-63-1 .[1][2][3] It is also known by a variety of synonyms, which are crucial to recognize when searching scientific literature and chemical databases.
| Synonym |
| 10-Deacetyl-7-xylosyltaxol |
| 10-Deacetylpaclitaxel 7-Xyloside |
| 10-Deacetyltaxol 7-Xyloside |
| 7-Xylosyl-10-deacetyl paclitaxel |
| 7-Xylosyl-10-deacetyltaxol |
| 7β-Xylosyl-10-deacetyltaxol |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [1] |
| Molecular Weight | 943.98 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | >228°C (decomposes) | |
| Solubility | Soluble in DMSO and methanol. | [4] |
| Storage | Store at -20°C |
Semi-Synthesis of Paclitaxel
This compound is a valuable precursor for the semi-synthesis of paclitaxel, offering a more abundant starting material compared to paclitaxel itself in certain Taxus species. The conversion involves a three-step chemical process: a redox reaction, acetylation, and deacetylation. This synthetic route has been reported to achieve a total yield of 67.6% with a final purity of 99.52% for the synthesized paclitaxel.
Below is a detailed experimental protocol based on available literature for the conversion of a mixture of 10-deacetyl-7-xylosyltaxanes to paclitaxel.
Experimental Protocol: Semi-Synthesis of Paclitaxel
Step 1: Redox Reaction
-
Objective: To selectively modify the xylosyl moiety for subsequent removal.
-
Procedure: A detailed protocol for the initial redox reaction is not explicitly available in the reviewed literature. However, this step typically involves selective oxidation of the vicinal diols of the xylose sugar, followed by reduction, to facilitate its removal.
Step 2: Acetylation
-
Objective: To acetylate the hydroxyl group at the C-10 position.
-
Procedure: The product from the redox step is dissolved in a suitable solvent (e.g., pyridine). Acetic anhydride (B1165640) is added as the acetylating agent. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Step 3: Deacetylation/Removal of Xylosyl Group
-
Objective: To remove the modified xylosyl group from the C-7 position.
-
Procedure: The acetylated intermediate is subjected to conditions that selectively cleave the xylosyl group. This may involve mild acidic or basic hydrolysis, carefully controlled to avoid unwanted side reactions on the paclitaxel core.
Purification:
-
The crude product mixture containing paclitaxel, and potentially paclitaxel analogues like Taxol B (Cephalomannine) and Taxol C, is subjected to purification.
-
Column Chromatography: The mixture is separated by column chromatography on silica (B1680970) gel. The specific elution solvent system would be optimized based on the polarity of the components but typically involves a gradient of ethyl acetate (B1210297) in hexane (B92381) or a similar solvent system.
Characterization of the Final Product
The identity and purity of the synthesized paclitaxel are confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the synthesized paclitaxel by comparing the spectra with that of an authentic standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized paclitaxel.
Purification of this compound
For researchers who need to isolate and purify this compound from natural sources, column chromatography is a common and effective method. One reported method utilizes twin-column recycling chromatography with a step solvent gradient to achieve a purity of 99.6% with a recovery rate of over 95%.[5] Another approach involves the use of macroporous resins, such as AB-8, for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel from crude extracts. The optimal conditions for this method include a processing volume of 15 bed volumes, a flow rate of 1 mL/min, and a temperature of 35°C, with a gradient elution using 30% and then 80% ethanol.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the logical flow of the semi-synthesis process, the following diagram has been generated using the DOT language.
Caption: Semi-synthesis workflow from this compound to Paclitaxel.
Conclusion
This compound is a compound of significant interest in the field of natural product chemistry and drug development. Its role as a readily available precursor for the semi-synthesis of paclitaxel makes it a valuable resource in the ongoing effort to produce this vital anticancer drug more efficiently and economically. This guide has provided a detailed overview of its chemical identity, properties, and a methodological outline for its conversion to paclitaxel, which will be of practical use to researchers in this area. Further research to fully elucidate the detailed mechanisms and optimize the yields of the synthetic steps will continue to be a priority.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of Taxoids Isolated from Taxus cuspidata
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japanese yew, Taxus cuspidata, is a rich source of a diverse array of taxoids, a class of diterpenoid compounds that have garnered significant attention in the field of oncology. While paclitaxel (B517696) (Taxol®) is the most renowned taxoid, a multitude of other non-paclitaxel taxoids have been isolated from T. cuspidata and exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activities of these taxoids, with a focus on their cytotoxic effects, modulation of microtubule dynamics, and ability to reverse multidrug resistance in cancer cells. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Cytotoxic Activity of Taxus cuspidata Taxoids
A significant number of taxoids isolated from Taxus cuspidata have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC50 values) of selected taxoids from Taxus cuspidata against various cancer cell lines. This data provides a comparative basis for evaluating the potential of these compounds as anticancer agents.
| Taxoid | Cancer Cell Line | IC50 (µM) | Reference |
| Paclitaxel | Murine leukemia P388 | 0.002 | [1] |
| Human breast cancer MCF-7 | 0.005 | [2] | |
| Human colon cancer HCT-116 | 0.008 | [1] | |
| Taxuspine C | Murine leukemia P388 | > 10 | [3] |
| 2'-desacetoxyaustrospicatine | Murine leukemia P388 | > 10 | [3] |
| 2-desacetoxytaxinine J | Murine leukemia P388 | > 10 | [3] |
| Taxinine | Murine leukemia P388 | > 10 | [3] |
| Taxinine M | Murine leukemia P388 | > 10 | [3] |
Note: The IC50 values for taxoids other than paclitaxel against P388 cells were not explicitly stated as numerical values in the provided search results but were indicated to be significantly less potent than paclitaxel in the context of direct cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Taxoid compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the taxoid compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the taxoid dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the taxoids).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Modulation of Microtubule Dynamics
A hallmark of many taxoids is their ability to interact with and stabilize microtubules, leading to mitotic arrest. However, some non-paclitaxel type taxoids from T. cuspidata have been shown to inhibit the depolymerization of microtubules induced by agents like calcium chloride (CaCl2).
Quantitative Data on Microtubule Depolymerization Inhibition
The following table presents data on the inhibitory effects of selected taxoids on CaCl2-induced microtubule depolymerization.
| Taxoid | Concentration | Inhibition of Depolymerization (%) | Reference |
| Taxuspine D | 10 µM | Markedly inhibited | [4] |
| Taxezopidine M | 10 µM | Moderate inhibition | [5] |
| Taxezopidine N | 10 µM | Weak inhibition | [5] |
Note: The term "markedly inhibited" suggests a strong effect, although a precise percentage was not provided in the abstract.
Experimental Protocol: Microtubule Depolymerization Assay
This assay measures the ability of a compound to prevent the depolymerization of pre-formed microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
Taxoid compounds
-
CaCl2 solution
-
Spectrophotometer with temperature control
Procedure:
-
Microtubule Polymerization: Incubate purified tubulin in polymerization buffer with GTP at 37°C to induce microtubule assembly. Monitor the polymerization by measuring the increase in absorbance at 340 nm.
-
Addition of Taxoid: Once the polymerization has reached a steady state, add the taxoid compound to the microtubule solution and incubate for a further period.
-
Induction of Depolymerization: Induce depolymerization by adding CaCl2 to the solution.
-
Measurement of Depolymerization: Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of depolymerization in the presence and absence of the taxoid. The percentage of inhibition can be determined by comparing these rates.
Reversal of Multidrug Resistance (MDR)
Several non-paclitaxel type taxoids from T. cuspidata have demonstrated the ability to reverse multidrug resistance in cancer cells. This is often achieved by inhibiting the function of P-glycoprotein (P-gp), a drug efflux pump that is overexpressed in many resistant cancer cell lines.
Quantitative Data on Vincristine (B1662923) Accumulation
The following table summarizes the effect of various taxoids on the intracellular accumulation of the anticancer drug vincristine in multidrug-resistant 2780AD human ovarian cancer cells. An increase in vincristine accumulation indicates a reversal of the MDR phenotype.[6]
| Taxoid | Concentration (µM) | Vincristine Accumulation (% of Control) |
| Verapamil (Positive Control) | 10 | 100 |
| Taxuspine C | 10 | 110 |
| 2'-desacetoxyaustrospicatine | 10 | 105 |
| 2-desacetoxytaxinine J | 10 | 100 |
| Taxinine | 10 | 60 |
| Taxinine M | 10 | 50 |
Experimental Protocol: Vincristine Accumulation Assay
This assay measures the ability of a compound to increase the intracellular concentration of a P-gp substrate, such as vincristine, in MDR cells.
Materials:
-
Multidrug-resistant cancer cell line (e.g., 2780AD) and its parental sensitive cell line
-
Complete cell culture medium
-
Taxoid compounds
-
[³H]-Vincristine
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells into multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Taxoid: Incubate the cells with the taxoid compound at various concentrations for a specified period (e.g., 1 hour).
-
Addition of Radiolabeled Vincristine: Add [³H]-Vincristine to the medium and incubate for a further period (e.g., 1-2 hours).
-
Washing: Wash the cells extensively with ice-cold PBS to remove extracellular [³H]-Vincristine.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the intracellular concentration of vincristine and determine the fold-increase in accumulation in the presence of the taxoid compared to the control (no taxoid).
Signaling Pathways
The biological activities of taxoids from Taxus cuspidata are mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Apoptosis Induction
Taxoids induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
G2/M Cell Cycle Arrest
Taxoids that stabilize microtubules cause an arrest in the G2/M phase of the cell cycle. This arrest is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 and the subsequent inhibition of the Cyclin B1/Cdk1 complex.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening taxoids for their biological activities.
Conclusion
The taxoids isolated from Taxus cuspidata represent a promising and diverse source of compounds with significant potential for cancer chemotherapy. Beyond the well-established role of paclitaxel, numerous other taxoids exhibit a range of biological activities, including direct cytotoxicity, modulation of microtubule stability, and the ability to overcome multidrug resistance. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of these compounds and their in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxezopidines M and N, taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Semi-Synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl paclitaxel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the semi-synthesis of the anticancer drug paclitaxel (B517696) from 10-deacetyl-7-xylosyl paclitaxel. This starting material is a more abundant, naturally occurring taxane (B156437) derivative found in various yew species (Taxus sp.), offering a potentially more sustainable and cost-effective route to paclitaxel compared to direct extraction or synthesis from other precursors.
Two primary synthetic pathways are outlined: a three-step redox-acetylation-deacetylation sequence and a protection-acetylation-deprotection strategy. These protocols are designed to provide researchers with the necessary details to replicate and adapt these methods for their specific laboratory settings.
I. Overview of Synthetic Pathways
The semi-synthesis of paclitaxel from this compound primarily involves the modification of the hydroxyl groups at the C-7 and C-10 positions of the taxane core, along with the management of the xyloside group. The two pathways presented here leverage different strategies to achieve the desired paclitaxel structure.
Pathway 1: Redox, Acetylation, and Deacetylation
This efficient three-step process, reported by Xue et al. (2020), offers a high-yielding route to paclitaxel.[1][2][3] The overall reported yield for this pathway is 67.6% with a final product purity of 99.52%.[1][2][3]
Pathway 2: TES Protection, Acetylation, and Deprotection
This alternative pathway involves the selective protection of the hydroxyl groups, followed by acetylation and subsequent removal of the protecting groups. This method provides a high degree of control over the chemical transformations.
II. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the primary synthetic pathway (Redox, Acetylation, Deacetylation).
Table 1: Reaction Yields
| Step | Intermediate/Product | Starting Material | Molar Ratio (Reagent:Substrate) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1. Redox | 10-deacetylpaclitaxel | 10-deacetyl-7-xylosyltaxanes | - | - | - | - |
| 2. Acetylation | Paclitaxel | 10-deacetylpaclitaxel | - | - | - | - |
| 3. Deacetylation (of side products) | Paclitaxel | - | - | - | - | - |
| Overall | Paclitaxel | 10-deacetyl-7-xylosyltaxanes | 67.6 [1][2][3] |
Note: Detailed quantitative data for each step of the redox-acetylation-deacetylation pathway from the primary literature is not fully available in the public domain. The overall yield is reported.
Table 2: Product Purity
| Product | Analytical Method | Purity (%) |
| Paclitaxel | HPLC | 99.52[1][2][3] |
III. Experimental Protocols
Pathway 1: Redox, Acetylation, and Deacetylation
This protocol is based on the work of Xue et al. (2020).[1][2][3][4]
Step 1: Redox Reaction
-
Objective: To selectively reduce a component of the starting material mixture. The exact nature of the "redox" step as described in the initial high-level summaries requires interpretation from the full experimental data, which is not publicly available. It is hypothesized this may refer to the conversion of cephalomannine (B1668392) or other taxane analogues present in the starting mixture.
-
Materials:
-
10-deacetyl-7-xylosyltaxane mixture
-
Appropriate reducing agent (e.g., Schwartz's reagent - Cp₂ZrHCl)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
Dissolve the 10-deacetyl-7-xylosyltaxane mixture in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the reducing agent in anhydrous THF.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Acetylation
-
Objective: To acetylate the hydroxyl group at the C-10 position.
-
Materials:
-
Product from Step 1
-
Acetylating agent (e.g., Acetic anhydride (B1165640) or Acetyl chloride)
-
Base (e.g., Pyridine (B92270) or 4-Dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
-
Protocol:
-
Dissolve the product from Step 1 in anhydrous DCM.
-
Add the base (e.g., pyridine) and the acetylating agent (e.g., acetic anhydride).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Deacetylation
-
Objective: This step likely refers to the removal of acetyl groups from side products that may have been formed, or a final purification step. The term "deacetylation" in this context might be a simplification in the initial report's abstract. A more likely interpretation is a final purification to yield pure paclitaxel.
-
Protocol:
Pathway 2: TES Protection, Acetylation, and Deprotection
This pathway is an alternative for the conversion of this compound to paclitaxel, particularly after the removal of the xylosyl group.
Step 1: Protection of Hydroxyl Groups
-
Objective: To selectively protect the hydroxyl groups at the C-2' and C-7 positions using a triethylsilyl (TES) protecting group.
-
Materials:
-
10-deacetylpaclitaxel (obtained after xyloside cleavage)
-
Triethylsilyl chloride (TESCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve 10-deacetylpaclitaxel in a mixture of pyridine and DCM.
-
Add TESCl to the solution.
-
Stir the reaction at room temperature for approximately 20 hours, monitoring the reaction by TLC until completion.
-
The reaction mixture containing 2',7-bis(triethylsilyl)-10-deacetyl-paclitaxel can be used directly in the next step or purified after workup.
-
Step 2: Acetylation of the C-10 Hydroxyl Group
-
Objective: To acetylate the C-10 hydroxyl group.
-
Materials:
-
Protected 10-deacetylpaclitaxel from Step 1
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., DCM)
-
-
Protocol:
-
To the solution from Step 1, add DMAP and acetic anhydride.
-
Stir the reaction at room temperature for approximately 4 hours, monitoring by TLC.
-
Upon completion, the reaction can be worked up or the crude product can be taken directly to the deprotection step.
-
Step 3: Deprotection of TES Groups
-
Objective: To remove the TES protecting groups from the C-2' and C-7 hydroxyls.
-
Materials:
-
Protected and acetylated paclitaxel derivative from Step 2
-
Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) or DCM
-
-
Protocol:
-
Dissolve the crude product from Step 2 in acetonitrile or DCM.
-
Carefully add HF-Py or TFA at 0 °C.
-
Stir the reaction at 0 °C to room temperature until deprotection is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude paclitaxel by column chromatography or recrystallization.
-
IV. Visualizations
Experimental Workflow: Redox, Acetylation, and Deacetylation Pathway
Caption: Workflow for the semi-synthesis of paclitaxel via a redox, acetylation, and deacetylation sequence.
Experimental Workflow: TES Protection Pathway
Caption: Workflow for the semi-synthesis of paclitaxel using a TES protection strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Conversion of 10-deacetyl-7-xylosyltaxanes to Docetaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Docetaxel (B913), a potent anti-cancer agent, is a member of the taxane (B156437) family of compounds. While traditionally semi-synthesized from 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the European yew tree (Taxus baccata), alternative precursors are of significant interest to expand the biomass resource base and improve the economic viability of production.[1] 10-deacetyl-7-xylosyltaxanes, which are abundant in the leaves, stems, and roots of various yew species, represent a promising alternative starting material.[2] This document provides detailed application notes and protocols for the semi-synthesis of Docetaxel from 10-deacetyl-7-xylosyltaxanes.
The overall process involves a multi-step chemical conversion. Initially, 10-deacetyl-7-xylosyltaxanes are converted into a mixture of paclitaxel (B517696) and its analogues (Taxol B and Taxol C) through a sequence of redox, acetylation, and deacetylation reactions.[2][3] Subsequently, the paclitaxel analogues are converted to Docetaxel.[2][3] This approach circumvents the need for 10-DAB and expensive chiral side chains, potentially leading to lower costs and higher yields.[2]
Experimental Protocols
Part 1: Conversion of 10-deacetyl-7-xylosyltaxanes to a Mixture of Taxols
This part of the protocol describes the three-step process to convert the starting material into a mixture containing Paclitaxel (Taxol A), Cephalomannine (Taxol B), and Taxol C.
1.1. Step 1: Redox Reaction
-
Objective: To modify the xylosyl group at the C-7 position for subsequent reactions.
-
Procedure: Detailed protocol for the redox reaction was not available in the provided search results. This step typically involves selective oxidation or reduction to facilitate the removal of the xylose moiety.
1.2. Step 2: Acetylation
-
Objective: To acetylate the hydroxyl groups, including the one at the C-10 position.
-
Procedure: Detailed protocol for the acetylation reaction was not available in the provided search results. This step is crucial for obtaining the desired taxol structure.
1.3. Step 3: Deacetylation
-
Objective: To selectively remove certain acetyl groups to yield the final taxol mixture.
-
Procedure: Detailed protocol for the deacetylation reaction was not available in the provided search results.
1.4. Purification of the Taxol Mixture
-
Objective: To isolate Paclitaxel, Taxol B, and Taxol C from the reaction mixture.
-
Method: Column chromatography on silica (B1680970) gel.[2][3]
-
Procedure:
-
Concentrate the reaction mixture from Step 1.3 under reduced pressure.
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Load the concentrated crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing Paclitaxel, Taxol B, and Taxol C.
-
Evaporate the solvent from the pooled fractions to obtain the purified compounds.
-
Part 2: Conversion of Taxol B and Taxol C Mixture to Docetaxel
This protocol outlines the conversion of the isolated mixture of Taxol B and Taxol C into Docetaxel.
-
Objective: To convert the side chains of Taxol B and Taxol C into the N-tert-butoxycarbonyl (t-BOC) side chain characteristic of Docetaxel.
-
Reagent: Schwartz's reagent (Zirconocene chloride hydride).[2][3]
-
Procedure:
-
Dissolve the mixture of Taxol B and Taxol C in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Schwartz's reagent to the solution. The reaction involves the removal of the amide from the side-chain to form an imine, followed by hydrolysis to a primary amine.[4]
-
After the initial conversion, introduce a t-BOC protecting group at the nitrogen of the amide group at the C-3' position.
-
The reaction progress should be monitored by HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the crude Docetaxel using column chromatography or preparative HPLC.
-
Part 3: Purification of Docetaxel
-
Objective: To obtain high-purity Docetaxel.
-
Method: A multi-step purification process involving chromatography and recrystallization.[5]
-
Procedure:
-
Initial Purification: Perform low-pressure normal phase chromatography on the crude Docetaxel.[5]
-
Secondary Purification: Further purify the product using low-pressure reverse-phase chromatography.[5]
-
Acidification and Concentration: Treat the partially purified Docetaxel with an acid (0.05% to 10% v/v) and concentrate the solution.[5]
-
Final Chromatographic Purification: Subject the concentrated product to high-pressure normal phase chromatography.[5]
-
Recrystallization: Recrystallize the purified Docetaxel to obtain the anhydrous crystalline form with a purity of ≥99.5%.[5]
-
Data Presentation
Table 1: Summary of Yields and Purity for the Conversion of 10-deacetyl-7-xylosyltaxanes to Paclitaxel
| Step | Product | Purity | Overall Yield | Reference |
| Three-step reaction (redox, acetylation, deacetylation) | Paclitaxel | 99.52% | 67.6% | [2] |
Table 2: Characterization Data for Synthesized Docetaxel
| Analytical Method | Result | Reference |
| High-Performance Liquid Chromatography (HPLC) | Confirmed the identity and purity of Docetaxel. | [2][3] |
| ¹H-NMR Spectroscopy | Confirmed the chemical structure of Docetaxel. | [2][3] |
| ¹³C-NMR Spectroscopy | Confirmed the chemical structure of Docetaxel. | [2][3] |
| Mass Spectrometry (MS) | Confirmed the molecular weight of Docetaxel. | [2][3] |
Visualizations
Caption: Experimental workflow for the conversion of 10-deacetyl-7-xylosyltaxanes to Docetaxel.
Caption: Chemical conversion pathway from 10-deacetyl-7-xylosyltaxanes to Docetaxel.
References
- 1. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5808113A - Preparation of Taxol and docetaxel through primary amines - Google Patents [patents.google.com]
- 5. KR101149600B1 - Method for preparing highly pure anhydrous docetaxel - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction of Taxanes from Yew Tree Needles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the extraction of taxanes, including the anticancer agent paclitaxel (B517696), from the needles of the yew tree (Taxus spp.). The following sections outline various extraction methodologies, from conventional solvent-based techniques to modern, enhanced approaches, and subsequent purification steps.
Introduction
Taxanes are a class of diterpenoid compounds, with paclitaxel being the most prominent member, known for its potent antineoplastic activity.[1][2] Initially isolated from the bark of the Pacific yew (Taxus brevifolia), taxanes are also present in the needles, offering a more sustainable and renewable source.[1][3][4] The extraction and purification of these compounds are critical steps in the production of paclitaxel and its precursors, such as 10-deacetylbaccatin III (10-DAB III), which can be semi-synthetically converted to paclitaxel.[5][6] This document details several extraction protocols, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Pre-Extraction Preparation of Yew Needles
Proper preparation of the plant material is crucial for efficient taxane (B156437) extraction.
Protocol 1: General Preparation
-
Harvesting: Collect fresh yew needles. The biomass can be derived from various parts of the plant, including needles, stems, and roots.[7]
-
Washing: Thoroughly wash the harvested needles with water to remove dirt and debris.[7]
-
Drying: Dry the needles to a constant weight. A common method is oven drying at a controlled temperature, for example, 40°C.[8][9]
-
Grinding: Grind the dried needles into a fine powder to increase the surface area for solvent penetration.[7][8] The particle size can be a critical parameter, with finer powders (e.g., 160 mesh) potentially leading to higher extraction yields.[5]
-
Storage: Store the resulting powder in a dry, airtight container until extraction.
Extraction Methodologies
Several methods can be employed for the extraction of taxanes from yew needles. The choice of method depends on factors such as desired efficiency, cost, scalability, and environmental impact.
Conventional Solid-Liquid (Solvent) Extraction
This is a traditional and widely used method.
Protocol 2: Maceration/Shaking Extraction
-
Solvent Addition: Mix the dried yew needle powder with a suitable solvent. Methanol (B129727) is a commonly used solvent.[1][10] Ethanol (B145695), particularly 95% ethanol, is another effective and less expensive option.[1][11] A typical solid-to-liquid ratio is 1:20 (g/mL), for instance, 5 g of powder in 100 mL of solvent.[1]
-
Extraction: Agitate the mixture at ambient temperature for an extended period, often overnight (e.g., 16 hours).[1]
-
Filtration: Separate the solid plant material from the liquid extract by filtration.
-
Concentration: Evaporate the solvent from the extract, typically under reduced pressure using a rotary evaporator, to obtain a crude taxane extract.
Enhanced Extraction Techniques
These methods utilize energy sources to improve extraction efficiency and reduce time and solvent consumption.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Place the dried yew needle powder into a microwave-safe extraction vessel. For instance, use 1.5 g of sample in 10 mL of solvent.[12]
-
Solvent Addition: Add the extraction solvent. A mixture of methanol and water (e.g., 90% methanol) has been shown to be effective.[12] 95% ethanol can also be used.[1]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave energy. Optimized conditions can be, for example, 95°C for 7 minutes.[12]
-
Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to remove the solid residue.
-
Analysis: The resulting extract can often be analyzed directly without extensive cleanup.[12]
Protocol 4: Ultrasound-Assisted Extraction (UAE)
-
Mixing: Combine the yew needle powder with an ethanol solution (e.g., 83.50% ethanol) at a specific liquid-to-solid ratio (e.g., 20.88:1 mL/g).[8]
-
Ultrasonication: Immerse the mixture in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specified power (e.g., 140 W) and for a defined duration (e.g., 47.63 minutes).[8]
-
Separation: Centrifuge or filter the mixture to separate the extract from the solid plant material.
-
Concentration: Remove the solvent to yield the crude taxane extract.
Protocol 5: Supercritical Fluid Extraction (SFE)
-
Sample Loading: Pack the ground yew needles into the extraction vessel of a supercritical fluid extractor.
-
Extraction: Use supercritical CO2, often mixed with a co-solvent like ethanol (e.g., 3 wt%), to extract the taxanes.[13] Typical conditions involve pressures ranging from 100 to 300 bar and temperatures from 40 to 70°C.[13] For instance, optimal extraction of 10-DAB from Taxus yunnanensis was achieved at 25 MPa and 60°C for 90 minutes with 80% ethanol as a co-solvent.[14]
-
Separation: The pressure and temperature are adjusted in a separator to precipitate the extracted compounds from the supercritical fluid.
-
Collection: The collected extract contains the taxanes.
Comparative Data of Extraction Methods
The efficiency of different extraction methods can be compared based on parameters such as yield, time, and solvent consumption.
| Extraction Method | Solvent | Solid:Solvent Ratio | Temperature | Time | Taxane Yield (μg/g) | Reference |
| Conventional (Shaking) | Methanol | 5 g : 100 mL | Ambient | 16 h | - | [1] |
| Microwave-Assisted (MAE) | 90% Methanol | 1.5 g : 10 mL | 95°C | 7 min | - | [12] |
| Microwave-Assisted (MAE) | 95% Ethanol | 5 g : 10 mL (with 5mL water presoak) | 85°C | 9.1 min | ~90% recovery vs. conventional | [1] |
| Ultrasound-Assisted (UAE) | 83.5% Ethanol | 1 : 20.88 g/mL | - | 47.63 min | 342.27 | [8] |
| High-Intensity Pulsed Electric Field (PEF) | - | 1 : 60 g/mL | - | - | 672.13 | [5] |
| Supercritical Fluid (SFE) | CO2 + 3% Ethanol | - | 40-70°C | - | - | [13] |
Note: Yields can vary significantly based on the specific Taxus species, plant part, and analytical methods used.
Post-Extraction Purification
The crude extract contains a mixture of taxanes, chlorophyll, lipids, and other impurities that need to be removed.[11][15]
Protocol 6: Liquid-Liquid Partitioning
-
Redissolving: Dissolve the crude extract in a suitable solvent mixture, for example, chloroform (B151607) and water, or methylene (B1212753) chloride and water.[10]
-
Partitioning: Perform a liquid-liquid extraction in a separatory funnel to partition the taxanes into the organic phase, while water-soluble impurities remain in the aqueous phase.[10]
-
Separation and Concentration: Collect the organic layer and evaporate the solvent to obtain a partially purified extract.
Protocol 7: Chromatographic Purification
Further purification is typically achieved through chromatography.
-
Column Chromatography (Pre-treatment):
-
Pack a column with silica (B1680970) gel.[10][11]
-
Load the partially purified extract onto the column.
-
Elute with a solvent system of increasing polarity. For example, a stepwise gradient of methylene chloride/acetone (e.g., 97:3 followed by 75:25) can be used to remove impurities and enrich the taxane-containing fraction.[10][16]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase HPLC: Utilize a silica column with a non-polar mobile phase, such as a mixture of hexane, 2-propanol, and methanol (e.g., 90:4:6 v/v/v), for the separation of individual taxanes.[10][16]
-
Reverse-Phase HPLC: This is also a common method for final purification, often using a C18 column with a mobile phase of acetonitrile (B52724) and water.[11]
-
Visualized Workflows
The following diagrams illustrate the key processes in taxane extraction and purification.
Caption: General workflow for the extraction of taxanes from yew needles.
Caption: Purification pathway for isolating taxanes from the crude extract.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjpmr.com [wjpmr.com]
- 3. Methods for obtaining Taxol [ch.ic.ac.uk]
- 4. Scientists reveal missing yew tree enzymes needed to make a common cancer drug - ecancer [ecancer.org]
- 5. Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yew Tree Bark: Or How Paclitaxel Became the Most Well-Known Naturally Sourced Cancer Drug — Integrative Translations [integrativetranslations.com]
- 7. CA2512095A1 - Harvesting yew biomass for extraction of taxanes and other natural products - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 12. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Extraction of 10-Deacetyl Baccatin by Supercritical CO2 from Taxus yunnanensis Branches and Leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]
- 16. inha.elsevierpure.com [inha.elsevierpure.com]
Application Notes and Protocols for Industrial Preparative Chromatography of 10-Deacetylpaclitaxel (10-DAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-deacetylpaclitaxel (10-DAP) is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel. Its efficient purification from natural sources, such as various Taxus species, or from cell cultures is a critical step in the overall manufacturing process. This document provides detailed application notes and protocols for the industrial preparative chromatography of 10-DAP, focusing on robust and scalable methods. The protocols are based on established methodologies and aim to provide a comprehensive guide for researchers and professionals in the field.
Data Presentation
The following tables summarize quantitative data from various studies on the purification of 10-deacetylpaclitaxel, offering a comparison of different chromatographic strategies.
Table 1: Comparison of Preparative Chromatography Methods for 10-DAP Purification
| Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Overall Yield | Source |
| Method 1: ODS Low-Pressure Chromatography | ODS (Octadecylsilane) | Not specified in abstract | >90% | 93.4% | [1][2] |
| Method 2: Combined Normal-Phase and Reversed-Phase Chromatography | Normal Phase followed by ODS Reversed-Phase | Not specified in abstract | 96% | 79.7% | [2] |
| Method 3: Preparative HPLC | Not specified in abstract | Optimized flow rate, injection volume, and column temperature | 95.33% | Not specified | [3] |
| Method 4: Column Chromatography and Recrystallization | Not specified in abstract | Optimized chromatography liquid and recrystallization solvents | 99.34% | 83.50% | [3] |
| Method 5: Diaion® HP-20 and Silica (B1680970) SPE followed by RP-HPLC | Diaion® HP-20, Silica, and C18 | Water/Methanol (B129727) (70:30) for SPE; Acetonitrile/Water for RP-HPLC | 90% | Significantly increased yield compared to traditional methods | [4][5][6][7] |
Experimental Protocols
This section provides detailed methodologies for the purification of 10-deacetylpaclitaxel.
Protocol 1: Purification of 10-DAP using ODS Low-Pressure Chromatography
This protocol is a straightforward and economical method for isolating 10-DAP from plant cell culture extracts.[1][2]
1. Materials and Equipment:
- Crude 10-DAP extract from Taxus chinensis cell culture
- ODS (Octadecylsilane) resin
- Low-pressure chromatography column
- Solvents for mobile phase (e.g., methanol, acetonitrile, water)
- Rotary evaporator
- HPLC system for purity analysis
2. Procedure:
- Sample Preparation: Dissolve the crude 10-DAP extract in a minimal amount of a suitable solvent.
- Column Packing: Pack the low-pressure chromatography column with ODS resin, ensuring a homogenous and well-packed bed.
- Equilibration: Equilibrate the column with the initial mobile phase.
- Sample Loading: Load the dissolved crude extract onto the column.
- Elution: Elute the column with an appropriate mobile phase. The specific gradient or isocratic conditions should be optimized based on the crude extract's composition.
- Fraction Collection: Collect fractions as they elute from the column.
- Analysis: Analyze the collected fractions using an analytical HPLC to identify those containing 10-DAP.
- Pooling and Concentration: Pool the fractions with high-purity 10-DAP and concentrate them using a rotary evaporator to obtain the purified product.
- Final Purity Assessment: Determine the final purity of the isolated 10-DAP using analytical HPLC. This method can yield 10-deacetylpaclitaxel at >90% purity with a 93.4% overall yield.[1][2]
Protocol 2: Two-Step Purification using Normal-Phase followed by Reversed-Phase Preparative Chromatography
This protocol employs a two-step chromatographic process to achieve a high purity of 10-DAP.[2]
1. Materials and Equipment:
- Crude 10-DAP extract
- Normal-phase silica gel
- Reversed-phase ODS resin
- Preparative chromatography columns
- Solvents for mobile phases (e.g., hexane, ethyl acetate, methanol, water)
- Rotary evaporator
- HPLC system for analysis
2. Procedure:
- Step 1: Normal-Phase Chromatography
- Dissolve the crude 10-DAP extract and load it onto a column packed with normal-phase silica gel.
- Elute the column with a suitable non-polar mobile phase.
- Collect fractions and analyze for the presence of 10-DAP.
- Pool the 10-DAP containing fractions and evaporate the solvent.
- Step 2: Reversed-Phase Preparative Chromatography
- Dissolve the partially purified 10-DAP from the previous step in a suitable solvent.
- Load the solution onto a preparative column packed with ODS resin.
- Elute with a polar mobile phase (e.g., a gradient of methanol/water or acetonitrile/water).
- Collect fractions and analyze for 10-DAP.
- Pool the high-purity fractions and concentrate to obtain the final product.
- Final Purity Assessment: Analyze the final product for purity using analytical HPLC. This two-step process can achieve a purity of 96% with an overall yield of 79.7%.[2]
Protocol 3: Integrated Purification using Diaion® HP-20, Silica SPE, and Semi-Preparative RP-HPLC
This protocol is a multi-step process designed for large-scale production, starting with a crude extract from Taxus species.[4][5][6][7]
1. Materials and Equipment:
- Crude extract from Taxus species
- Diaion® HP-20 resin
- Silica gel (40-60 micron) for Solid Phase Extraction (SPE)
- Semi-preparative RP-HPLC system with a C18 column
- Solvents: Methanol, water, acetonitrile
- Rotary evaporator
2. Procedure:
- Initial Cleanup with Diaion® HP-20:
- Load the crude extract onto a column packed with Diaion® HP-20, a non-polar synthetic hydrophobic absorbent.
- This step is designed to remove polar impurities like chlorophylls (B1240455) and pigments.[4][6]
- Silica-Based Hydrophilic Interaction Solid Phase Extraction (HILIC-SPE):
- Load the eluate from the Diaion® HP-20 column onto a column packed with silica gel (40-60 micron).[4][5][6]
- Elute the taxanes using an optimized mixture of water and methanol (70:30).[4][6][7]
- Semi-Preparative Reversed-Phase HPLC:
- Apply the fraction containing taxanes from the SPE step to a semi-preparative reversed-phase HPLC system equipped with a C18 column.[4][5][6]
- Elute with a suitable mobile phase, such as a water/acetonitrile gradient.
- Collect the fraction corresponding to 10-DAP.
- Final Product:
- The purity of the collected taxanes can be determined by analytical HPLC with a diode array detector, with an expected purity of around 90%.[5] This method has been shown to significantly increase the yield of 10-DAP compared to traditional extraction methods.[4][5][6][7]
Visualizations
The following diagrams illustrate the experimental workflows for the described purification protocols.
Caption: Workflow for 10-DAP purification using ODS low-pressure chromatography.
Caption: Two-step purification of 10-DAP via normal and reversed-phase chromatography.
Caption: Integrated purification of 10-DAP using a multi-step chromatographic process.
References
- 1. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. [PDF] The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analytical Method Development for Taxane Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of analytical methods for the quantification of taxanes, such as paclitaxel (B517696) and docetaxel (B913), using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methodologies to ensure accuracy, precision, and robustness in your analytical workflow.
Introduction
Taxanes, including the widely used chemotherapeutic agents paclitaxel and docetaxel, are complex diterpenoids that require robust analytical methods for their quantification in various matrices, from pharmaceutical formulations to biological fluids.[1][2] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and specificity.[3] The development of a reliable HPLC method is critical for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of taxane-based therapies.
This document provides detailed protocols for the quantification of paclitaxel and docetaxel, sample preparation techniques, and a summary of key quantitative data from various validated methods. Additionally, it addresses common challenges encountered during the analysis and offers troubleshooting strategies.
Experimental Protocols
General HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for taxane (B156437) analysis. The specific components and conditions can be adapted based on the analyte and matrix.
-
HPLC System: An isocratic or gradient HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is most commonly used.[4][5][6]
-
Data Acquisition: Chromatography data software for peak integration and analysis.
Protocol 1: Quantification of Paclitaxel
This protocol is a general method adaptable for paclitaxel quantification in pharmaceutical formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18, 5 µm (4.6 x 250 mm)[7] |
| Mobile Phase | Acetonitrile : Methanol (60:40 v/v)[7] |
| Flow Rate | 1.0 - 1.5 mL/min[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient or 40°C[4] |
| Detection Wavelength | 227 nm[4][7] |
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of paclitaxel reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 20 µg/mL to 100 µg/mL.[7]
Sample Preparation (from a pharmaceutical formulation):
-
Accurately measure a volume of the formulation equivalent to a known concentration of paclitaxel.
-
Dilute the sample with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8][9]
Protocol 2: Quantification of Docetaxel
This protocol provides a general method for the quantification of docetaxel.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Unison YMC C18, 5 µm (4.6 x 250 mm)[5] |
| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate in water (pH 4.5) (45:55 v/v)[5] |
| Flow Rate | 1.5 mL/min[5][6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 25°C[6] |
| Detection Wavelength | 230 nm[1][5] |
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Dissolve 10 mg of docetaxel reference standard in 10 mL of a diluent (e.g., 50:50 v/v acetonitrile:water).[5]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1-200 µg/mL).[5]
Sample Preparation (from parenteral dosage form):
-
Transfer an accurate volume of the parenteral solution containing docetaxel into a volumetric flask.[5]
-
Add the diluent and sonicate to ensure complete dissolution.[5]
-
Filter the solution through a 0.45 µm membrane filter before injection.[5]
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for taxane quantification.
Table 1: Quantitative Data for Paclitaxel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.1 - 100 | 20 - 100[7] | 0.006 - 6[10] |
| Correlation Coefficient (r²) | 0.999 | 0.999[7] | 0.9998[10] |
| Limit of Detection (LOD) (µg/mL) | 0.026 | 1.57[7] | 0.005[10] |
| Limit of Quantification (LOQ) (µg/mL) | 0.085 | 4.76[7] | 0.015[10] |
| Accuracy (% Recovery) | - | 98.58 - 99.33[7][11] | 96 - 99[10] |
| Precision (%RSD) | < 2%[12] | < 2%[7] | < 3% (interday)[10] |
| Retention Time (min) | ~10.36[12] | - | 3[10] |
Table 2: Quantitative Data for Docetaxel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1 - 200[5] | 100 - 300[6] | 20 - 120[2] |
| Correlation Coefficient (r²) | > 0.999 | 1.0[6] | 0.999[2] |
| Limit of Detection (LOD) (µg/mL) | 0.03[5] | - | 0.04[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.09[5] | - | 0.15[2] |
| Accuracy (% Recovery) | 99.09% (assay)[5] | 99.70 - 100.56[6] | > 90%[13] |
| Precision (%RSD) | < 2%[13] | < 2%[6] | < 2%[2][13] |
| Retention Time (min) | 5.82[5] | 9.76[6] | 7.12[2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for HPLC-based taxane quantification.
Caption: General workflow for taxane quantification by HPLC.
Troubleshooting Common HPLC Issues in Taxane Analysis
This diagram outlines common challenges and their solutions in the HPLC analysis of taxanes.
Caption: Troubleshooting common HPLC challenges in taxane analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jidps.com [jidps.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 9. organomation.com [organomation.com]
- 10. ijcrr.com [ijcrr.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for the NMR Characterization of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a significant derivative of paclitaxel, a potent anti-cancer agent. Its structural modifications, specifically the removal of the acetyl group at the C-10 position and the addition of a xylosyl moiety at the C-7 position, can influence its pharmacological properties, including solubility, bioavailability, and cytotoxicity. Accurate structural characterization is paramount for understanding its mechanism of action and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is an indispensable tool for the unambiguous structural elucidation of such complex molecules. These application notes provide a comprehensive guide to the characterization of 10-deacetyl-7-xylosyl paclitaxel using NMR spectroscopy.
Molecular Structure
The chemical structure of this compound (C₅₀H₅₇NO₁₇, Molar Mass: 943.98 g/mol ) is presented below, with the standard numbering for the taxane (B156437) core.[1][2]
(A diagram of the chemical structure of this compound should be inserted here. For the purpose of this text-based response, please refer to chemical databases using its CAS number 90332-63-1 for a visual representation.)
¹H-NMR and ¹³C-NMR Spectral Data
The following tables summarize the ¹H and ¹³C-NMR chemical shifts for this compound. The data is compiled from scientific literature and established databases on taxane derivatives. The ¹³C-NMR data is referenced from the work of Shi et al. on taxanes from Taxus canadensis.[3][4] The ¹H-NMR data is an estimation based on the known spectrum of paclitaxel, with adjustments for the deacetylation at C-10 and xylosylation at C-7.
Table 1: ¹H-NMR Chemical Shift Data for this compound (Estimated)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.6-5.7 | d | 7.0 |
| 3 | 3.8-3.9 | d | 7.0 |
| 4 | 4.9-5.0 | d | ~2.0 |
| 5 | 4.4-4.5 | m | |
| 6α | 2.5-2.6 | m | |
| 6β | 1.8-1.9 | m | |
| 7 | 4.1-4.2 | m | |
| 10 | 5.0-5.1 | d | ~2.0 |
| 13 | 6.1-6.2 | t | 8.5 |
| 14α | 2.2-2.3 | m | |
| 14β | 2.0-2.1 | m | |
| 16 | 1.1-1.2 | s | |
| 17 | 1.2-1.3 | s | |
| 18 | 1.9-2.0 | s | |
| 19 | 1.6-1.7 | s | |
| 2' | 4.7-4.8 | d | 2.5 |
| 3' | 5.7-5.8 | dd | 9.0, 2.5 |
| 2-OBz | 8.1-8.2 (o), 7.4-7.6 (m,p) | m | |
| 3'-NBz | 7.7-7.8 (o), 7.4-7.5 (m,p) | m | |
| 3'-Ph | 7.3-7.4 | m | |
| 4-OAc | 2.2-2.3 | s | |
| NH | 6.9-7.0 | d | 9.0 |
| 1-OH | 1.6-1.7 | s | |
| 2'-OH | 3.5-3.6 | d | ~5.0 |
| 7-Xyl-1' | 4.5-4.6 | d | 7.5 |
| 7-Xyl-2' | 3.2-3.3 | t | 8.5 |
| 7-Xyl-3' | 3.4-3.5 | t | 8.5 |
| 7-Xyl-4' | 3.6-3.7 | m | |
| 7-Xyl-5'a | 3.9-4.0 | dd | 11.5, 5.0 |
| 7-Xyl-5'b | 3.2-3.3 | t | 11.5 |
Table 2: ¹³C-NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 79.0 | 2'-OH | - |
| 2 | 75.1 | 3'-NBz (C=O) | 167.0 |
| 3 | 45.8 | 3'-NBz (ipso) | 133.8 |
| 4 | 81.1 | 3'-NBz (o) | 128.7 |
| 5 | 84.5 | 3'-NBz (m) | 128.4 |
| 6 | 35.6 | 3'-NBz (p) | 131.8 |
| 7 | 76.5 | 3'-Ph (ipso) | 138.1 |
| 8 | 58.5 | 3'-Ph (o,m,p) | 126.5-129.2 |
| 9 | 203.8 | 4-OAc (C=O) | 170.5 |
| 10 | 75.9 | 4-OAc (CH₃) | 21.0 |
| 11 | 133.5 | 7-Xyl-1' | 102.5 |
| 12 | 142.0 | 7-Xyl-2' | 74.8 |
| 13 | 72.1 | 7-Xyl-3' | 77.0 |
| 14 | 35.7 | 7-Xyl-4' | 70.4 |
| 15 | 58.6 | 7-Xyl-5' | 66.5 |
| 16 | 26.8 | ||
| 17 | 20.9 | ||
| 18 | 14.8 | ||
| 19 | 9.6 | ||
| 2' | 73.2 | ||
| 3' | 55.1 | ||
| 2-OBz (C=O) | 167.2 | ||
| 2-OBz (ipso) | 129.2 | ||
| 2-OBz (o) | 130.2 | ||
| 2-OBz (m) | 128.7 | ||
| 2-OBz (p) | 133.7 |
Experimental Protocols
A generalized experimental workflow for the NMR analysis of this compound is presented below.
Caption: General workflow for NMR analysis.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) or Acetone-d₆ are suitable deuterated solvents for dissolving this compound. The choice will depend on the sample's solubility and the desired resolution of specific peaks.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz or higher field NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.
¹H-NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C-NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more for dilute samples.
-
Temperature: 298 K.
2D NMR Spectroscopy:
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJCH, n=2,3).
Structure Elucidation Workflow
The process of elucidating and confirming the structure of this compound from its NMR spectra follows a logical progression.
Caption: Logical workflow for structure elucidation.
Conclusion
The comprehensive ¹H and ¹³C-NMR data, coupled with detailed experimental protocols, provide a robust framework for the characterization of this compound. The application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing a basis for quality control and further research into the biological activity of this important paclitaxel derivative.
References
Application Note and Protocol: Ultrasensitive Quantification of Paclitaxel and its Derivatives by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696), a potent anti-mitotic agent, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2][3] Monitoring its concentration and that of its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of paclitaxel and its primary metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel. The described method is robust, reproducible, and suitable for high-throughput analysis in a clinical or research setting.
Introduction
Paclitaxel exerts its anti-cancer effect by promoting the polymerization of tubulin, leading to the formation of overly stable microtubules.[3][4] This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[5] The metabolism of paclitaxel, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, results in the formation of hydroxylated derivatives, with 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel being the most prominent.[6][7]
The accurate quantification of paclitaxel and its metabolites in biological samples is essential for understanding its pharmacological profile. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and wide dynamic range.[1][8][9] This application note details a validated LC-MS/MS method for the simultaneous determination of paclitaxel and its major metabolites in human plasma.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of paclitaxel and its derivatives is depicted below.
Caption: Experimental workflow for paclitaxel analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel analytical standards
-
HPLC-grade acetonitrile, methanol (B129727), and water[9]
-
tert-Butyl methyl ether (TBME) or Chloroform for Liquid-Liquid Extraction[1][8]
-
Human plasma (blank)
Sample Preparation
Two common and effective methods for extracting paclitaxel and its derivatives from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE) [1][6][8]
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ¹³C₆-paclitaxel in methanol).[8]
-
Add 1.3 mL of cold tert-butyl methyl ether (TBME).[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.[8]
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 35°C.[8]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid) and vortex for 30 seconds.[8]
-
Centrifuge at 10,000 x g for 10 minutes.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) [2][9]
-
Condition an SPE cartridge by passing 0.5 mL of methanol followed by 0.5 mL of water.[2]
-
To 200 µL of plasma, add 10 µL of the internal standard working solution.[2]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[2]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of paclitaxel and its derivatives. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | Water with 0.1% formic acid[2][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[2][9] |
| Flow Rate | 0.2 - 0.8 mL/min[9] |
| Column Temperature | 30°C[2] |
| Injection Volume | 10 µL[8] |
| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analytes. |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][6] |
| Spray Voltage | ~4000 - 5000 V[1][2] |
| Capillary Temperature | ~350 - 365°C[1][2] |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Paclitaxel and its Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Paclitaxel | 854.5 | 286.0 | 20[7] |
| 6α-hydroxypaclitaxel | 870.5 | 286.0 | 20[7] |
| p-3'-hydroxypaclitaxel | 870.5 | 569.5 | 20[7] |
| Docetaxel (IS) | 830.3 | 549.1 | - |
| ¹³C₆-Paclitaxel (IS) | 860.5 | 292.0 | - |
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for paclitaxel.
Table 2: Summary of Quantitative LC-MS/MS Data for Paclitaxel
| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Extraction Recovery (%) |
| Walsh Medical Media, 2010 | 10 - 100 | 10 pg/mL (on mass) | Not specified | Not specified | ~100 |
| Tong et al., 2008[1] | 0.2008 - 1004 | 0.2 | < 15 | < 15 | > 90 |
| Zhang & Chen, 2008[8] | 0.1021 - 20.42 (µg/mL) | 0.1021 (µg/mL) | Not specified | Not specified | Not specified |
| Thermo Fisher Scientific, AN647 | 0.1 - 10 | 0.1 | ≤ 6.6 | Not specified | 116 |
| Laganà et al., 2014[6] | Not specified | 0.03 - 0.15 | 0.5 - 2.7 | Not specified | Not specified |
| Li et al., 2015[7] | 10 - 10000 | 10 | 2.0 - 5.5 | 3.5 - 7.6 | 59.3 - 91.3 |
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This stabilization disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and subsequent induction of apoptosis.
Caption: Paclitaxel-induced signaling pathway.
Paclitaxel's binding to microtubules leads to their stabilization, which in turn causes an arrest of the cell cycle in the G2/M phase.[5] This mitotic arrest triggers downstream signaling cascades, including the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the phosphorylation of the anti-apoptotic protein Bcl-2, ultimately culminating in programmed cell death or apoptosis.[5][10][11]
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of paclitaxel and its major metabolites in human plasma. The described methods are sensitive, specific, and have been validated across numerous studies. The inclusion of a detailed experimental protocol, a summary of quantitative data, and an overview of the relevant signaling pathway makes this document a valuable resource for researchers, scientists, and drug development professionals working with this important chemotherapeutic agent. The provided workflow and protocols can be adapted to various biological matrices and serve as a foundation for the development of robust bioanalytical assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.cz [lcms.cz]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. m.youtube.com [m.youtube.com]
- 5. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Establishing Plant Cell Suspension Cultures for Taxane Production
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to establishing and optimizing Taxus spp. plant cell suspension cultures for the production of paclitaxel (B517696) (Taxol®) and other related taxanes. The protocols detailed herein cover the entire workflow, from callus induction to the enhancement of secondary metabolite yield through elicitation and precursor feeding.
Introduction
Paclitaxel, commercially known as Taxol®, is a potent anti-cancer agent widely used in chemotherapy.[1][2] Its complex diterpenoid structure makes chemical synthesis challenging and economically unviable for large-scale production.[2] Historically, paclitaxel was extracted from the bark of the Pacific yew (Taxus brevifolia), a slow-growing tree, leading to concerns about the sustainability of this natural resource.[1][2] Plant cell culture technology has emerged as a promising and sustainable alternative for the production of paclitaxel and its precursors.[1][2][3][4] This method offers several advantages, including controlled production environments, independence from geographical and climatic conditions, and the potential for process optimization to enhance yields.[3]
This guide provides detailed protocols for:
-
Induction of callus from Taxus explants.
-
Establishment and maintenance of cell suspension cultures.
-
Strategies for enhancing taxane (B156437) production, including elicitation and precursor feeding.
Data Presentation: Media Composition and Elicitor Effects
Table 1: Basal Media Composition for Taxus Callus and Suspension Cultures
| Component | Gamborg's B5 Medium (mg/L) | Modified B5 Medium (mg/L) |
| Macronutrients | ||
| KNO₃ | 2500 | 2500 |
| (NH₄)₂SO₄ | 134 | 134 |
| MgSO₄·7H₂O | 250 | 250 |
| CaCl₂·2H₂O | 150 | 150 |
| NaH₂PO₄·H₂O | 150 | 150 |
| Micronutrients | ||
| MnSO₄·H₂O | 10 | 10 |
| H₃BO₃ | 3 | 3 |
| ZnSO₄·7H₂O | 2 | 2 |
| KI | 0.75 | 0.75 |
| Na₂MoO₄·2H₂O | 0.25 | 0.25 |
| CuSO₄·5H₂O | 0.025 | 0.025 |
| CoCl₂·6H₂O | 0.025 | 0.25 |
| Iron Source | ||
| FeSO₄·7H₂O | 27.8 | 27.8 |
| Na₂EDTA | 37.3 | 37.3 |
| Vitamins | ||
| Myo-inositol | 100 | 100 |
| Nicotinic Acid | 1 | 1 |
| Pyridoxine·HCl | 1 | 1 |
| Thiamine·HCl | 10 | 10 |
| Carbon Source | ||
| Sucrose | 20,000 - 30,000 | 10,000 |
| Other Supplements | ||
| Casein Hydrolysate | - | 200 |
| Vanadyl Sulfate | - | 0.1 |
| Silver Nitrate | - | 0.3 |
Note: The modified B5 medium composition is based on findings for maximizing cell growth in a two-stage culture system.[5]
Table 2: Plant Growth Regulators for Callus Induction and Suspension Culture
| Plant Growth Regulator | Concentration (mg/L) | Application | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1.0 - 2.0 | Callus Induction & Suspension Culture | [6][7][8] |
| Naphthaleneacetic acid (NAA) | 10.74 µM (~2.0 mg/L) | Suspension Culture | [9] |
| Kinetin | 0.2 - 0.5 | Callus Induction | [6][10] |
| Picloram | 3.33 µM (~0.8 mg/L) | Suspension Culture | [9] |
| Benzylaminopurine (BAP) | 0.3 | Callus Induction | [11] |
Table 3: Elicitors and Precursors for Enhanced Taxane Production
| Compound | Concentration | Effect on Taxane Production | Reference |
| Methyl Jasmonate (MJ) | 100 - 300 µmol L⁻¹ | Increased accumulation of taxanes, especially cephalomannine. | [12] |
| 10 or 20 mg/L | Improved cellular productivity of Taxol. | [5] | |
| Salicylic Acid (SA) | 50 or 100 mg/L | Improved cellular productivity of Taxol. | [5] |
| Fungal Elicitor | 25 or 50 mg/L | Improved cellular productivity of Taxol. | [5] |
| Phenylalanine | 3 µmol - 6 mmol L⁻¹ | Slightly induced the conversion of precursors to paclitaxel. | [12] |
| 0.1 mM | Added during biomass growth stage. | [5] | |
| Buthionine Sulphoximine (BSO) + Hydrogen Peroxide (H₂O₂) | - | Significantly increased the concentration of 10-deacetylbaccatin, cephalomannine, and taxol. | [9] |
Experimental Protocols
Protocol 1: Callus Induction from Taxus Explants
Objective: To initiate undifferentiated callus tissue from sterile Taxus explants.
Materials:
-
Young, healthy stems and needles from Taxus spp.
-
70% (v/v) Ethanol (B145695)
-
5% (w/v) Sodium hypochlorite (B82951) solution with a few drops of Tween-20
-
Sterile distilled water
-
Gamborg's B5 medium[8]
-
Sucrose
-
Agar
-
Petri dishes
-
Sterile filter paper
-
Scalpels and forceps
Procedure:
-
Explant Collection and Sterilization:
-
Collect young stem and needle explants from a healthy Taxus plant.
-
Wash the explants thoroughly under running tap water.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to a 5% sodium hypochlorite solution containing a few drops of Tween-20 and agitate for 15-20 minutes.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
Dry the sterilized explants on sterile filter paper.
-
-
Explant Preparation and Inoculation:
-
Cut the sterilized stems into 0.5-1.0 cm segments and needles into similar-sized pieces.
-
Prepare Gamborg's B5 medium supplemented with 2-3% sucrose, appropriate concentrations of plant growth regulators (e.g., 1.0 mg/L 2,4-D and 0.2 mg/L Kinetin), and 0.8% agar.[8] Adjust the pH to 5.7-5.8 before autoclaving.
-
Dispense the molten medium into sterile petri dishes.
-
Place the prepared explants horizontally onto the solidified medium.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Callus Development:
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Observe the cultures periodically for callus formation, which typically initiates from the cut ends of the explants within 4-6 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation and maintain viability.[13] Select friable and healthy-looking callus for subculturing.
-
Protocol 2: Establishment of Cell Suspension Cultures
Objective: To establish a fine, rapidly growing cell suspension culture from friable callus.
Materials:
-
Friable callus initiated from Protocol 1.
-
Liquid Gamborg's B5 medium with the same hormonal composition as the callus induction medium, but without agar.
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
Procedure:
-
Initiation of Suspension Culture:
-
Select 2-3 g of healthy, friable callus.
-
Transfer the callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid Gamborg's B5 medium.
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
-
Maintenance and Subculturing:
-
Subculture the suspension cultures every 7-14 days by transferring a portion of the cell suspension (e.g., 10-20 mL) into fresh liquid medium. The exact subculture interval will depend on the growth rate of the cells.
-
Monitor cell growth by measuring parameters such as packed cell volume (PCV), fresh weight, and dry weight.
-
A healthy suspension culture should consist of fine cell aggregates and single cells.
-
Protocol 3: Elicitation for Enhanced Taxane Production
Objective: To stimulate the production of taxanes in established cell suspension cultures using elicitors.
Materials:
-
Established Taxus cell suspension culture (in the late exponential growth phase).
-
Stock solutions of elicitors (e.g., Methyl Jasmonate, Salicylic Acid).
-
Sterile syringes and filters for adding elicitors.
Procedure:
-
Preparation of Elicitor Stock Solutions:
-
Prepare stock solutions of the desired elicitors (e.g., 100 mM Methyl Jasmonate in ethanol, 100 mM Salicylic Acid in ethanol).
-
Sterilize the stock solutions by passing them through a 0.22 µm syringe filter.
-
-
Elicitor Treatment:
-
On a specific day of the culture cycle (e.g., day 7 or at the beginning of the stationary phase), add the sterile elicitor solution to the cell suspension cultures to achieve the desired final concentration (e.g., 100 µM Methyl Jasmonate).[14]
-
An equivalent volume of the solvent (e.g., ethanol) should be added to control cultures.
-
-
Incubation and Harvesting:
-
Continue to incubate the elicited cultures under the same conditions for a specific period (e.g., 8-10 days).[9]
-
Harvest the cells and the culture medium separately by filtration or centrifugation.
-
Freeze the cell biomass and the medium at -20°C or -80°C until extraction and analysis.
-
Protocol 4: Taxane Extraction and Analysis
Objective: To extract and quantify taxanes from cultured cells and the culture medium.
Materials:
-
Frozen cell biomass and culture medium.
-
Methanol (B129727) or a mixture of methanol and dichloromethane.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Acetonitrile (B52724) and water (HPLC grade).
-
Paclitaxel standard.
Procedure:
-
Extraction:
-
Lyophilize (freeze-dry) the cell biomass to determine the dry weight.
-
Extract the dried cell biomass with methanol at room temperature with agitation for 24 hours. Repeat the extraction process 2-3 times.
-
For the culture medium, perform a liquid-liquid extraction with an equal volume of dichloromethane.
-
Combine the extracts and evaporate the solvent using a rotary evaporator.
-
-
Analysis:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.45 µm filter before HPLC analysis.
-
Analyze the samples using an HPLC system equipped with a C18 reverse-phase column. A common mobile phase is a gradient of acetonitrile and water.
-
Detect taxanes using a UV detector at 227 nm.
-
Quantify the amount of paclitaxel and other taxanes by comparing the peak areas with those of authentic standards.
-
Visualizations
Taxane Biosynthesis Pathway
Caption: Simplified overview of the taxane biosynthetic pathway leading to Paclitaxel.
Experimental Workflow for Taxane Production
Caption: Step-by-step workflow for establishing and utilizing plant cell cultures for taxane production.
Signaling for Elicitor-Induced Taxane Production
Caption: Generalized signaling pathway for elicitor-induced secondary metabolite production.
References
- 1. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pjoes.com [pjoes.com]
- 4. Plant Cell Suspension Culture for Plant Secondary Metabolite Production: Current Status, Constraints, and Future Solutions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture of Taxus as a source of the antineoplastic drug taxol and related taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation and growth of cell lines of Taxus brevifolia (Pacific yew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Improved taxol yield in cell suspension culture of Taxus wallichiana (Himalayan yew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Proliferation Assays Using Taxoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoids, including paclitaxel, docetaxel (B913), and cabazitaxel, are a class of potent anti-neoplastic agents widely used in cancer chemotherapy.[1] Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] Assessing the efficacy of novel taxoid derivatives and understanding their dose-dependent effects on cancer cell proliferation is a critical aspect of preclinical drug development. This document provides detailed protocols for commonly used in vitro cell proliferation assays—MTT, WST-1, and CellTiter-Glo®—to evaluate the cytotoxic effects of taxoids on various cancer cell lines.
Mechanism of Action of Taxoids
Taxoids exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division.[1] Consequently, cells are arrested in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, which involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of a caspase cascade, ultimately resulting in programmed cell death.[2]
Data Presentation: Comparative Cytotoxicity of Taxoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various taxoids against a panel of human cancer cell lines, as determined by different in vitro proliferation assays. This data allows for a direct comparison of the cytotoxic potency of these agents.
| Taxoid | Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 |
| Docetaxel | A549 | Non-Small Cell Lung Cancer | MTT | - | 1.94 µM[3] |
| Docetaxel | H1299 | Non-Small Cell Lung Cancer | MTT | - | - |
| Docetaxel | H460 | Non-Small Cell Lung Cancer | MTT | - | 1.41 µM[3] |
| Docetaxel | MDA-MB-231 | Breast Cancer | MTT | 24 | - |
| Docetaxel | MDA-MB-231 | Breast Cancer | MTT | 48 | - |
| Cabazitaxel | SK-hep-1 | Hepatocellular Carcinoma | MTT | 72 | 0.84 nM[4] |
| Cabazitaxel | Huh-7 | Hepatocellular Carcinoma | MTT | 72 | - |
| Cabazitaxel | NCI-H295R | Adrenocortical Carcinoma | MTT/ATP lite | - | - |
| Cabazitaxel | HAC-15 | Adrenocortical Carcinoma | MTT/ATP lite | - | - |
| Cabazitaxel | MUC-1 | Adrenocortical Carcinoma | MTT/ATP lite | - | - |
| Paclitaxel | NCI-H295R | Adrenocortical Carcinoma | MTT/ATP lite | - | - |
| Paclitaxel | HAC-15 | Adrenocortical Carcinoma | MTT/ATP lite | - | - |
| Paclitaxel | MUC-1 | Adrenocortical Carcinoma | MTT/ATP lite | - | - |
| Docetaxel | Neuroblastoma Lines (3) | Neuroblastoma | - | 24 | 0.13-3.3 ng/mL[5] |
| Docetaxel | Breast Carcinoma Lines (3) | Breast Cancer | - | 24 | - |
| Docetaxel | Colon Carcinoma Lines (2) | Colon Cancer | - | 24 | - |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[1] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taxoid of interest (e.g., Paclitaxel, Docetaxel)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Taxoid Treatment:
-
Prepare a series of dilutions of the taxoid in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted taxoid solutions to the respective wells. Include a vehicle control (medium with the same concentration of the taxoid solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is a colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs at the cell surface. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taxoid of interest
-
96-well flat-bottom plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Taxoid Treatment:
-
Prepare serial dilutions of the taxoid in complete culture medium.
-
Add 100 µL of the diluted taxoid solutions to the appropriate wells. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
-
WST-1 Addition and Incubation:
-
Absorbance Measurement:
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance around 450 nm) using a microplate reader.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taxoid of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Taxoid Treatment:
-
Prepare serial dilutions of the taxoid in complete culture medium.
-
Add 100 µL of the diluted taxoid solutions to the wells. Include a vehicle control.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro cell proliferation assays with taxoids.
References
- 1. researchhub.com [researchhub.com]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity assay [bio-protocol.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. OUH - Protocols [ous-research.no]
Measuring Apoptosis in Drug Discovery: A Flow Cytometry-Based Application Note for 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used chemotherapeutic agent paclitaxel, has shown promise as a potent inducer of apoptosis in cancer cells. This application note provides a detailed protocol for utilizing flow cytometry to quantify apoptosis in cells treated with this compound. The methodology focuses on the Annexin V and Propidium Iodide (PI) staining assay, a robust and widely accepted method for detecting early and late-stage apoptosis. Understanding the apoptotic efficacy of novel compounds like 10-Deacetyl-7-xylosyl paclitaxel is a critical step in the drug development pipeline.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. By using both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Apoptotic Signaling Pathway of this compound
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. Treatment of cancer cells, such as the PC-3 prostate cancer cell line, with this compound leads to a disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -6, which carry out the systematic dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Signaling pathway of apoptosis induced by this compound.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment measuring apoptosis in PC-3 cells treated with this compound for 48 hours, as determined by Annexin V/PI flow cytometry.
| Concentration of this compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.5 |
| 1 | 78.4 ± 3.5 | 15.3 ± 2.2 | 6.3 ± 1.1 | 21.6 ± 3.3 |
| 5 | 45.1 ± 4.2 | 35.8 ± 3.1 | 19.1 ± 2.5 | 54.9 ± 5.6 |
| 10 | 22.6 ± 2.8 | 48.2 ± 4.5 | 29.2 ± 3.0 | 77.4 ± 7.5 |
Experimental Protocols
Materials and Reagents
-
PC-3 prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) in parallel.
Annexin V/PI Staining Protocol
References
Application Notes and Protocols for Biotransformation of 7-Xylose Taxanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of 7-xylose taxanes into valuable precursors for the semi-synthesis of paclitaxel (B517696) and other taxane-based pharmaceuticals.
Introduction
The bark of the yew tree (Taxus species) is a primary source of the potent anticancer drug paclitaxel. However, the extraction and purification of paclitaxel are often complicated by the presence of a mixture of related taxanes, including significant quantities of 7-β-xylosyl derivatives. These derivatives can be converted into more valuable taxanes, such as 10-deacetylbaccatin III (10-DAB), a key precursor for the semi-synthesis of paclitaxel, through enzymatic biotransformation. This process primarily involves the selective removal of the xylosyl group at the C-7 position by β-xylosidase enzymes, which can be sourced from various microorganisms.
Principle of Biotransformation
The core of this biotransformation strategy is the enzymatic hydrolysis of the glycosidic bond between the taxane (B156437) core and the xylose sugar moiety at the C-7 position. This reaction is catalyzed by β-xylosidases (EC 3.2.1.37), which are produced by a variety of microorganisms, including bacteria and fungi. The resulting aglycone, a 7-hydroxy taxane, can then be further modified to yield valuable pharmaceutical intermediates.
Data Presentation: Quantitative Analysis of Biotransformation
The following tables summarize key quantitative data from various studies on the biotransformation of 7-xylose taxanes.
Table 1: Microbial Sources of β-Xylosidase and Enzyme Production
| Microorganism | Enzyme Source | Carbon Source for Production | Maximum Enzyme Activity | Reference |
| Cellulosimicrobium cellulans F16 | Extracellular | Corn cob | 9.6 U/L | [1][2] |
| Aspergillus niger ADH-11 | Extracellular (Solid State Fermentation) | Wheat bran | 214 U/g | |
| Aspergillus niger ASKU28 (expressed in Pichia pastoris) | Extracellular | Methanol (B129727) | 5.7 g/L (recombinant protein) | [3] |
| Pseudozyma hubeiensis NCIM 3574 | Extracellular | Xylan | 5.36 IU/mL | [4] |
| Lentinula edodes M95.33 (expressed in Pichia pastoris) | Whole-cell | Methanol | High-cell-density fermentation | [5] |
Table 2: Biotransformation of 7-Xylosyl Taxanes to their Aglycones
| Substrate | Biocatalyst | Reaction Time | Conversion Yield | Product | Reference |
| 7-xylosyltaxane mixture (2 g) | Cellulosimicrobium cellulans F16 cell-free culture medium (3.75 L) | 3 h | >98% | Corresponding aglycones | [1][2] |
| 7-β-xylosyl-10-deacetyltaxol (XDT) | Engineered Pichia pastoris (whole-cell) expressing LXYL-P1-2 | Optimized | High | 10-deacetyltaxol (DT) | [5] |
| 7-xylosyl-10-deacetylpaclitaxel (10-DAXP) | Crude enzyme from C. cellulans F16 | 3 h | High | 10-deacetylpaclitaxel (10-DAP) | [6] |
Table 3: One-Pot Enzymatic Conversion of 7-β-Xylosyl-10-deacetyltaxol to Paclitaxel
| Substrate | Enzymes | Reaction Time | Product Yield | Reference |
| 7-β-xylosyl-10-deacetyltaxol (XDT) | β-xylosidase and improved 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 15 h | 0.64 mg/mL Taxol | [7] |
Experimental Protocols
Protocol 1: Production of Extracellular β-Xylosidase from Aspergillus niger
This protocol is based on solid-state fermentation (SSF) which has been shown to yield high enzyme titers.
1. Microorganism and Inoculum Preparation:
-
Culture Aspergillus niger on potato dextrose agar (B569324) (PDA) plates at 28-30°C for 5-7 days until sporulation.
-
Prepare a spore suspension by washing the surface of the agar plate with sterile 0.1% (v/v) Tween 80 solution.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
2. Solid-State Fermentation:
-
Use wheat bran as the solid substrate. Moisten the wheat bran with a nutrient solution to achieve a final moisture content of 60-70%.
-
The nutrient solution should contain a suitable nitrogen source (e.g., yeast extract, peptone) and mineral salts.
-
Inoculate the moistened wheat bran with the A. niger spore suspension.
-
Incubate the fermentation flasks at 30°C for 5-7 days.
3. Enzyme Extraction:
-
After incubation, add a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0) to the fermented substrate.
-
Shake the mixture at room temperature for 1-2 hours to extract the enzyme.
-
Separate the solid substrate from the liquid extract by filtration or centrifugation. The clear supernatant is the crude enzyme extract.
4. Enzyme Activity Assay:
-
β-xylosidase activity can be determined using p-nitrophenyl-β-D-xylopyranoside (pNPX) as a substrate.
-
The reaction mixture contains the enzyme extract and pNPX in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.5).
-
Incubate the reaction at an optimal temperature (e.g., 60°C) for a defined period.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 410 nm. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[4]
Protocol 2: Biotransformation of 7-Xylosyl Taxanes
This protocol describes the enzymatic hydrolysis of 7-xylosyl taxanes using the crude β-xylosidase extract.
1. Substrate Preparation:
-
Dissolve the 7-xylosyl taxane mixture in a minimal amount of a water-miscible organic solvent like methanol or ethanol.
2. Enzymatic Reaction:
-
Add the dissolved substrate to the crude enzyme extract. The final concentration of the organic solvent should be kept low (typically <10%) to avoid enzyme denaturation.
-
The reaction pH should be adjusted to the optimum for the specific β-xylosidase being used (e.g., pH 4.0-5.0 for A. niger β-xylosidase).
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-50°C) with gentle agitation.
3. Monitoring the Reaction:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).
4. Reaction Termination and Product Extraction:
-
Once the reaction is complete (as determined by HPLC analysis), terminate the reaction by heat inactivation or by adding an organic solvent.
-
Extract the taxane products from the aqueous reaction mixture using a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification of 10-Deacetylbaccatin III
The crude product from the biotransformation can be purified using chromatographic techniques.
1. Column Chromatography:
-
The crude extract can be subjected to silica (B1680970) gel column chromatography.
-
A gradient elution system of n-hexane and ethyl acetate can be used to separate the different taxanes.
2. Preparative HPLC:
-
For higher purity, preparative reverse-phase HPLC is a suitable method.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[8]
3. Centrifugal Partition Chromatography (CPC):
-
CPC is an effective technique for the purification of 10-deacetylbaccatin III.[9][10]
-
Different solvent systems such as methyl ethyl ketone/water, methyl tert-butyl ether/acetone/water, and dichloromethane/methanol/water can be employed.[9][10]
Protocol 4: HPLC Analysis of Taxanes
1. HPLC System:
-
A standard HPLC system equipped with a UV detector is required.
2. Column:
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
3. Mobile Phase:
-
A gradient of acetonitrile and water is typically used for the separation of various taxanes.
4. Detection:
-
Taxanes can be detected by UV absorbance at 227 nm.
5. Quantification:
-
Quantification is achieved by comparing the peak areas of the samples to those of known concentrations of standard taxane compounds.
Visualizations
Caption: Experimental workflow for the biotransformation of 7-xylose taxanes.
Caption: Enzymatic conversion pathway from 7-β-xylosyl-10-deacetyltaxol to paclitaxel.
References
- 1. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, expression and characterization of β-xylosidase from Aspergillus niger ASKU28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
- 10. EP3386957B1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]
Revolutionizing Purification: Twin-Column Recycling Chromatography in Focus
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of biopharmaceutical and small molecule purification, the demand for higher purity, increased yield, and greater process efficiency is relentless. Twin-column recycling chromatography has emerged as a powerful technology to meet these challenges, offering significant advantages over traditional single-column batch chromatography. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage this innovative purification technique.
Twin-column recycling chromatography, a form of continuous chromatography, enhances separation by passing the sample through two identical columns multiple times. This effectively increases the column length and the number of theoretical plates without a proportional increase in backpressure.[1][2] By recycling unresolved or impure fractions, this method maximizes the recovery of the target molecule while achieving high purity.[3] This approach is particularly beneficial for separating closely eluting compounds, such as isomers and product-related impurities.[4][5]
Core Principles and Advantages
At its heart, twin-column recycling chromatography operates by directing the eluent from one column to the head of a second column.[2] A switching valve alternates the flow path, allowing for the continuous recycling of the sample between the two columns until the desired separation is achieved.[1][2] This process offers several key advantages over traditional batch chromatography:
-
Increased Resolution and Purity: By effectively extending the column length, this technique significantly enhances the resolution of closely eluting compounds, enabling the collection of fractions with very high purity.[1]
-
Improved Yield: Instead of discarding fractions with mixed components, twin-column systems recycle these fractions for further separation, leading to a substantial increase in product yield.[6][7]
-
Reduced Solvent and Resin Consumption: Continuous operation and recycling lead to more efficient use of solvents and stationary phases, reducing overall process costs.[8][9]
-
Higher Productivity: The ability to operate continuously and at higher flow rates can lead to a significant increase in throughput compared to batch processes.[7][8]
Several specialized twin-column processes have been developed, including Multicolumn Counter-current Solvent Gradient Purification (MCSGP), N-Rich, and CaptureSMB, each tailored for specific purification challenges.[9][10][11]
Key Applications
Twin-column recycling chromatography has demonstrated remarkable success in a variety of purification applications:
-
Oligonucleotides: This technology has proven highly effective in the purification of therapeutic oligonucleotides, where the removal of synthesis-related impurities is critical.[6][12][13][14]
-
Monoclonal Antibodies (mAbs): It is used for the separation and enrichment of mAb charge variants and for continuous capture steps in downstream processing.[7][12][15][16]
-
Peptides: The purification of synthetic peptides, often a challenging task due to the presence of closely related impurities, is significantly improved with twin-column systems.[8][12]
-
Chiral Separations: The enhanced resolution offered by this technique is ideal for the separation of enantiomers and other chiral compounds.[4][10][17]
-
Impurity Enrichment: The N-Rich process, a twin-column continuous chromatography method, is well-suited for the isolation and enrichment of product-related impurities for characterization.[11]
Quantitative Performance Data
The following tables summarize the quantitative improvements achieved with twin-column recycling chromatography across different applications compared to traditional batch methods.
Table 1: Oligonucleotide Purification (MCSGP vs. Batch)
| Parameter | Batch Chromatography | Twin-Column MCSGP | Improvement |
| Yield at Target Purity | 60%[6] | 94%[6] | 57% |
| Purity | Target Met | Target Met | - |
| Productivity | Lower | Higher | - |
Table 2: Monoclonal Antibody Charge Variant Separation (N-Rich vs. Scaled-up CEX)
| Parameter | Scaled-up CEX | Twin-Column N-Rich | Improvement |
| Yield | 59.18%[7] | 86.21%[18] | 46% |
| Purity | ~100%[18] | ~100%[18] | - |
| Productivity | 7.78 mg/L/h[7] | 7.82 mg/L/h[18] | Comparable |
| Resin Cost | Higher | Lower | - |
Table 3: General Impurity Purification (Solvent Gradient TCRC)
| Analyte | Initial Purity | Final Purity |
| Iohexol Impurity A | 0.36%[19] | 97.82%[19] |
| Iohexol Impurity B | 0.35%[19] | 91.56%[19] |
| Iohexol Impurity C | 0.15%[19] | 81.56%[19] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the fundamental workflows of twin-column recycling chromatography.
Experimental Protocols
The following are generalized protocols for setting up and running a twin-column recycling chromatography experiment. Specific parameters will need to be optimized for each application.
Protocol 1: General Twin-Column Recycling for Enhanced Resolution
Objective: To separate two closely eluting compounds.
Materials:
-
Twin-column HPLC or MPLC system (e.g., Agilent 1260 Infinity II, YMC Contichrom CUBE)
-
Two identical analytical or preparative columns
-
Appropriate mobile phase
-
Sample containing the two target compounds
-
UV detector
-
Fraction collector
Methodology:
-
System Setup:
-
Install two identical chromatography columns in the system.
-
Connect the columns via a two-position, six-port switching valve.[1] The outlet of the first column should be connected to the inlet of the second, and the outlet of the second column should be connected to a port on the switching valve that can redirect the flow back to the inlet of the first column.[2]
-
Equilibrate both columns with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the sample onto the first column.
-
-
Initial Elution:
-
Elute the sample through the first and then the second column. Monitor the separation on the detector.
-
-
Recycling:
-
Just before the unresolved peak containing the target compounds elutes from the second column, switch the valve to redirect the flow from the outlet of the second column back to the inlet of the first column.
-
Continue to recycle the sample between the two columns. With each pass, the resolution between the two peaks should increase.[1]
-
The number of cycles will depend on the difficulty of the separation and the band broadening within the system.
-
-
Fraction Collection:
-
Once the desired resolution is achieved, switch the valve to direct the flow from the second column to the fraction collector.
-
Collect the separated peaks in different fractions.
-
-
Analysis:
-
Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical HPLC).
-
Protocol 2: Oligonucleotide Purification using MCSGP
Objective: To purify a therapeutic oligonucleotide from synthetic impurities to high purity and yield.[6]
Materials:
-
Twin-column chromatography system capable of MCSGP (e.g., YMC Contichrom)
-
Two identical reversed-phase or ion-exchange preparative columns
-
Mobile Phase A (e.g., aqueous buffer)
-
Mobile Phase B (e.g., organic solvent or high salt buffer)
-
Crude oligonucleotide sample
-
UV detector
Methodology:
-
Method Development (Single Column):
-
Develop an optimized gradient elution method on a single column to achieve initial separation of the target oligonucleotide from its impurities.
-
-
MCSGP System Setup:
-
Equilibrate the two-column system with the starting mobile phase conditions.
-
-
MCSGP Process Initiation:
-
Inject the crude oligonucleotide sample onto the first column.
-
Begin the gradient elution.
-
-
Automated Fractionation and Recycling:
-
The MCSGP software, based on the UV signal, will automatically perform the following:
-
Discard the early-eluting, highly impure fractions.
-
Recycle the fractions containing a mixture of the target oligonucleotide and impurities from the first column to the second column.
-
Collect the central, highly pure fraction of the target oligonucleotide.[6]
-
Recycle the later-eluting fractions containing the target and other impurities to the second column.
-
Discard the final, highly impure fractions.
-
-
-
Continuous Operation:
-
While the first column is being eluted and fractions are being directed, the second column is being loaded with the recycled fractions. The roles of the columns are then switched in the next cycle, allowing for continuous operation.[6]
-
-
Product Pooling and Analysis:
-
The collected pure fractions are pooled.
-
The purity and yield of the final product are determined by analytical HPLC.
-
Conclusion
Twin-column recycling chromatography represents a significant advancement in purification technology, offering a robust solution for overcoming the limitations of traditional batch chromatography. By enabling higher resolution, increased yields, and greater process efficiency, this technique is poised to play an increasingly critical role in the development and manufacturing of high-purity pharmaceuticals and biopharmaceuticals. The protocols and data presented here provide a foundation for researchers and scientists to explore and implement this powerful purification strategy.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ymcamerica.com [ymcamerica.com]
- 7. A novel twin‐column continuous chromatography approach for separation and enrichment of monoclonal antibody charge variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Chromatography | YMC CO., LTD. [ymc.co.jp]
- 9. Continuous Purification: MCSGP and CaptureSMB | YMC America [ymcamerica.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. researchgate.net [researchgate.net]
- 12. Twin-column chromatography applications - chromacon.com [chromacon.com]
- 13. Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous countercurrent chromatographic twin-column purification of oligonucleotides: The role of the displacement effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Paclitaxel Semi-Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the semi-synthesis of paclitaxel (B517696) from its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for paclitaxel semi-synthesis and which is preferred?
The most predominantly used precursors for the semi-synthesis of paclitaxel are 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III. 10-DAB is often preferred as it is found in relatively high quantities in the renewable needles and twigs of the European Yew tree (Taxus baccata), making it a more sustainable starting material compared to baccatin III, which is less abundant.[1]
Q2: Why is total chemical synthesis of paclitaxel not commercially viable?
The total chemical synthesis of paclitaxel is exceedingly complex due to its intricate molecular structure, which includes a highly oxygenated core and 11 stereocenters.[1][2] This complexity results in lengthy synthetic routes with numerous steps, leading to extremely low overall yields (e.g., one 21-step route had an overall yield of only 0.118%) and high costs associated with reagents and difficult reaction conditions, making it economically unfeasible for large-scale production.[1][2]
Q3: What are the major challenges in the purification of semi-synthesized paclitaxel?
The primary challenge in paclitaxel purification is the presence of numerous structurally similar taxane (B156437) impurities.[1] These impurities often have very similar polarities to paclitaxel, making their separation difficult and typically requiring a multi-step purification strategy, often involving techniques like column chromatography and high-performance liquid chromatography (HPLC).[1][3]
Q4: What is the "Ojima lactam" and why is it significant in paclitaxel synthesis?
The Ojima lactam, a β-lactam, is a widely used and highly effective precursor for the attachment of the C-13 side chain to the baccatin III core.[1][4] Its use, as part of the Ojima-Holton coupling protocol, has enabled the facile and efficient synthesis of paclitaxel and its analogues, often leading to good yields.[1][5]
Troubleshooting Guides
Issue 1: Low Overall Yield in Paclitaxel Semi-Synthesis
Q: We are experiencing a significantly lower than expected overall yield in our paclitaxel semi-synthesis. What are the potential causes and how can we troubleshoot this?
A: Low overall yield in paclitaxel semi-synthesis is a common problem that can often be attributed to issues in three critical stages: protection of the C-7 hydroxyl group, attachment of the C-13 side chain, and the final deprotection step.
Potential Cause 1: Inefficient Protection of the C-7 Hydroxyl Group
Incomplete or inefficient protection of the C-7 hydroxyl group on the baccatin III core can lead to unwanted side reactions, resulting in a mixture of products and reducing the final yield.[1]
-
Solution:
-
Choice of Protecting Group: Employ robust protecting groups that can be introduced with high selectivity and removed under mild conditions. Commonly used protecting groups include triethylsilyl (TES), tert-butoxycarbonyl (BOC), and benzyloxycarbonyl (CBZ).[6]
-
Reaction Conditions: Utilize a strong base such as lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent like dimethylformamide (DMF) to ensure complete deprotonation of the C-7 hydroxyl group before introducing the protecting group electrophile.[1][6]
-
Monitoring: Carefully monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete protection before proceeding to the next step.
-
Potential Cause 2: Poor Side-Chain Coupling Efficiency
The esterification reaction to attach the C-13 side chain is another critical step where yield can be lost. The choice of coupling agent and reaction conditions are vital for high efficiency.[1]
-
Solution:
-
Side-Chain Precursor: The use of the Ojima lactam is a well-established and effective method for attaching the side chain.[1][5]
-
Optimization of Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. The coupling is often performed at low temperatures (e.g., -40°C to -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[3]
-
Coupling Agents: The Ojima-Holton protocol is a highly efficient method for this coupling reaction.[5]
-
Potential Cause 3: Degradation during Deprotection
The final step of removing the protecting groups can also impact the overall yield. Harsh deprotection conditions may lead to the degradation of the paclitaxel molecule.[1]
-
Solution:
-
Mild Reagents: Select a protecting group that can be removed under mild conditions. For silyl (B83357) protecting groups like TES, reagents such as hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA) are commonly used.[3]
-
Controlled Conditions: Perform the deprotection at low temperatures (e.g., 0°C) and carefully monitor the reaction to minimize the formation of side products.[3]
-
Work-up: Quench the reaction carefully with a weak base like sodium bicarbonate to neutralize the acidic deprotection reagent.[3]
-
Issue 2: Difficulty in Product Purification
Q: Our final product contains several impurities that are difficult to separate from paclitaxel. How can we improve the purification process?
A: The presence of structurally similar taxane impurities is a known challenge in paclitaxel purification. A multi-step purification strategy is often necessary to achieve high purity.
-
Solution:
-
Chromatography: Employ silica (B1680970) gel column chromatography as an initial purification step to remove major impurities. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is often effective.[3]
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of acetonitrile (B52724) and water.[7][8][9]
-
Crystallization: Crystallization can be an effective final step to obtain highly pure paclitaxel. A ternary solvent system of dichloromethane, acetone, and an alkane has been shown to be effective.[10]
-
Pre-purification: Consider a pre-purification step using an adsorbent resin like Diaion® HP-20 to remove polar compounds and pigments before chromatographic separation.[9]
-
Quantitative Data on Paclitaxel Semi-Synthesis Yields
| Precursor | Synthesis Step | Typical Yield (%) | Reference |
| 10-deacetylbaccatin III (10-DAB) | C-7 Protection (to 7-O-TES-10-deacetylbaccatin III) | 85 - 95 | [3] |
| 7-O-TES-10-deacetylbaccatin III | C-10 Acetylation (to 7-O-TES-baccatin III) | 90 - 98 | [3] |
| 7-O-TES-baccatin III | Side Chain Attachment (to Protected Paclitaxel) | 80 - 90 | [3] |
| Protected Paclitaxel | Deprotection (to Paclitaxel) | 80 - 90 | [3] |
| 10-deacetylbaccatin III (10-DAB) | Overall 4-Step Conversion to Paclitaxel | 58 | [11] |
| 10-deacetyl-7-xylosyltaxanes | Overall 3-Step Conversion to Paclitaxel | 67.6 | [2] |
| Paclitaxel Production Method | Typical Overall Yield (%) | Reference |
| Direct Extraction from Taxus brevifolia bark | 0.01 - 0.05 | [12] |
| Total Chemical Synthesis (21-step route) | 0.118 | [2] |
Experimental Protocols
Protocol 1: Semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB)
This protocol outlines the key steps for the conversion of 10-DAB to paclitaxel.
Step 1: Protection of the C-7 Hydroxyl Group of 10-DAB
-
Dissolve 10-DAB in anhydrous pyridine (B92270).
-
Under a nitrogen atmosphere, add triethylsilyl chloride (TESCl) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed (typically when the residual 10-DAB is less than 0.2%).
-
Quench the reaction by adding water.
-
Neutralize the pyridine with concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-O-TES-10-deacetylbaccatin III.[13]
Step 2: Acetylation of the C-10 Hydroxyl Group
-
Dissolve the 7-O-TES-10-deacetylbaccatin III in a suitable solvent.
-
Add an acetylating agent (e.g., acetic anhydride) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-baccatin III.[3]
Step 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)
-
Dissolve 7-O-TES-baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C).
-
Slowly add a solution of LiHMDS (typically 1.1 equivalents) and stir for 30-60 minutes.
-
In a separate flask, dissolve the β-lactam side chain precursor in anhydrous THF and add it to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the residue by silica gel chromatography to obtain the protected paclitaxel intermediate.[3]
Step 4: Deprotection to Yield Paclitaxel
-
Dissolve the protected paclitaxel intermediate in acetonitrile or dichloromethane.
-
Carefully add HF-Pyridine complex at 0°C.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness.
-
Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.[3]
Protocol 2: HPLC Analysis of Paclitaxel and Related Substances
This protocol provides a general method for the analysis of paclitaxel purity.
-
Column: Ascentis® Express F5, 15 cm x 4.6 mm I.D., 5 µm particles.[7]
-
Mobile Phase: Acetonitrile and water (40:60 v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detector: UV at 227 nm.[7]
-
Injection Volume: 5 µL.[7]
-
Sample Preparation: Dissolve the sample in a mixture of water:methanol:acetonitrile (70:15:15).[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 5. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 7. HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Large-Scale Paclitaxel Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of paclitaxel (B517696). The information is tailored for professionals in drug development and research, offering practical solutions and detailed protocols for extraction, semi-synthesis, and plant cell culture methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale paclitaxel production?
The main large-scale production methods for paclitaxel are semi-synthesis and plant cell culture fermentation.[1] Semi-synthesis, which utilizes precursors like 10-deacetylbaccatin III (10-DAB) or baccatin (B15129273) III extracted from renewable yew tree twigs and leaves, is the predominant method in the current market.[1] Plant cell culture of Taxus cells is another viable industrial-scale method.[1][2] While total chemical synthesis has been achieved, it is not commercially viable due to high costs and complexity.[1]
Q2: Why is total chemical synthesis of paclitaxel not used for industrial production?
The total synthesis of paclitaxel is exceedingly challenging due to the molecule's complex, highly oxygenated core and 11 stereocenters.[1] This complexity results in lengthy synthetic routes with numerous steps, difficult-to-control reaction conditions, and the need for expensive reagents, leading to extremely low overall yields (for example, one 21-step route had a yield of only 0.118%).[1] These factors make total synthesis economically unfeasible for large-scale production.[1]
Q3: What makes the large-scale synthesis of paclitaxel so challenging overall?
The primary challenges stem from its complex molecular structure and the low yields from natural sources.[1] Direct extraction from the bark of the Pacific yew (Taxus brevifolia) is unsustainable and yields are very low (0.01–0.05%).[1][3] While semi-synthesis is more efficient, it still depends on the availability of natural precursors.[1] Plant cell cultures can also face issues with low and unstable yields.[1][4] Furthermore, the purification of paclitaxel is complicated by the presence of numerous structurally similar taxane (B156437) impurities.[1]
Q4: What is 10-deacetylbaccatin III (10-DAB) and why is it important for semi-synthesis?
10-deacetylbaccatin III (10-DAB) is a natural precursor to paclitaxel and is found in relatively high quantities in the needles and twigs of the European Yew tree (Taxus baccata).[1] Its abundance in a renewable resource makes it an ideal starting material for the semi-synthesis of paclitaxel, which helps to overcome the supply issues associated with direct extraction from bark.[1]
Q5: What are the main challenges in producing paclitaxel via plant cell culture?
While a promising alternative, Taxus cell suspension cultures face challenges in optimization for industrial-scale production.[1] Key issues include low and often unstable yields of paclitaxel, the complexity of the metabolic pathways involved, and the need for extensive genetic and environmental optimization to improve productivity.[1][2] Scaling up production in bioreactors also presents challenges in maintaining optimal oxygen supply and nutrient composition.[2]
Troubleshooting Guides
Issue 1: Low Yield During Semi-Synthesis from Baccatin III
Question: We are experiencing significantly lower than expected yields when synthesizing paclitaxel from baccatin III. What are the common causes and potential solutions?
Answer: Low yields in this semi-synthetic route often stem from two critical steps: protecting group management and side-chain attachment.[1]
-
Inefficient C-7 Hydroxyl Protection: The hydroxyl group at the C-7 position of baccatin III must be protected before attaching the side chain at C-13. Incomplete or inefficient protection can lead to side reactions and a mixture of products, reducing the final yield.[1]
-
Solution: Implement a robust protection strategy. Ensure anhydrous conditions and use a suitable protecting group that can be selectively introduced at the C-7 position. Monitor the reaction progress closely using techniques like TLC or HPLC to ensure complete protection before proceeding.
-
-
Problems with Side-Chain Attachment: The coupling of the C-13 side chain is a delicate step. The use of inappropriate coupling agents or reaction conditions can lead to low conversion rates or the formation of byproducts.
-
Solution: Optimize the coupling reaction. This may involve screening different coupling agents, adjusting the stoichiometry of the reactants, and carefully controlling the reaction temperature and time.
-
-
Degradation during Deprotection: The final deprotection step to remove the protecting groups and yield paclitaxel can be problematic. Harsh deprotection conditions may degrade the paclitaxel molecule.[1]
-
Solution: Choose a protecting group that can be removed under mild conditions without affecting the rest of the molecule. Ensure the deprotection reaction goes to completion while minimizing side product formation.[1]
-
Issue 2: Impurities in the Final Paclitaxel Product
Question: Our final product contains several impurities that are difficult to separate from paclitaxel. How can we improve the purification process?
Answer: The purification of paclitaxel is challenging due to the presence of other taxanes with very similar structures and polarities.[1] A multi-step purification strategy is typically required.[1]
-
Initial Purification:
-
Solution: Employ precipitation or liquid-liquid extraction to remove a significant portion of the impurities from the crude product. A common method involves dissolving the crude extract in a solvent like acetone (B3395972) and then adding a non-polar solvent to precipitate the paclitaxel-enriched fraction.[5]
-
-
Chromatographic Purification:
-
Solution: A two-stage HPLC purification scheme is often effective.[6]
-
Reverse-Phase HPLC: Use a C18 column to separate paclitaxel from more polar impurities.
-
Normal-Phase HPLC: Further purify the paclitaxel fraction from the reverse-phase step to remove non-polar impurities.
-
-
Optimization: The choice of mobile phase, gradient, and column length should be optimized to achieve the best separation.[7]
-
Issue 3: Low and Unstable Yields in Taxus Cell Suspension Cultures
Question: Our Taxus cell cultures show inconsistent and low paclitaxel yields. What factors could be contributing to this, and how can we improve productivity?
Answer: Low and unstable yields are a common challenge in plant cell cultures.[1][4] Several factors can influence paclitaxel production:
-
Cell Line Instability: High-producing cell lines can lose their productivity over successive subcultures.[4]
-
Solution: Regularly screen and select high-yielding cell lines. Cryopreservation of elite cell lines is crucial for long-term stability and reproducibility.
-
-
Suboptimal Culture Conditions: The composition of the culture medium, including nutrients, hormones, and sugar sources, significantly impacts cell growth and paclitaxel synthesis.[8]
-
Solution: Systematically optimize the culture medium. Test different basal media, concentrations of auxins and cytokinins, and types of carbon sources (e.g., sucrose, glucose, fructose).[8]
-
-
Lack of Elicitation: Paclitaxel is a secondary metabolite often produced in response to stress.
-
Solution: Use elicitors to stimulate paclitaxel biosynthesis. Methyl jasmonate is a well-known and effective elicitor for Taxus cell cultures.[9] The timing and concentration of elicitor addition are critical and should be optimized.
-
-
Product Inhibition: Accumulation of paclitaxel in the cells and medium can inhibit further production.
-
Solution: Implement in situ product recovery techniques. Adding adsorbent resins to the culture medium can help to remove paclitaxel as it is produced, thereby relieving product inhibition and increasing overall yield.[10]
-
Quantitative Data Summary
| Parameter | Extraction from Taxus Bark | Semi-Synthesis from 10-DAB | Plant Cell Culture | Reference |
| Typical Yield | 0.01-0.05% of dry bark weight | High conversion yields (e.g., 53% from 10-DAB) | Highly variable (1-3 mg/L to over 200 mg/L with optimization) | [1][11][12] |
| Purity Achievable | Requires extensive purification | High purity (>99%) achievable | High purity (>99%) achievable with multi-step HPLC | [6][11] |
| Sustainability | Unsustainable, harms yew populations | More sustainable, uses renewable needles/twigs | Highly sustainable and environmentally friendly | [1][3] |
| Scalability | Limited by natural resources | Scalable, dependent on precursor supply | Highly scalable in bioreactors | [2] |
Experimental Protocols
Protocol 1: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
This protocol outlines the key steps for the semi-synthesis of paclitaxel from 10-DAB. Note: This is a generalized procedure. Specific reagents, conditions, and protecting groups may vary.
Objective: To synthesize paclitaxel from 10-DAB through a multi-step process involving protection, acetylation, side-chain attachment, and deprotection.
Methodology:
-
Protection of the C-7 Hydroxyl Group:
-
Dissolve 10-DAB in an anhydrous solvent (e.g., pyridine) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a silylating agent (e.g., triethylsilyl chloride) and allow the reaction to proceed to completion, monitored by TLC.
-
Work up the reaction and purify the 7-O-protected 10-DAB.
-
-
Acetylation of the C-10 Hydroxyl Group:
-
Dissolve the 7-O-protected 10-DAB in a suitable solvent.
-
Add an acetylating agent (e.g., acetic anhydride) and a catalyst.
-
Stir the reaction until complete to form the protected baccatin III derivative.
-
Purify the product.
-
-
Attachment of the C-13 Side Chain:
-
Activate the C-13 hydroxyl group of the protected baccatin III with a strong base.
-
React the resulting alkoxide with a protected β-lactam side chain precursor.
-
Purify the resulting protected paclitaxel derivative.
-
-
Deprotection:
-
Dissolve the protected paclitaxel in a suitable solvent.
-
Add a deprotecting agent (e.g., a fluoride (B91410) source for silyl (B83357) groups) to remove all protecting groups.
-
Purify the final paclitaxel product by chromatography.
-
Protocol 2: Extraction and Purification of Paclitaxel from Taxus Needles
Objective: To extract and purify paclitaxel from the dried needles of Taxus species.
Methodology:
-
Extraction:
-
Grind dried Taxus needles to a fine powder.
-
Extract the powder with methanol (B129727) at an elevated temperature (e.g., 60°C) for several hours.[5]
-
Filter the mixture and repeat the extraction on the solid residue.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Initial Purification (Liquid-Liquid Extraction):
-
Partition the concentrated extract between water and a non-polar organic solvent (e.g., hexane) to remove lipids.
-
Extract the aqueous layer with a solvent in which paclitaxel is soluble (e.g., dichloromethane).
-
Combine the organic layers and evaporate the solvent to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of solvent.
-
Subject the solution to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the taxanes.
-
Collect the fractions containing paclitaxel.
-
-
Final Purification (HPLC):
-
Further purify the paclitaxel-containing fractions using preparative reverse-phase HPLC.
-
Use a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Collect the pure paclitaxel fraction and crystallize from a suitable solvent system.
-
Visualizations
Caption: Key challenges associated with different paclitaxel production methods.
Caption: Generalized workflow for the semi-synthesis of paclitaxel from 10-DAB.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 6. Development of High Performance Liquid Chromatography for Paclitaxel Purification from Plant Cell Cultures [jmb.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Increased paclitaxel recovery from Taxus baccata vascular stem cells using novel in situ product recovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Production of paclitaxel and the related taxanes by cell suspension cultures of Taxus species - PubMed [pubmed.ncbi.nlm.nih.gov]
proper storage and handling to ensure 10-Deacetyl-7-xylosyl paclitaxel stability
This technical support center provides guidance on the proper storage and handling of 10-Deacetyl-7-xylosyl paclitaxel (B517696) to ensure its stability for research purposes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 10-Deacetyl-7-xylosyl paclitaxel?
A1: Solid this compound is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using an appropriate solvent such as DMSO, ethanol, or methanol (B129727).[1][2] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[3] For storage, it is recommended to keep the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. It is insoluble in water.[1][2] For in vivo experiments, specific formulations using solvents like PEG300 and Tween-80 may be required to achieve the desired concentration and stability.[4]
Q4: What are the main degradation pathways for paclitaxel and its derivatives?
A4: The primary degradation pathways for paclitaxel and its analogs, including likely pathways for this compound, are epimerization and hydrolysis. Epimerization at the C-7 position is a significant concern, especially under basic conditions.[5] Hydrolysis of the ester groups can also occur, particularly at non-neutral pH.[6]
Q5: How does pH affect the stability of paclitaxel derivatives?
A5: Paclitaxel and its derivatives are most stable in a slightly acidic pH range, typically around pH 3-5.[7][8] Both acidic and basic conditions can accelerate degradation through hydrolysis and epimerization.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Improper solvent selection- Exceeded solubility limit- Temperature fluctuations | - Ensure the use of a suitable solvent (e.g., DMSO, ethanol)[1][2]- Prepare solutions at a concentration below the solubility limit.- Store at a constant, recommended temperature and avoid freeze-thaw cycles.[3] |
| Inconsistent or unexpected experimental results | - Degradation of the compound due to improper handling- Use of a degraded stock solution | - Always use freshly prepared dilutions from a properly stored stock solution.- Verify the integrity of the stock solution using an appropriate analytical method like HPLC.- Protect solutions from light during experiments.[3] |
| Loss of compound activity over time | - Chemical instability in the experimental buffer or media- Exposure to non-optimal pH or temperature | - Assess the stability of the compound in your specific experimental medium by performing a time-course analysis.- Maintain the pH of the experimental solution within the optimal range for paclitaxel derivatives (pH 3-5, if compatible with the experiment).[7][8] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term | Hygroscopic, store under inert atmosphere[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light, avoid freeze-thaw cycles[3] |
| Stock Solution | -20°C | Up to 1 month | Protect from light, avoid freeze-thaw cycles[3] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | Soluble (up to 100 mg/mL)[2][4] |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble[1] |
| Water | Insoluble[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex briefly to ensure complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline adapted from methods used for paclitaxel and should be optimized for this compound.
-
Preparation of Samples:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
To assess stability under various conditions, incubate the solution at different temperatures (e.g., 4°C, 25°C, 40°C) and pH values (e.g., pH 3, 7, 9).
-
Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used for paclitaxel and its derivatives.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.
-
Detection: UV detection at approximately 227 nm.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for handling and stability testing.
Caption: Factors influencing compound stability.
References
- 1. chembk.com [chembk.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
how to dissolve 10-Deacetyl-7-xylosyl paclitaxel for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using 10-Deacetyl-7-xylosyl paclitaxel (B517696) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 10-Deacetyl-7-xylosyl paclitaxel?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility in DMSO is 100 mg/mL (105.93 mM).[1] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: My compound precipitated when I diluted the DMSO stock solution in my aqueous culture medium. What should I do?
A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like paclitaxel derivatives. Here are some troubleshooting steps:
-
Lower the Final Concentration: Try diluting your stock solution to a lower final concentration in the culture medium.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, a slightly higher but still non-toxic concentration of DMSO may help maintain solubility.
-
Use a Surfactant: Consider the use of a non-ionic surfactant, such as Tween 80, in your final dilution. This is a common practice in formulations to improve the solubility of hydrophobic drugs.[1]
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of a serum-containing medium, vortex gently, and then add this to the final volume of the medium.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol (B145695) and DMF might also be viable, as is common for other paclitaxel derivatives. However, the solubility in these solvents for this specific analog is not as well-documented. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | 1. Poor quality or old DMSO containing water.[1]2. Incorrect calculation of concentration. | 1. Use fresh, anhydrous, research-grade DMSO.[1]2. Double-check your calculations for the desired concentration. |
| Stock solution appears cloudy or has particulates | Incomplete dissolution or presence of impurities. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.2. If particulates remain, centrifuge the stock solution at high speed and use the clear supernatant. |
| Precipitation in culture medium upon dilution | The compound's low aqueous solubility. | 1. Lower the final working concentration.2. Ensure the DMSO concentration in the final medium is as high as is tolerable for your cell line (e.g., 0.1-0.5%).3. Prepare the final dilution immediately before adding it to the cells. |
| Inconsistent experimental results | 1. Instability of the compound in the aqueous medium.2. Variability in solution preparation. | 1. Prepare fresh dilutions for each experiment.2. Follow a standardized and detailed protocol for solution preparation. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 100 mg/mL (105.93 mM)[1] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 100 mM concentration. The molecular weight of this compound is approximately 944.0 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (1 mg / (100 mmol/L * 944.0 g/mol )) * 1,000,000 µL/L ≈ 10.6 µL
-
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for In Vitro Assays
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 100 mM stock solution in cell culture medium. For instance, to get a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in the medium.
-
Final Dilution: Further dilute the intermediate solution to your final desired concentration directly in the vessel containing your cells and medium. For example, to achieve a 10 µM final concentration from a 1 mM intermediate, you would perform a 1:100 dilution.
-
Control: Remember to include a vehicle control in your experimental setup, which would be the culture medium containing the same final concentration of DMSO as your treated samples.
Visualized Experimental Workflow
References
Technical Support Center: Optimizing HPLC Separation of Taxane Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of taxane (B156437) mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for the separation of taxane mixtures?
A good starting point for separating taxane mixtures, such as paclitaxel (B517696) and its related substances, typically involves a reversed-phase HPLC method.[1] Recommended starting conditions often include:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).[1][2]
Q2: How can I improve the resolution between closely eluting taxane peaks?
Improving resolution between closely eluting peaks can be achieved by several methods:
-
Optimize the Gradient: A shallower gradient, which decreases the rate of change in the mobile phase composition, can provide more time for separation.[1]
-
Adjust Mobile Phase Composition: Altering the ratio of organic solvent (e.g., acetonitrile) to water can influence selectivity.[3] Experimenting with a different organic solvent, such as methanol (B129727), may also change the elution order.[3][4]
-
Modify Mobile Phase pH: For ionizable taxane analogues, adjusting the pH of the mobile phase with additives like formic acid or acetic acid can alter retention times and improve separation.[5][6]
-
Change the Column: Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl) can offer different selectivity.[1] Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.[7]
-
Lower the Flow Rate: Reducing the flow rate can enhance resolution, although it will increase the analysis time.[3][8]
-
Adjust the Temperature: Lowering the column temperature generally increases retention and can improve the resolution of some compounds.[7]
Q3: What causes peak tailing in my taxane chromatogram and how can I fix it?
Peak tailing, where a peak has an asymmetrical tail, can be caused by several factors:
-
Secondary Interactions: Active sites on the column packing, such as free silanol (B1196071) groups, can interact with basic analytes, causing tailing.[6][9] Adding a mobile phase modifier like a small amount of acid (e.g., formic acid) can help to suppress these interactions.[6]
-
Column Contamination or Degradation: Contamination of the guard or analytical column, or a void at the column inlet, can lead to poor peak shape.[1][10] Regular column washing and using a guard column can help prevent this.[1]
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of an analyte, it can result in tailing.[10][11] Ensure the mobile phase is adequately buffered at a suitable pH.[12]
Q4: My retention times are shifting from one injection to the next. What is the cause?
Retention time shifts can compromise the reliability of your analysis.[13] Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase strength and lead to drift.[1][13] It is crucial to prepare fresh mobile phase daily and keep solvent bottles capped.
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary.[13][14] Using a thermostatted column compartment is essential for reproducible results.[1]
-
Insufficient Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can be inconsistent, especially in gradient elution.[10][15]
-
Pump Malfunctions: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of taxane mixtures.
Issue 1: Poor Peak Resolution or Co-elution
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the acetonitrile/water ratio. Consider using methanol as an alternative organic modifier.[3][4] |
| Gradient is Too Steep | Decrease the gradient slope to allow more time for separation of closely eluting compounds.[1][16] |
| Suboptimal pH | For ionizable compounds, adjust the mobile phase pH using additives like formic acid to alter selectivity.[5][17] An acidic pH of 2-4 is common in pharmaceutical applications.[17] |
| Low Column Efficiency | Switch to a column with a smaller particle size or a longer column length to increase the number of theoretical plates.[7] |
| Flow Rate is Too High | Reduce the flow rate to improve separation efficiency, but be mindful of longer analysis times.[3][8] |
Issue 2: Peak Splitting or Distortion
| Possible Cause | Suggested Solution |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible.[1][18] If a stronger solvent must be used, inject a smaller volume.[10] |
| Column Bed Deformation | A void or channel in the column packing can cause peak splitting.[1] This often requires replacing the column.[1] |
| Contamination at Column Inlet | Back-flush the column (if permitted by the manufacturer) or replace the inlet frit. Use a guard column to protect the analytical column.[10] |
| Injector Issue | A faulty injector rotor seal can cause split peaks.[15] |
Issue 3: Baseline Noise or Drift
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents.[19] Filter and degas the mobile phase before use.[13][19] |
| Air Bubbles in the System | Degas the mobile phase thoroughly.[19] Purge the pump to remove any trapped air bubbles.[14] |
| Detector Issues | A dirty flow cell or a failing lamp can cause noise. Clean the flow cell according to the manufacturer's instructions or replace the lamp. |
| Slow Column Equilibration | Ensure the column is fully equilibrated, especially during gradient analysis, which can sometimes cause baseline drift.[10] |
Quantitative Data Summary
Table 1: Effect of Mobile Phase Composition on Taxane Separation (Illustrative)
| Acetonitrile:Water Ratio | Retention Time of Paclitaxel (min) | Resolution (Paclitaxel/Impurity A) | Peak Tailing Factor (Paclitaxel) |
| 50:50 | 12.5 | 1.3 | 1.5 |
| 45:55 | 15.8 | 1.8 | 1.2 |
| 40:60 | 19.2 | 2.1 | 1.1 |
Note: This table presents illustrative data to demonstrate the effect of mobile phase changes on key chromatographic parameters.
Table 2: Example Gradient Elution Program for Taxane Analysis
| Time (min) | % Water (A) | % Acetonitrile (B) |
| 0.0 | 60 | 40 |
| 10.0 | 50 | 50 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
This is an example gradient program and should be optimized for specific applications.[1]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Dissolution: Accurately weigh the taxane sample and dissolve it in a suitable solvent. The initial mobile phase composition (e.g., a mixture of acetonitrile and water) is often a good choice to avoid peak distortion.[1][18]
-
Dilution: Dilute the sample to a known concentration that falls within the linear range of the detector.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1][20]
-
Transfer: Transfer the filtered sample to an HPLC vial for analysis.
Protocol 2: General HPLC Method Optimization
-
Initial Conditions: Set up the HPLC system with the starting parameters outlined in FAQ 1.
-
Isocratic vs. Gradient: Perform initial runs with an isocratic mobile phase to determine the approximate elution strength needed. For complex mixtures of taxanes with different polarities, a gradient elution is often necessary to achieve good separation within a reasonable time.[16]
-
Optimize Gradient: If using a gradient, start with a broad "scouting" gradient (e.g., 5% to 95% acetonitrile) to determine the elution range of the compounds.[21] Then, create a shallower gradient around the region where the target compounds elute to improve resolution.[1]
-
Mobile Phase Additives: To improve peak shape and selectivity for ionizable taxanes, introduce mobile phase additives. Add 0.1% formic acid to both the water and acetonitrile mobile phase components.[5]
-
Temperature and Flow Rate: Once the mobile phase is optimized, fine-tune the column temperature and flow rate to further improve resolution and reduce analysis time.[12] A systematic approach, changing one parameter at a time, is crucial.[7]
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for HPLC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. asdlib.org [asdlib.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. uhplcs.com [uhplcs.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mastelf.com [mastelf.com]
- 20. nacalai.com [nacalai.com]
- 21. chromatographyonline.com [chromatographyonline.com]
preventing paclitaxel derivative degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of paclitaxel (B517696) and its derivatives during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for paclitaxel during extraction?
A1: The main degradation pathways for paclitaxel and its derivatives during extraction are epimerization and hydrolysis.
-
Epimerization: This is a significant degradation pathway, particularly at the C-7 position of the taxane (B156437) core, leading to the formation of 7-epipaclitaxel.[1][2][3] This process is catalyzed by basic or neutral pH conditions.[2][3] The C-7 epimer is thermodynamically more stable.[2]
-
Hydrolysis: Paclitaxel contains several hydrolytically sensitive ester groups.[4] Cleavage of these ester bonds, particularly the side chain at C-13 and the acetyl group at C-10, leads to the formation of degradation products like baccatin (B15129273) III and 10-deacetyltaxol.[1][4] This degradation is also accelerated under basic pH conditions.[4]
Q2: What are the major degradation products of paclitaxel I should be aware of?
A2: The most common degradation products encountered during the extraction and analysis of paclitaxel are:
-
Baccatin III[1]
-
Cephalomannine (a structurally similar natural impurity, not a degradation product, but important to separate)[7][8]
Q3: At what pH is paclitaxel most stable?
A3: Paclitaxel exhibits its highest stability in acidic conditions, with the optimal pH range being 4-5.[2] As the pH becomes neutral to basic, the rates of both epimerization and hydrolysis increase significantly.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of Paclitaxel in the Final Extract
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation due to high temperature. | Employ low-temperature extraction methods. | High temperatures can accelerate the conversion of paclitaxel to other substances, reducing the overall yield. |
| Degradation due to pH. | Maintain an acidic pH (ideally pH 4-5) during aqueous extraction steps. | Paclitaxel is more stable in acidic conditions and degrades via epimerization and hydrolysis in neutral to basic solutions.[2] |
| Inefficient solvent extraction. | Select a solvent with a high partition coefficient for paclitaxel. | Solvents like dichloromethane (B109758) and ethyl acetate (B1210297) show high partition coefficients, leading to better recovery from the aqueous phase.[7] |
| Irreversible adsorption to chromatography media. | Use alternative purification methods like reversed-phase chromatography (C18) or precipitation instead of multiple silica (B1680970) gel columns. | Silica gel can cause irreversible adsorption of paclitaxel, leading to significant losses.[9] |
Issue 2: High Levels of 7-epipaclitaxel Impurity
| Possible Cause | Troubleshooting Step | Explanation |
| Basic or neutral pH during extraction. | Acidify the aqueous phase to pH 4-5. | Epimerization at the C-7 position is base-catalyzed.[2][3] |
| Prolonged exposure to certain solvents. | Minimize extraction and processing times. | The kinetics of epimerization are dependent on the solvent system and exposure time. |
| High temperature during processing. | Conduct extraction and solvent evaporation at low temperatures. | Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization.[1] |
Issue 3: Presence of 10-deacetylpaclitaxel and Baccatin III
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of ester groups. | Maintain acidic conditions (pH 4-5) and use low temperatures. | The ester linkages in paclitaxel are susceptible to hydrolysis, a reaction that is catalyzed by basic conditions and heat.[4] |
| Harsh extraction conditions. | Utilize milder extraction techniques such as supercritical fluid extraction (SFE) or ultrasonic-assisted extraction (UAE) at controlled temperatures. | Aggressive extraction methods can promote the breakdown of the paclitaxel molecule. |
Data Presentation
Table 1: Partition Coefficients and Selectivity of Solvents for Paclitaxel Extraction
| Solvent | Partition Coefficient for Paclitaxel | Selectivity Coefficient (Paclitaxel vs. Cephalomannine) |
| Ethyl Acetate | 28 | < 1 |
| Dichloromethane | 25 | < 1 |
| n-Hexane | 1.9 | 1.7 |
| n-Hexane with 20% Hexafluorobenzene | ~1.9 | 4.5 |
| n-Hexane with 5% Tributyl Phosphate | 23.7 | No significant selectivity |
| Data sourced from[7] |
Table 2: Stability of Paclitaxel Infusions under Different Conditions
| Concentration & Diluent | Storage Temperature | Container Type | Stable for (Days) | Limiting Factor |
| 0.3 mg/mL in 0.9% NaCl | 2-8 °C | Polyolefin | 13 | Precipitation |
| 0.3 mg/mL in 0.9% NaCl | 2-8 °C | Low-density polyethylene | 16 | Precipitation |
| 0.3 mg/mL in 0.9% NaCl | 2-8 °C | Glass | 13 | Precipitation |
| 0.3 mg/mL in 5% Glucose | 2-8 °C | Polyolefin | 13 | Precipitation |
| 0.3 mg/mL in 5% Glucose | 2-8 °C | Low-density polyethylene | 18 | Precipitation |
| 0.3 mg/mL in 5% Glucose | 2-8 °C | Glass | 20 | Precipitation |
| 1.2 mg/mL in 0.9% NaCl | 2-8 °C | Polyolefin | 9 | Precipitation |
| 1.2 mg/mL in 0.9% NaCl | 2-8 °C | Low-density polyethylene | 12 | Precipitation |
| 1.2 mg/mL in 0.9% NaCl | 2-8 °C | Glass | 8 | Precipitation |
| 1.2 mg/mL in 5% Glucose | 2-8 °C | Polyolefin | 10 | Precipitation |
| 1.2 mg/mL in 5% Glucose | 2-8 °C | Low-density polyethylene | 12 | Precipitation |
| 1.2 mg/mL in 5% Glucose | 2-8 °C | Glass | 10 | Precipitation |
| 0.3 mg/mL in all combinations | 25 °C | Various | 3-7 | Precipitation |
| 1.2 mg/mL in all combinations | 25 °C | Various | 3-7 | Precipitation |
| Data adapted from[10][11][12] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Paclitaxel
This protocol is based on a study that optimized the extraction of paclitaxel from Taxus x media leaves.[13]
-
Sample Preparation: Grind dried plant material into a fine powder.
-
Extraction Mixture: To a tube, add the powdered plant material, methanol (B129727) solution (60 vol%), and an ionic liquid adjuvant ([C4MIM]FeCl3Br, 1.2 wt%). Maintain a solid-to-liquid ratio of 1:10.5.
-
Ultrasonication: Place the tube in an ultrasonic bath. Apply ultrasonic irradiation for 30 minutes at a controlled temperature of 40°C.
-
Extraction Recovery: After ultrasonication, centrifuge the mixture to separate the solid residue from the supernatant.
-
Analysis: Analyze the paclitaxel content in the supernatant using HPLC.
Protocol 2: Supercritical Fluid Extraction (SFE) of Paclitaxel
This protocol is a general guide based on methods described for extracting paclitaxel from Taxus species.[9]
-
Sample Preparation: Load the ground and dried plant material into the extraction vessel.
-
Lipid Removal (Optional but Recommended): First, perform an extraction with pure supercritical CO₂ to remove lipids and other nonpolar compounds.
-
Paclitaxel Extraction: Introduce a modifier, such as ethanol, into the CO₂ stream. A common condition is CO₂ with 0.001%-15% ethanol.
-
SFE Conditions: Conduct the extraction at a pressure of approximately 43.4 MPa and a temperature of 308 K (35°C).
-
Collection: Depressurize the supercritical fluid in a collection vessel, causing the paclitaxel to precipitate.
-
Purification: The collected extract can be further purified using chromatography.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Paclitaxel and Degradant Analysis
This is a representative HPLC method for the separation of paclitaxel from its related compounds.[5][8][14]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical isocratic mobile phase is acetonitrile:water (60:40, v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 227 nm.
-
Column Temperature: 30-40°C.
-
Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent like methanol.
-
Injection Volume: 5-20 µL.
-
Retention Times: Under these conditions, paclitaxel will have a specific retention time, and its degradation products (e.g., 7-epipaclitaxel, 10-deacetylpaclitaxel) and related impurities (e.g., cephalomannine) will have different retention times, allowing for their separation and quantification.
Visualizations
Caption: Major degradation pathways of paclitaxel during extraction.
Caption: General workflow for paclitaxel extraction and purification.
Caption: Troubleshooting logic for paclitaxel extraction issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the thermal stability of nab-paclitaxel during hyperthermic intraperitoneal chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. jsaer.com [jsaer.com]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Taxus Cell Culture Technical Support Center: Troubleshooting Low Productivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Taxus cell suspension cultures, specifically focusing on enhancing the production of paclitaxel (B517696) and related taxanes.
Troubleshooting Guide: Question & Answer Format
Issue 1: Low or Inconsistent Paclitaxel Yield
Q1: My Taxus cell culture is growing well, but the paclitaxel yield is very low. What are the primary factors I should investigate?
A1: Low paclitaxel yield, despite good cell growth, is a common issue. The biosynthesis of paclitaxel is complex and often non-growth associated, meaning that optimal conditions for cell proliferation may not be optimal for secondary metabolite production.[1] Key areas to investigate include:
-
Cell Line Selection: There is significant variability in paclitaxel production among different Taxus species and even between cell lines derived from the same plant.[2] It is crucial to select and maintain a high-yielding cell line.
-
Culture Medium Composition: The basal salt mixture and plant growth regulators in your medium have a profound impact on taxane (B156437) biosynthesis.
-
Elicitation Strategy: The absence or suboptimal use of elicitors is a primary cause of low yield. Elicitors are compounds that stimulate the plant's defense responses, which include the production of secondary metabolites like paclitaxel.[3]
-
Culture Conditions: Factors such as light, temperature, pH, and aeration can all influence paclitaxel production.
Q2: How do I choose the right basal medium for my Taxus culture?
A2: The choice of basal medium can significantly affect the yield of different taxanes. A comparative study on Taxus baccata showed that different media favor the production of different compounds.[4][5] For instance, Woody Plant Medium (WPM) was found to be optimal for paclitaxel production, while Driver and Kuniyuki (DKW) medium yielded the highest amounts of baccatin (B15129273) III, a precursor to paclitaxel.[4][5] It is recommended to screen several common basal media, such as WPM, DKW, Gamborg's B5, Murashige and Skoog (MS), and Schenk and Hildebrandt (SH), to determine the best one for your specific cell line and target molecule.[4][5]
Q3: What are elicitors and how can I use them to boost paclitaxel production?
A3: Elicitation is considered one of the most effective strategies for dramatically increasing the yield of secondary metabolites in plant cell cultures.[6] Elicitors are molecules that trigger a defense response in the plant cells, leading to the activation of biosynthetic pathways for compounds like paclitaxel.[3]
Commonly used elicitors for Taxus cultures include:
-
Methyl Jasmonate (MeJA): A well-known and highly effective elicitor for inducing paclitaxel biosynthesis.[7]
-
Chitosan: A biotic elicitor that can be used alone or in combination with other elicitors.[7]
-
Silver Ions (Ag+): An abiotic elicitor that has been shown to enhance paclitaxel production.[7]
-
Fungal Elicitors: Extracts from fungi can be potent inducers of paclitaxel biosynthesis.[6]
-
Salicylic Acid (SA): Another signaling molecule involved in plant defense that can improve paclitaxel yield.[3]
The timing of elicitor addition, its concentration, and the combination of different elicitors are critical factors to optimize for your specific culture system. Combining elicitors, such as chitosan, MeJA, and Ag+, can have a synergistic effect, leading to a much higher paclitaxel yield than when used individually.[7]
Issue 2: Poor Cell Growth and Viability
Q4: My Taxus cell culture is browning and the growth rate is declining. What could be the cause?
A4: Browning of the culture and declining growth are often signs of cellular stress or death. Potential causes include:
-
Nutrient Limitation: The depletion of essential nutrients in the medium can lead to a decline in cell growth. Ensure you are subculturing at appropriate intervals.
-
Accumulation of Toxic Byproducts: The buildup of secondary metabolites or other cellular waste products in the medium can be toxic to the cells.
-
Oxidative Stress: High levels of reactive oxygen species (ROS) can cause cellular damage and reduce viability. This can be exacerbated by elicitation.[8]
-
Shear Stress: Excessive agitation speeds in the shaker or bioreactor can cause physical damage to the cells.[9]
-
Inappropriate Medium pH: The pH of the culture medium can drift outside the optimal range for cell growth.
Q5: How can I improve cell viability and growth in my suspension cultures?
A5: To improve cell health, consider the following strategies:
-
Optimize Subculture Routine: Establish a regular subculturing schedule to ensure a consistent supply of fresh nutrients.
-
Medium Exchange: A periodic partial exchange of the culture medium can help to remove toxic byproducts.
-
In Situ Product Recovery (ISPR): The use of adsorbent resins in the culture can remove paclitaxel and other inhibitory compounds from the medium as they are produced. This has been shown to reduce intracellular ROS levels and significantly improve paclitaxel yield.[8][10]
-
Optimize Agitation: Determine the optimal agitation speed that provides adequate mixing and aeration without causing excessive shear stress.
-
Monitor and Control pH: Regularly monitor the pH of your culture and adjust as necessary.
Data Summary Tables
Table 1: Effect of Different Basal Media on Taxane Production in Taxus baccata [4][5][11]
| Basal Medium | Paclitaxel (mg/L) | Baccatin III (mg/L) | 10-Deacetylbaccatin III (mg/L) |
| WPM | 16.58 | - | - |
| DKW | - | 10.03 | 4.2 |
| B5 | - | - | - |
| MS | - | - | - |
| SH | - | - | - |
| Note: Dashes indicate data not provided in the cited sources. |
Table 2: Effect of Elicitors on Paclitaxel Production in Taxus chinensis [7]
| Elicitor(s) | Paclitaxel Yield (mg/L) | Fold Increase vs. Control |
| Control | ~0.6 | 1 |
| Chitosan (50 mg/L) | ~4.2 | 7 |
| Methyl Jasmonate (60 µM) | ~12.5 | 20.8 |
| Silver Ions (Ag+) (30 µM) | ~2.5 | 4.2 |
| Chitosan + MeJA + Ag+ | 25 | 41.7 |
Experimental Protocols
Protocol 1: Quantification of Paclitaxel using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantification of paclitaxel. Specific parameters may need to be optimized for your equipment and samples.
-
Sample Preparation (Extraction):
-
Separate the cells from the culture medium by filtration or centrifugation.
-
Lyophilize (freeze-dry) the cells to determine the dry weight.
-
Grind the dried cells into a fine powder.
-
Extract the paclitaxel from a known mass of powdered cells using a suitable solvent such as methanol (B129727) or a mixture of methanol and dichloromethane. This can be done by sonication or overnight shaking.
-
Centrifuge the extract to pellet the cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of the HPLC mobile phase.
-
Filter the re-dissolved sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water or a mixture of acetonitrile and a phosphate (B84403) buffer.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: UV detection at 227 nm or 282 nm is typically used for paclitaxel.
-
Quantification: Create a standard curve using known concentrations of a certified paclitaxel standard. The concentration of paclitaxel in the samples can then be determined by comparing their peak areas to the standard curve. For more sensitive and specific quantification, HPLC coupled with mass spectrometry (HPLC-MS/MS) is recommended.[12][13]
-
Protocol 2: Assessment of Cell Viability using Fluorescein Diacetate (FDA) Staining
This method is a common and relatively simple way to assess the viability of plant cells.[14]
-
Reagent Preparation:
-
Prepare a stock solution of FDA (5 mg/mL) in acetone. Store this solution at -20°C in the dark.
-
Immediately before use, dilute the FDA stock solution in the culture medium to a final working concentration of 0.01%.
-
-
Staining Procedure:
-
Take a small aliquot (e.g., 100 µL) of your cell suspension culture.
-
Add an equal volume of the FDA working solution.
-
Incubate the mixture at room temperature for 5-10 minutes in the dark.
-
-
Microscopic Observation:
-
Place a drop of the stained cell suspension on a microscope slide.
-
Observe the cells under a fluorescence microscope with blue light excitation (around 490 nm).
-
Viable cells will hydrolyze the FDA and fluoresce green, while non-viable cells will not fluoresce.
-
-
Calculating Viability:
-
Count the number of fluorescent (viable) cells and the total number of cells in several fields of view.
-
Calculate the percentage of viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Visualizations
Caption: Experimental workflow for optimizing paclitaxel production.
Caption: Simplified signaling pathway for elicitor-induced paclitaxel biosynthesis.
Caption: Troubleshooting logic for low paclitaxel productivity.
References
- 1. Effects of Jasmonic Acid-Cellulase Combined Elicitors on the Paclitaxel Production in Suspension Cultures of Taxus wallichiana Zucc -KSBB Journal | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased paclitaxel recovery from Taxus baccata vascular stem cells using novel in situ product recovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etd | Effect of Shear Stress on Cell Health and Secondary Metabolite Production in Taxus Plant Cell Culture | ID: sj1395132 | Digital WPI [digital.wpi.edu]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
strategies to minimize byproduct formation in taxane synthesis
Welcome to the technical support center for taxane (B156437) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of paclitaxel (B517696) and related taxanes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB)?
A1: The semi-synthesis of paclitaxel from 10-DAB is a multi-step process where byproducts can arise at various stages. The primary sources of byproduct formation are:
-
Non-selective reactions: The taxane core has multiple reactive hydroxyl groups (at C7 and C10, for instance). Without proper protection, reagents can react at unintended positions, leading to a mixture of isomers and other undesired compounds.[1][2]
-
Protecting group manipulation: The introduction and removal of protecting groups can be challenging. Incomplete protection can leave reactive sites exposed, while harsh deprotection conditions can cause degradation of the desired product or the formation of rearranged byproducts.[1][2]
-
Side-chain attachment: The esterification step to attach the C-13 side chain is critical. Inefficient coupling or side reactions involving the coupling agents can lead to low yields and the formation of impurities.[1][2]
-
Rearrangement of the taxane core: The complex and strained ring system of taxanes can be susceptible to rearrangements under certain reaction conditions, particularly acidic or basic environments.
Q2: How can I selectively protect the hydroxyl groups on the taxane core to minimize byproducts?
A2: Selective protection is crucial for a successful synthesis. The reactivity of the hydroxyl groups on the baccatin (B15129273) III core generally follows the order C7 > C10. Strategies for selective protection include:
-
Choice of protecting group: Bulky silylating agents, such as triethylsilyl chloride (TESCl), tend to react preferentially at the more sterically accessible C7 hydroxyl group.[1]
-
Reaction conditions: Controlling the temperature, reaction time, and stoichiometry of the reagents is critical. For instance, using a slight excess of the silylating agent and a suitable base in an anhydrous solvent at low temperatures can enhance selectivity.[1]
-
Catalysis: The use of organocatalysts or enzymes can achieve high site-selectivity in acylation reactions, offering a milder and more efficient alternative to traditional chemical methods.[3][4][5]
Q3: What are some common byproducts I should look out for, and how can I identify them?
A3: Common byproducts include isomers with protecting groups or the side chain at the wrong position (e.g., C7 or C10 instead of C13), products of incomplete reaction (e.g., unreacted starting material or intermediates), and degradation products. Identification is typically achieved through a combination of chromatographic (TLC, HPLC) and spectroscopic (NMR, MS) techniques. Comparing the analytical data of your product mixture with that of known standards and previously reported byproducts is essential.
Q4: My final product is difficult to purify. What strategies can I use to remove closely related taxane impurities?
A4: The purification of taxanes is often challenging due to the presence of structurally similar byproducts.[2] A multi-step purification approach is generally required:
-
Column chromatography: Silica gel chromatography is a standard method, but it can sometimes lead to product degradation. Using a well-chosen solvent system and taking care to not let the compound remain on the column for extended periods can mitigate this.
-
Recrystallization: This can be an effective method for obtaining highly pure material if a suitable solvent system can be found.
-
High-performance liquid chromatography (HPLC): Preparative HPLC is often necessary to separate closely related impurities and obtain a final product of high purity.[2]
Troubleshooting Guides
Issue 1: Low Yield in the C7-Hydroxyl Protection Step
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reaction (starting material remains) | Insufficient reagent or reaction time. | Increase the equivalents of the silylating agent and base. Extend the reaction time and monitor closely by TLC. |
| Low reaction temperature. | Gradually increase the reaction temperature, while still monitoring for the formation of side products. | |
| Poor selectivity (multiple products observed) | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Protecting group is not bulky enough. | Consider using a more sterically hindered silylating agent. | |
| Base is too reactive. | Use a less reactive base to minimize side reactions. |
Issue 2: Low Yield During C-13 Side-Chain Attachment
| Symptom | Possible Cause | Troubleshooting Action |
| Slow or incomplete reaction | Steric hindrance from bulky protecting groups. | Ensure the chosen protecting groups are not excessively large. |
| Inactive coupling reagents (e.g., DCC, EDCI). | Use fresh or properly stored coupling agents. | |
| Incomplete deprotonation of the C13-hydroxyl. | Consider using a stronger base to form the reactive alkoxide. | |
| Formation of multiple byproducts | Side reactions with the coupling agent. | Optimize the reaction temperature and stoichiometry of the coupling agent. |
| Degradation of the starting material or product. | Ensure anhydrous conditions and an inert atmosphere. |
Issue 3: Product Degradation During Deprotection
| Symptom | Possible Cause | Troubleshooting Action |
| Low yield of the final product with multiple spots on TLC | Harsh deprotection conditions. | Choose a protecting group that can be removed under milder conditions. For silyl (B83357) groups, reagents like HF-pyridine are often used, but the reaction must be carefully monitored to prevent degradation.[1][2] |
| Incomplete deprotection. | Extend the reaction time or slightly increase the temperature, while monitoring for degradation. | |
| Product instability in the reaction mixture. | Quench the reaction promptly upon completion and proceed with workup immediately. |
Experimental Protocols
Protocol 1: Selective Protection of the C7-Hydroxyl Group of 10-DAB
This protocol describes the selective silylation of the C7 hydroxyl group of 10-deacetylbaccatin III.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous pyridine (B92270)
-
Anhydrous ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Thoroughly dry all glassware.
-
Dissolve 1 equivalent of 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to -20°C.
-
Add 2.5 equivalents of TESCl dropwise.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Attachment of the C-13 Side Chain
This protocol outlines the esterification of the C13-hydroxyl group with a protected side chain.
Materials:
-
C7-protected baccatin III derivative
-
Protected C-13 side chain precursor (e.g., Ojima lactam)
-
N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve the C7-protected baccatin III derivative and the side chain precursor in an anhydrous solvent under an inert atmosphere.
-
Add 1.5 equivalents of DCC.
-
Heat the mixture at 70-80°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[1]
Protocol 3: Deprotection of the Silyl Protecting Group
This protocol describes the removal of the silyl protecting group to yield the final taxane.
Materials:
-
Silyl-protected taxane
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a plastic vial, dissolve the protected taxane in a mixture of pyridine and THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of HF-Pyridine complex.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.[1]
Visualizing Reaction Strategies
References
managing paclitaxel precipitation issues in infusion solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing common issues related to paclitaxel (B517696) precipitation in infusion solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental and developmental work.
Troubleshooting Guide: Paclitaxel Precipitation
Issue: Visible Precipitate Observed in the Infusion Bag or Tubing
Possible Causes:
-
Improper Dilution: Paclitaxel has poor aqueous solubility and requires a specific dilution process to maintain a stable solution.[1][2] The concentration of paclitaxel in the final infusion solution is critical; precipitation is more likely at higher concentrations.[3][4][5]
-
Incorrect Vehicle: The commercial formulation of paclitaxel (Taxol®) uses a vehicle of Cremophor EL (polyethoxylated castor oil) and dehydrated ethanol (B145695) to solubilize the drug.[1][6][7] Deviations from this or similar approved vehicles can lead to precipitation.
-
Incompatible Infusion Fluids: While paclitaxel is compatible with several common infusion fluids, using an unvalidated diluent can cause the drug to precipitate.[8]
-
Temperature Fluctuations: Storage temperature can impact the stability of paclitaxel solutions. Refrigeration may cause some components to precipitate, though they should redissolve at room temperature.[8][9] Conversely, prolonged exposure to higher temperatures can also affect stability.[10]
-
Excessive Agitation: Shaking or vigorous agitation of the paclitaxel solution can induce precipitation.[11]
-
Extended Infusion Times: The risk of precipitation may increase with longer infusion durations, particularly for infusions exceeding 24 hours.[11][12]
Immediate Actions:
-
Stop the Infusion: If precipitation is observed during administration, immediately halt the infusion to prevent the administration of particulate matter.
-
Do Not Use: If precipitation is visible in the infusion bag before administration, the solution should be discarded.[8][13]
-
Inspect the Vial: Before dilution, inspect the paclitaxel vial. If the solution is cloudy or contains an insoluble precipitate after reaching room temperature, it should not be used.[8][9]
Preventative Measures:
-
Follow Recommended Dilution Protocols: Adhere strictly to the manufacturer's guidelines for diluting paclitaxel. The final concentration should typically be between 0.3 and 1.2 mg/mL.[8][13]
-
Use Appropriate Infusion Fluids: Dilute paclitaxel in recommended solutions such as 0.9% Sodium Chloride Injection, 5% Dextrose Injection, 5% Dextrose and 0.9% Sodium Chloride Injection, or 5% Dextrose in Ringer's Injection.[8][12]
-
Utilize Non-PVC Equipment: The Cremophor EL vehicle in the paclitaxel formulation can leach diethylhexyl phthalate (B1215562) (DEHP), a plasticizer, from polyvinyl chloride (PVC) bags and administration sets.[1][6][7][14] To avoid this and potential compatibility issues, use non-PVC infusion bags (e.g., glass, polypropylene, or polyolefin) and polyethylene-lined administration sets.[8][9][15]
-
In-line Filtration: Employ a 0.22-micron in-line filter during administration to remove any potential micro-precipitates.[1][15][16][17] Studies have shown that polyethersulfone (PES) membrane filters do not retain paclitaxel, ensuring the correct dose is delivered.[18][19][20]
-
Avoid Excessive Agitation: Gently swirl the solution to mix; do not shake.[11]
-
Mindful Storage: Store unopened vials according to the manufacturer's instructions, typically between 20°C to 25°C (68°F to 77°F).[8] Diluted solutions are stable for up to 27 hours at ambient temperature (approximately 25°C).[8][9]
Frequently Asked Questions (FAQs)
Q1: What causes paclitaxel to precipitate out of solution?
A1: Paclitaxel is a poorly water-soluble drug.[1][2] Its formulation relies on a vehicle containing Cremophor EL and ethanol to create a stable solution for infusion.[6][7] Precipitation can be triggered by several factors, including improper dilution, the use of incompatible infusion fluids, storage at inappropriate temperatures, excessive agitation, and prolonged infusion times.[3][4][5][11]
Q2: What type of infusion bags and administration sets should be used for paclitaxel?
A2: To prevent the leaching of the plasticizer DEHP from PVC-containing materials by the Cremophor EL vehicle, it is essential to use non-PVC infusion bags and administration sets.[1][6][7][14] Recommended materials include glass, polypropylene, or polyolefin for bags and polyethylene-lined administration sets.[8][9][15]
Q3: Is an in-line filter necessary for paclitaxel infusion?
A3: Yes, the use of a 0.22-micron in-line filter is recommended for all paclitaxel infusions.[1][15][16][17] This is a precautionary measure to remove any inadvertent particulate matter or micro-precipitates that may form in the solution.[17]
Q4: What is the recommended final concentration for paclitaxel infusion solutions?
A4: The final concentration of the diluted paclitaxel solution should be between 0.3 and 1.2 mg/mL.[8][13] Adhering to this concentration range is crucial for maintaining the stability of the solution.
Q5: How long is a diluted paclitaxel solution stable?
A5: Diluted paclitaxel solutions are physically and chemically stable for up to 27 hours at ambient temperature (approximately 25°C) and under normal room lighting conditions.[8][9] However, to minimize the risk of precipitation, it is advisable to use the solution as soon as possible after dilution.[12]
Q6: What should I do if I suspect extravasation of a paclitaxel infusion?
A6: Extravasation is the leakage of the drug into the surrounding tissue. If you suspect this has occurred, immediately stop the infusion.[21] Management may involve applying cold compresses to the area.[21] In some cases, the use of hyaluronidase (B3051955) has been reported.[22][23][24] It is crucial to follow your institution's specific protocols for managing extravasation of chemotherapeutic agents.
Data Summary Tables
Table 1: Stability of Diluted Paclitaxel Infusions (0.3 mg/mL)
| Container Type | Diluent | Storage Temperature | Stability (Days) | Limiting Factor | Reference |
| Polyolefin | 0.9% NaCl | 2-8°C | 13 | Precipitation | [3][4][5][25] |
| Low-Density Polyethylene | 0.9% NaCl | 2-8°C | 16 | Precipitation | [3][4][5][25] |
| Glass | 0.9% NaCl | 2-8°C | 13 | Precipitation | [3][4][5][25] |
| Polyolefin | 5% Glucose | 2-8°C | 13 | Precipitation | [3][4][5][25] |
| Low-Density Polyethylene | 5% Glucose | 2-8°C | 18 | Precipitation | [3][4][5][25] |
| Glass | 5% Glucose | 2-8°C | 20 | Precipitation | [3][4][5][25] |
| All (except Glass/5% Glucose) | 0.9% NaCl / 5% Glucose | 25°C | 3 | Precipitation | [3][4][5][25] |
| Glass | 5% Glucose | 25°C | 7 | Precipitation | [3][4][5][25] |
Table 2: Stability of Diluted Paclitaxel Infusions (1.2 mg/mL)
| Container Type | Diluent | Storage Temperature | Stability (Days) | Limiting Factor | Reference |
| Polyolefin | 0.9% NaCl | 2-8°C | 9 | Precipitation | [3][4][5][25] |
| Low-Density Polyethylene | 0.9% NaCl | 2-8°C | 12 | Precipitation | [3][4][5][25] |
| Glass | 0.9% NaCl | 2-8°C | 8 | Precipitation | [3][4][5][25] |
| Polyolefin | 5% Glucose | 2-8°C | 10 | Precipitation | [3][4][5][25] |
| Low-Density Polyethylene | 5% Glucose | 2-8°C | 12 | Precipitation | [3][4][5][25] |
| Glass | 5% Glucose | 2-8°C | 10 | Precipitation | [3][4][5][25] |
| All (except Glass) | 0.9% NaCl / 5% Glucose | 25°C | 3 | Precipitation | [3][4][5][25] |
| Glass | 0.9% NaCl | 25°C | 5 | Precipitation | [3][4][5][25] |
| Glass | 5% Glucose | 25°C | 7 | Precipitation | [3][4][5][25] |
Experimental Protocols
Protocol for Assessing Paclitaxel Infusion Stability
-
Preparation of Infusions:
-
Aseptically dilute the paclitaxel concentrate to the desired final concentrations (e.g., 0.3 mg/mL and 1.2 mg/mL) in the selected infusion fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose).
-
Prepare the infusions in the different container types to be tested (e.g., polyolefin, low-density polyethylene, and glass).
-
-
Storage Conditions:
-
Store the prepared infusions under controlled temperature conditions (e.g., 2-8°C and 25°C).
-
Protect the containers from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and so on), withdraw samples from each container.
-
Visual Inspection: Visually inspect each container for any signs of precipitation, color change, or haziness.
-
pH Measurement: Measure the pH of the solution.
-
Particulate Matter Analysis: Analyze for sub-visible particulates using a particle counter.
-
Chemical Stability (HPLC Assay):
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of paclitaxel in each sample.
-
The method should be able to separate paclitaxel from its degradation products.
-
-
-
Data Evaluation:
-
The stability of the infusion is determined by the time point at which a significant change from the initial state is observed. This can be defined as a greater than 10% loss of the initial paclitaxel concentration, the appearance of visible precipitate, or a significant change in pH or particulate matter.[3][4][5]
-
Visualizations
Caption: Troubleshooting workflow for paclitaxel precipitation.
Caption: Recommended workflow for preparing and administering paclitaxel infusions.
References
- 1. Pharmaceutical properties of paclitaxel and their effects on preparation and administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the release behavior of DEHP from infusion sets by paclitaxel-loaded polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfizermedical.com [pfizermedical.com]
- 9. globalrph.com [globalrph.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Avoiding carcinogen exposure with intraperitoneal paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hse.ie [hse.ie]
- 16. simplivia.com [simplivia.com]
- 17. karger.com [karger.com]
- 18. Simulated infusion of paclitaxel with in-line filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simulated Infusion of Paclitaxel with In-Line Filters | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 22. Clinical course and management of paclitaxel extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Case Report: Successful management of high-volume paclitaxel extravasation with hyaluronidase and dry warm compresses [frontiersin.org]
- 24. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 25. Physical and chemical stability of paclitaxel infusions in different container types: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
enhancing the purification of taxoids from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of taxoids from crude plant extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of taxoids, offering step-by-step solutions to common problems.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a primary method for taxoid analysis and purification.[1][2] However, various issues can arise, affecting the quality of the separation.
Problem 1: Fluctuating or Unstable Baseline
-
Symptom: The baseline on the chromatogram is noisy, drifting, or shows spikes.
-
Possible Causes & Solutions:
| Cause | Solution |
| Air bubbles in the mobile phase or pump | Degas the mobile phase using methods like sonication or online degassing.[3] |
| Contaminated mobile phase | Use high-purity solvents and freshly prepared mobile phases. Filter all solvents before use. |
| Pump or seal issues | Check for worn-out pump seals or problems with check valves, which can cause pressure fluctuations.[3] |
| Column not equilibrated | Ensure the column is thoroughly equilibrated with the mobile phase before injection. |
Problem 2: Poor Resolution or Peak Tailing
-
Symptom: Peaks are not well-separated, or they exhibit asymmetry (tailing).
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase. For taxoids, which are non-polar, reversed-phase HPLC is common.[4] Experiment with different solvent ratios (e.g., acetonitrile-water, methanol-water). |
| Column degradation | The stationary phase can degrade over time. Replace the column if performance does not improve with other troubleshooting steps. |
| Sample overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.[5] |
| Interaction with active sites | Some analytes may interact with active sites on the packing material, causing tailing. This can sometimes be mitigated by adjusting the mobile phase pH.[6] |
Problem 3: Inconsistent Retention Times
-
Symptom: The time it takes for a specific taxoid to elute from the column varies between runs.
-
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in mobile phase composition | Prepare mobile phases carefully and consistently. Small variations in solvent ratios can significantly affect retention times.[7] |
| Temperature variations | Use a column oven to maintain a constant temperature, as temperature can influence retention.[5] |
| Pump flow rate instability | Ensure the HPLC pump is delivering a consistent flow rate.[3] |
Column Chromatography Troubleshooting
Column chromatography is a fundamental technique for the initial purification of taxoids from crude extracts.[8]
Problem 1: Poor Separation of Taxoids
-
Symptom: Fractions collected from the column contain a mixture of several taxoids or are heavily contaminated with other plant compounds.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate stationary phase | Silica (B1680970) gel and alumina (B75360) are common stationary phases for taxoid purification.[8] The choice depends on the specific taxoids and impurities. |
| Incorrect mobile phase polarity | The polarity of the mobile phase (eluent) is critical. A gradient elution, where the solvent polarity is gradually changed, can improve separation.[9] |
| Column overloading | Applying too much crude extract to the column will result in poor separation. |
| Improper column packing | Unevenly packed columns can lead to channeling, where the solvent and sample flow unevenly, causing poor separation.[10] |
Problem 2: Slow or No Elution of Taxoids
-
Symptom: The desired taxoids are not coming off the column, or the flow rate is extremely slow.
-
Possible Causes & Solutions:
| Cause | Solution |
| Mobile phase is too non-polar | If the taxoids are strongly adsorbed to the stationary phase, increase the polarity of the mobile phase to facilitate elution. |
| Clogged column | The column may be clogged with particulate matter from the crude extract. Ensure the extract is filtered before loading. |
Crystallization Troubleshooting
Crystallization is often used as a final purification step to obtain high-purity taxoids.[5]
Problem 1: Failure of Taxoids to Crystallize
-
Symptom: No crystals form from the solution, or an oil precipitates instead.
-
Possible Causes & Solutions:
| Cause | Solution |
| Solution is not supersaturated | Concentrate the solution to increase the likelihood of nucleation and crystal growth. |
| Presence of impurities | Impurities can inhibit crystal formation. The taxoid solution may require further purification before crystallization is attempted. |
| Incorrect solvent system | Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the taxoid is sparingly soluble at room temperature but more soluble at higher temperatures.[11] |
Problem 2: Poor Crystal Quality or Low Yield
-
Symptom: Crystals are very small, clumped together, or the overall yield is low.
-
Possible Causes & Solutions:
| Cause | Solution |
| Rapid cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly. |
| Agitation | Excessive agitation can lead to the formation of many small crystals instead of fewer large ones. |
| Suboptimal solvent | The choice of solvent significantly impacts crystal morphology and yield. |
Quantitative Data on Taxoid Purification
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and optimal parameters.
Table 1: HPLC Purification Parameters for Taxanes
| Parameter | Condition | Purity Achieved | Yield | Reference |
| Flow Rate | 10 mL/min | 95.33% (10-DAT), 99.15% (Paclitaxel) | - | [5] |
| Injection Volume | 0.5 mL | Highest purity and recovery | - | [5] |
| Column Temperature | 30 °C | Maximum purity | - | [5] |
Table 2: Recrystallization Optimization for Taxanes
| Parameter | Condition | Purity | Recovery Rate | Reference |
| Crude Extract Concentration | 555.28 mg/mL | Maximum | - | [12] |
| Antisolvent to Solvent Ratio | 28.16 | Maximum | - | [12] |
| Deposition Temperature | 22.91 °C | Maximum | - | [12] |
| Deposition Time | 1.76 min | Maximum | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in taxoid purification.
Protocol 1: General Column Chromatography for Taxoid Purification
-
Stationary Phase Preparation: Select an appropriate stationary phase (e.g., silica gel) and pack it into a glass column.[8] The packing should be uniform to avoid channeling.[10]
-
Sample Preparation: Dissolve the crude plant extract in a minimal amount of a suitable solvent.
-
Loading the Sample: Carefully apply the dissolved extract to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) to separate compounds based on their polarity.[9]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired taxoids.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System Preparation: Equilibrate the preparative HPLC system, including the column (e.g., C18), with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the partially purified taxoid extract. The injection volume should be optimized to avoid overloading the column.[5]
-
Chromatographic Separation: Run the separation under optimized conditions of flow rate and temperature.[5]
-
Fraction Collection: Use a fraction collector to collect the peaks corresponding to the taxoids of interest as they elute from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
Protocol 3: Antisolvent Recrystallization
-
Dissolution: Dissolve the purified taxoid fraction in a suitable solvent (e.g., methanol) to a specific concentration.[12]
-
Antisolvent Addition: Slowly add an antisolvent (a solvent in which the taxoid is insoluble, e.g., water) to the solution while stirring.[12]
-
Crystallization: Allow the solution to stand at a controlled temperature to facilitate crystal formation.[12]
-
Crystal Collection: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows and Logic
Experimental Workflow for Taxoid Purification
Caption: General workflow for taxoid purification.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude taxoid extracts?
A1: Crude extracts from Taxus species contain a complex mixture of compounds, including other taxane (B156437) diterpenoids, flavonoids, taxines, and chlorophylls (B1240455).[1][4] The structural similarity between different taxoids makes their separation challenging.[5]
Q2: How can I remove chlorophylls and other pigments from my extract?
A2: An initial purification step using a non-polar synthetic hydrophobic absorbent like Diaion® HP-20 can effectively remove chlorophylls and pigments before further chromatographic steps.[4]
Q3: My taxoid of interest co-elutes with another compound during HPLC. What can I do?
A3: To improve separation, you can try optimizing the mobile phase composition, changing the column temperature, or using a different type of HPLC column with a different selectivity. Immunoaffinity chromatography can also be used for selective concentration of taxoids prior to HPLC analysis.[1]
Q4: What is the best way to store purified taxoids?
A4: Purified taxoids are often unstable and can be affected by factors like temperature and pH.[5] They should be stored in a cool, dark, and dry place. For long-term storage, keeping them at low temperatures (e.g., -20°C) is recommended.
Q5: Can I use normal-phase chromatography for taxoid purification?
A5: Yes, normal-phase chromatography using stationary phases like silica or alumina is a common method for taxoid purification.[8][13] However, a significant challenge with normal-phase chromatography is variability in retention times due to the mobile phase's sensitivity to small amounts of polar constituents like water.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bvchroma.com [bvchroma.com]
- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Paclitaxel and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of paclitaxel (B517696) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is paclitaxel so poorly soluble in aqueous solutions?
A1: Paclitaxel is a highly lipophilic molecule with a complex, multi-ring structure, making it inherently difficult to dissolve in water.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[2] The absence of ionizable functional groups that could be modified to form more soluble salts further contributes to its poor aqueous solubility.[3]
Q2: What are the common solvents for dissolving paclitaxel in a laboratory setting?
A2: Due to its low water solubility, paclitaxel is typically dissolved in organic solvents. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, dimethylformamide (DMF), and methanol.[4][5] It is also soluble in a mixture of Cremophor® EL and ethanol, which is used in the commercial formulation Taxol®.[1][6]
Q3: I observe precipitation when I dilute my paclitaxel stock solution in an aqueous buffer for my in vitro assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue.[7] To mitigate this, first dissolve paclitaxel in a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution slowly and with vigorous vortexing into your aqueous buffer. It's crucial to ensure the final concentration of the organic solvent in your working solution is low enough to be tolerated by your cells and does not cause the drug to precipitate. For instance, a common practice is to prepare a stock in DMSO and then dilute it into a buffer, ensuring the final DMSO concentration remains below 1%.[8]
Q4: What are the main strategies to enhance the aqueous solubility of paclitaxel for drug delivery applications?
A4: Several formulation strategies are employed to overcome the poor water solubility of paclitaxel and its derivatives. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility. The original Taxol® formulation uses a 1:1 mixture of Cremophor® EL and dehydrated ethanol.[3]
-
Prodrugs: Modifying the paclitaxel molecule to create a more water-soluble precursor that is converted to the active drug in the body.[4]
-
Nanoformulations: Encapsulating or associating paclitaxel with nanoscale carriers. This is a widely explored and successful approach. Common nanoformulations include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like paclitaxel.[9]
-
Polymeric Nanoparticles: Biodegradable polymers, such as PLGA, can be used to form nanoparticles that carry paclitaxel.[10]
-
Micelles: Self-assembling structures formed by amphiphilic molecules in an aqueous solution that can solubilize paclitaxel in their hydrophobic core.[9]
-
Nanocrystals: Reducing the particle size of paclitaxel to the nanometer range increases the surface area, leading to enhanced dissolution rates.[11]
-
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor affinity between paclitaxel and the polymer matrix. | Select a polymer with a more hydrophobic character to better interact with the lipophilic paclitaxel. |
| Drug precipitation during the formulation process. | Optimize the solvent system. Ensure paclitaxel is fully dissolved in the organic phase before emulsification. Increase the viscosity of the aqueous phase to slow down drug diffusion. |
| Suboptimal process parameters (e.g., homogenization speed, sonication time). | Systematically vary the energy input during emulsification to find the optimal conditions for nanoparticle formation and drug encapsulation. |
| Inappropriate drug-to-polymer ratio. | Perform experiments with varying ratios of paclitaxel to the polymer to identify the ratio that yields the highest encapsulation efficiency without compromising nanoparticle stability. |
Issue 2: Paclitaxel Instability and Degradation in Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis in aqueous solutions. | Paclitaxel is susceptible to hydrolysis, especially in alkaline conditions. Prepare aqueous solutions fresh and use them promptly. The stability of paclitaxel in aqueous solutions is best in a pH range of 3-5.[12] |
| Degradation in certain organic solvents. | Paclitaxel can undergo hydrolysis and transesterification in methanol. If storing in methanol, the addition of a small amount of acetic acid (0.1%) can improve stability. For long-term storage, DMSO is a more suitable solvent, and stock solutions should be stored at -20°C.[5] |
| Precipitation upon storage. | Even in formulations, paclitaxel can precipitate over time.[12] It is recommended to use formulations shortly after preparation or to conduct stability studies to determine the viable storage period under specific conditions. |
Quantitative Data Summary
Table 1: Solubility of Paclitaxel in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | < 0.01 mg/mL | [3] |
| DMSO | ~50-200 mg/mL | [5][13][14] |
| Ethanol | ~20-40 mg/mL | [5][13][14] |
| DMF | ~5 mg/mL | [4] |
| Methanol | ~50 mg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of Paclitaxel-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Paclitaxel
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator or magnetic stirrer for solvent evaporation
-
Ultracentrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and paclitaxel in the organic solvent (e.g., 100 mg PLGA and 10 mg paclitaxel in 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare the PVA solution, which will act as the surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Immediately emulsify the mixture using a probe sonicator on ice or a high-speed homogenizer to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will cause the PLGA to precipitate, forming solid nanoparticles with encapsulated paclitaxel.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.
Troubleshooting: See "Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations" above.
Protocol 2: Preparation of Paclitaxel-Loaded Liposomes by Thin-Film Hydration
This protocol outlines the preparation of paclitaxel-loaded liposomes using the thin-film hydration method.
Materials:
-
Paclitaxel
-
Phospholipids (e.g., soy lecithin, DSPC)
-
Cholesterol
-
Chloroform (B151607) or a mixture of chloroform and methanol
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and paclitaxel in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask and hydrate (B1144303) the lipid film by gentle rotation. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the paclitaxel.
-
Sonication: To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath or probe sonicator.
-
Extrusion (Optional): For a more uniform size distribution, the liposome (B1194612) suspension can be repeatedly passed through polycarbonate membranes with a defined pore size using an extruder.
-
Purification: Remove any unencapsulated paclitaxel by methods such as dialysis or centrifugation.
Troubleshooting:
-
Difficulty in forming a uniform lipid film: Ensure the lipids and drug are fully dissolved in the organic solvent before evaporation. Rotate the flask at an appropriate speed during evaporation.
-
Low encapsulation efficiency: The drug-to-lipid ratio can significantly affect encapsulation. Experiment with different ratios. The hydration temperature can also be optimized; for lipids with a high phase transition temperature (Tm), hydration should be performed above the Tm.
Visualizations
References
- 1. Pharmaceutical properties of paclitaxel and their effects on preparation and administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Paclitaxel | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Stability-Indicating Assay for 10-Deacetyl-7-xylosyl paclitaxel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stability-indicating assay for 10-Deacetyl-7-xylosyl paclitaxel (B517696).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why am I seeing poor peak shape or peak tailing for 10-Deacetyl-7-xylosyl paclitaxel in my HPLC chromatogram?
Answer: Poor peak shape can be attributed to several factors. First, ensure your mobile phase composition is optimal. For paclitaxel and its derivatives, a gradient elution using a C18 column is common.[1] Consider adjusting the gradient slope or the organic-to-aqueous ratio. The pH of the mobile phase can also significantly impact peak shape; for paclitaxel-related compounds, a slightly acidic mobile phase (e.g., using formic or acetic acid) is often employed.[1] Additionally, ensure that the sample is fully dissolved in the mobile phase or a compatible solvent to prevent on-column precipitation.
Question: I am not achieving adequate separation between the parent compound and its degradation products. What can I do?
Answer: Achieving separation is critical for a stability-indicating method. If you are experiencing co-elution, consider the following:
-
Column Chemistry: While a C18 column is a good starting point, other stationary phases like a pentafluorophenyl (PFP) column can offer different selectivity for closely related compounds.[2]
-
Mobile Phase Optimization: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. Fine-tuning the gradient profile, such as using a shallower gradient, can also improve resolution between closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence retention times and selectivity.[1]
Question: My baseline is noisy, making it difficult to accurately integrate low-level degradation product peaks. How can I reduce baseline noise?
Answer: A noisy baseline can originate from several sources. Ensure your mobile phase is freshly prepared and properly degassed. High-quality HPLC-grade solvents are essential. Check for leaks in the HPLC system. If using a UV detector, ensure the lamp is in good condition. A photodiode array (PDA) detector can be beneficial for identifying and spectrally matching peaks.
Question: I am observing unexpected peaks in my chromatogram, even in my unstressed sample. What could be the cause?
Answer: Unexpected peaks could be impurities in the starting material, contaminants from sample preparation, or degradation that occurred during sample handling and storage. It is crucial to run a blank (injection of diluent only) to identify peaks originating from the solvent. Also, consider the stability of this compound in your sample diluent. For paclitaxel, solutions are often prepared fresh due to limited stability.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability-indicating assay of this compound.
Question: What are the typical forced degradation conditions for a paclitaxel-related compound?
Answer: Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 80°C).
-
Base Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 80°C). Paclitaxel and its derivatives are known to be susceptible to base-catalyzed hydrolysis of their ester groups.[4]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room or elevated temperature.[5][6]
-
Thermal Degradation: Exposing the solid or solution to elevated temperatures (e.g., 65°C).[3]
-
Photolytic Degradation: Exposing the sample to UV or fluorescent light.
The duration of exposure should be sufficient to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Question: What are the expected degradation products of this compound?
Answer: While specific degradation products for this compound are not extensively documented in the provided results, we can infer potential pathways from paclitaxel degradation. Likely degradation products could include:
-
Epimerization at C-7: This is a common degradation pathway for paclitaxel.
-
Hydrolysis of the ester side chain: This would result in the formation of the baccatin (B15129273) III core and the separated side chain.
-
Hydrolysis of other ester groups: The molecule contains several ester linkages that could be susceptible to hydrolysis under acidic or basic conditions.[4]
LC-MS is a valuable tool for the identification of unknown degradation products.[4]
Question: What are the key validation parameters for a stability-indicating HPLC method?
Answer: According to ICH guidelines, a stability-indicating method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Data Presentation
Table 1: Example HPLC Parameters for a Stability-Indicating Assay of a Paclitaxel Derivative
| Parameter | Condition |
| Column | C18 or PFP, e.g., Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 - 1.2 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 227 nm[1] or 230 nm |
| Injection Volume | 10 - 20 µL |
Table 2: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Expected Degradation Products (Hypothesized) |
| Acidic | 0.1 M HCl, 80°C | Epimers, hydrolysis products |
| Basic | 0.1 M NaOH, 80°C | Extensive hydrolysis of ester linkages |
| Oxidative | 3% H₂O₂, RT | Oxidation of susceptible functional groups |
| Thermal | 65°C | Various degradation products |
| Photolytic | UV/Fluorescent Light | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 80°C for a predetermined time. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate in a water bath at 80°C. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate volume of 30% H₂O₂. Keep the mixture at room temperature. At specified time points, withdraw samples and dilute with mobile phase.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat in an oven at 65°C. At specified time points, withdraw samples and dilute with mobile phase.
-
Analysis: Analyze the stressed samples by the developed HPLC method. A non-stressed sample should also be analyzed as a control.
Visualizations
Caption: Workflow for developing a stability-indicating assay.
Caption: Potential degradation pathways for this compound.
References
- 1. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel
A detailed examination of two taxane (B156437) compounds reveals distinct cytotoxic profiles, with the derivative 10-Deacetyl-7-xylosyl paclitaxel (B517696) showing a unique mechanism of apoptosis induction. While direct comparative studies are limited, available data suggests differences in potency and cellular responses, providing valuable insights for researchers and drug development professionals.
This guide offers an objective comparison of the cytotoxic effects of paclitaxel, a widely used chemotherapeutic agent, and its derivative, 10-Deacetyl-7-xylosyl paclitaxel. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document aims to provide a comprehensive resource for the scientific community.
Executive Summary
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of both compounds. It is important to note that the IC50 values are highly dependent on the cell line and the specific experimental conditions.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| PC-3 | Prostate Cancer | 5 | Not Specified |
Data sourced from a product information sheet.[6]
Table 2: IC50 Values of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| Various (8 human tumor cell lines) | Various | 2.5 - 7.5 | Clonogenic Assay | [7] |
| MCF-7 | Breast Cancer | 3500 | MTT Assay | [8] |
| MDA-MB-231 | Breast Cancer | 300 | MTT Assay | [8] |
| SKBR3 | Breast Cancer | 4000 | MTT Assay | [8] |
| BT-474 | Breast Cancer | 19 | MTT Assay | [8] |
Note: IC50 values for paclitaxel can vary significantly depending on the cell line and experimental conditions.
Mechanisms of Action and Signaling Pathways
Both paclitaxel and its derivative, this compound, exert their cytotoxic effects by disrupting microtubule function, leading to mitotic arrest and subsequent apoptosis. However, the downstream signaling pathways for apoptosis induction appear to differ.
Paclitaxel-Induced Apoptosis: Paclitaxel's stabilization of microtubules triggers a mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle.[2][9] Prolonged arrest in mitosis ultimately leads to the activation of apoptotic pathways.
This compound-Induced Apoptosis: Research on PC-3 cells indicates that this compound induces apoptosis through the mitochondrial pathway.[3][4] This involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[3][10] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -6.[3][4]
Caption: Signaling pathways for paclitaxel and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695).
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
A Comparative Analysis: 10-Deacetyl-7-xylosyl paclitaxel versus Docetaxel in Oncology Research
In the landscape of anti-cancer drug development, taxanes represent a cornerstone in the treatment of various solid tumors. This guide provides a detailed comparative analysis of a novel paclitaxel (B517696) derivative, 10-Deacetyl-7-xylosyl paclitaxel, and the well-established chemotherapeutic agent, docetaxel (B913). This objective comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.
Mechanism of Action: A Shared Target with Potential Nuances
Both this compound and docetaxel exert their cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, they promote and stabilize microtubule assembly, thereby disrupting the dynamic process of microtubule depolymerization. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis, or programmed cell death.[1][2]
This compound, a derivative of paclitaxel, is reported to induce mitotic arrest and apoptosis by up-regulating pro-apoptotic proteins like Bax and Bad, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[1][2] This modulation of apoptosis-related proteins leads to a disruption of the mitochondrial membrane permeability and activation of the caspase cascade.[1]
Docetaxel has been shown to have a higher affinity for the β-tubulin binding site compared to paclitaxel, which may contribute to its potent antitumor activity.[3]
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the available IC50 values for this compound and docetaxel across various cancer cell lines. It is important to note that direct comparative studies are limited, and these values are compiled from different preclinical investigations.
| Cell Line | Cancer Type | This compound IC50 | Docetaxel IC50 |
| PC-3 | Prostate Cancer | 5 µM[4] | Data not available in the same study for direct comparison. |
| A2780 | Ovarian Cancer | 1.6 µM | Data not available in the same study for direct comparison. |
| A549 | Lung Cancer | 2.1 µM | 1.94 mM (2D culture), 118.11 mM (3D culture)[5] |
| H460 | Lung Cancer | Data not available | 1.41 mM (2D culture), 76.27 mM (3D culture)[5] |
| H1650 | Lung Cancer | Data not available | 2.70 mM (2D culture), 81.85 mM (3D culture)[5] |
| SK-BR-3 | Breast Cancer | Data not available | IC50 values for paclitaxel analogs have been determined, but not for docetaxel in the same direct comparison. |
| MDA-MB-231 | Breast Cancer | Data not available | IC50 values for paclitaxel analogs have been determined, but not for docetaxel in the same direct comparison. |
| T-47D | Breast Cancer | Data not available | IC50 values for paclitaxel analogs have been determined, but not for docetaxel in the same direct comparison. |
Note: The IC50 values for docetaxel in A549, H460, and H1650 cell lines are presented in mM, which is a significantly higher concentration than the µM values reported for this compound. This discrepancy is likely due to different experimental protocols and requires cautious interpretation. Direct head-to-head studies are necessary for a definitive comparison of potency.
In Vivo Antitumor Efficacy: Limited Data for a Direct Showdown
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds. While extensive in vivo data exists for docetaxel across various xenograft models, information on the in vivo efficacy of this compound is sparse.
A related compound, 7-Xylosyl-10-Deacetyltaxol B, has been shown to inhibit the growth of S180 sarcoma.[6] For docetaxel, one study using a sarcoma S180 mouse model demonstrated a tumor inhibition rate of 94.66% for a nanoparticle formulation of docetaxel, which was 1.24 times more effective than the standard docetaxel injection (76.11% inhibition).[7] However, a direct comparison of this compound and docetaxel in the same in vivo model is not currently available in the reviewed literature.
Pharmacokinetics: An Uncharted Territory for the Novel Taxane
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While the pharmacokinetic profile of docetaxel is well-characterized, there is a notable absence of published pharmacokinetic data for this compound.
| Parameter | This compound | Docetaxel |
| Bioavailability | Data not available | Low oral bioavailability. |
| Distribution | Data not available | Widely distributed, with a steady-state volume of distribution of 113 liters. Approximately 94% protein-bound.[8] |
| Metabolism | Data not available | Primarily metabolized by the CYP3A4 isoenzyme.[8] |
| Elimination | Data not available | Primarily eliminated through feces. |
Safety and Toxicity Profile
The safety profile of a drug candidate is a critical determinant of its clinical viability. The toxicity of this compound has not been extensively reported in the available literature. In contrast, docetaxel's safety profile is well-documented from its extensive clinical use.
Docetaxel: Common side effects include myelosuppression (particularly neutropenia), peripheral neuropathy, fluid retention, mucositis, and alopecia.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or docetaxel) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The test compounds are administered via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity against prostate cancer cells. (A) Cytotoxicity of compounds 1−7 against prostate cancer cell lines PC-3 and 22Rv1. (B) Compound 5 exhibited varying degrees of inhibition on prostate cancer cell viability. [cjnmcpu.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancement of Docetaxel Anti-cancer Activity by A Novel Diindolylmethane (DIM) Compound in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxane Derivatives on Microtubule Stabilization: A Guide for Researchers
An in-depth review of the efficacy and mechanisms of prominent taxane (B156437) derivatives in promoting microtubule stability, supported by quantitative data and detailed experimental protocols.
This guide offers a comparative analysis of key taxane derivatives—paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091)—focusing on their core mechanism of action: the stabilization of microtubules. For researchers, scientists, and drug development professionals, this document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Mechanism of Action: Hyperstabilization of Microtubules
Taxanes represent a critical class of chemotherapeutic agents that exert their anticancer effects by disrupting the normal dynamics of microtubules.[1] Microtubules, essential components of the cellular cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[2][3][4]
Unlike other microtubule-targeting agents such as the vinca (B1221190) alkaloids, which prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of assembled microtubules.[3][5] This binding event promotes the polymerization of tubulin and inhibits depolymerization, leading to the formation of abnormally stable and non-functional microtubule bundles.[1][5] The consequence of this hyperstabilization is the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][5]
Comparative Efficacy of Taxane Derivatives
The cytotoxic effectiveness of taxane derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value signifies the concentration of a drug required to inhibit cell growth by 50%. The following table summarizes the IC50 values for paclitaxel, docetaxel, and cabazitaxel in different ovarian cancer cell lines, demonstrating their potent cytotoxic activity.
| Cell Line | Paclitaxel IC50 (µM) | Docetaxel IC50 (µM) | Cabazitaxel IC50 (µM) |
| OVCAR3 | 0.7 | - | 0.6 |
| SKOV3 | 1.0 | - | 0.6 |
| TOV-112D | 0.6 | - | 0.6 |
Data compiled from a study on ovarian cancer cell lines.[6] Note: Docetaxel data for these specific cell lines was not provided in the cited source.
Cabazitaxel has demonstrated efficacy in tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[7][8] Studies in androgen-independent prostate cancer cell lines (PC3 and DU145) have shown that cabazitaxel can induce more significant cell death and inhibit colony formation compared to docetaxel or paclitaxel at the same concentrations (1 to 5 nM).[9] Furthermore, cabazitaxel treatment resulted in a higher fold change in caspase-3 activity and an increased Bax/Bcl-2 ratio, indicating a stronger induction of apoptosis.[9]
Experimental Protocols
To aid in the replication and validation of findings related to taxane activity, detailed protocols for key experimental assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures a compound's ability to promote the assembly of tubulin into microtubules, serving as a primary functional assay for microtubule-stabilizing agents.[10]
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Taxane derivative of interest (dissolved in DMSO)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing purified tubulin and GTP in the polymerization buffer.
-
Add varying concentrations of the taxane compound or a DMSO control to the reaction mixtures.
-
Incubate the reactions at 37°C to initiate polymerization.
-
Monitor the increase in turbidity (optical density) at 340 nm over time using a spectrophotometer.
-
The rate and extent of microtubule polymerization are indicative of the stabilizing activity of the taxane derivative.
Immunofluorescence Microscopy for Microtubule Network Analysis
Immunofluorescence microscopy is a powerful technique for visualizing the intricate microtubule network within cells, allowing for the qualitative and quantitative assessment of morphological changes induced by taxanes.[11]
Materials:
-
Cultured mammalian cells on sterile glass coverslips
-
Taxane derivative of interest
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere. Treat the cells with the desired concentrations of the taxane derivative for a specified duration (e.g., 4 to 24 hours).[11]
-
Fixation: Gently wash the cells with pre-warmed PBS and fix them using either paraformaldehyde or cold methanol.[12]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells to allow antibody entry.[13]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.[11]
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an antifade medium.[12]
-
Imaging: Visualize the cells using a fluorescence microscope and acquire images.[11]
Cell Viability Assay (CCK-8 Method)
Cell viability assays are used to determine the number of living, healthy cells in a sample and can be used to infer the cytotoxic effects of a compound.[14] The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells.[15][16]
Materials:
-
Cultured cells in a 96-well plate
-
Taxane derivative of interest
-
Cell culture medium
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the taxane derivative and incubate for a desired period (e.g., 48 hours).[15]
-
Add the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The amount of formazan (B1609692) dye produced is directly proportional to the number of living cells.[16]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 4. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cabazitaxel-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabazitaxel: more than a new taxane for metastatic castrate-resistant prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabazitaxel exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Validating the Anti-Tumor Activity of 10-Deacetyl-7-xylosyl paclitaxel in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (DXP), a derivative of paclitaxel, against its parent compound in prostate cancer cells. The information presented is based on available experimental data to assist in the evaluation of DXP as a potential therapeutic agent.
Comparative Efficacy in PC-3 Prostate Cancer Cells
The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of 10-Deacetyl-7-xylosyl paclitaxel (DXP) and paclitaxel on the human prostate cancer cell line, PC-3.
| Compound | Cell Line | IC50 Value | Assay |
| This compound (DXP) | PC-3 | 5 µM[1] | Proliferation Assay |
| Paclitaxel | PC-3 | 22.2 nM[2] | MTT Assay |
| PC-3 | 31.2 nM[3] | Cell Viability Assay | |
| PC-3 | 5.16 nM | Cell Survival Assay |
Note: IC50 values for paclitaxel can vary based on experimental conditions such as treatment duration and specific assay used.
| Compound | Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Paclitaxel | PC-3 | Control (Untreated) | 55.2% | 30.5% | 14.3% |
| PC-3 | 10 nM for 24 hours | 15.8% | 8.2% | 76.0% |
Mechanism of Action: A Comparative Overview
Both DXP and paclitaxel exert their anti-tumor effects by targeting microtubules and inducing apoptosis. However, the reported signaling pathways show some differences.
This compound (DXP) primarily induces apoptosis through the mitochondria-driven pathway.[4] This involves:
-
Mitotic arrest: DXP causes a significant arrest of PC-3 cells in mitosis.[4]
-
Modulation of Bcl-2 family proteins: It up-regulates the expression of pro-apoptotic proteins Bax and Bad, while down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]
-
Caspase activation: The altered balance of Bcl-2 family proteins leads to a disturbance of the mitochondrial membrane permeability and the activation of caspase-9, which in turn activates downstream executioner caspases-3 and -6.[4]
Paclitaxel also induces apoptosis, with a mechanism in prostate cancer cells reported to involve the generation of reactive oxygen species (ROS).[5] Key aspects of its mechanism include:
-
Microtubule stabilization: Paclitaxel binds to β-tubulin, stabilizing microtubules and leading to G2/M phase cell cycle arrest.
-
ROS-mediated signaling: Treatment with paclitaxel increases ROS levels in PC3M prostate cancer cells.[5]
-
HIF-1α and JNK activation: The elevated ROS levels lead to an increase in the expression of hypoxia-inducible factor-1α (HIF-1α), which then stimulates the JNK/caspase-3 signaling pathway, ultimately promoting apoptosis.[5]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound (DXP) in prostate cancer cells.
Caption: Signaling pathway of Paclitaxel in prostate cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
A Comparative Guide to Cross-Validation of HPLC and UPLC-MS for Taxane Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of taxanes, such as paclitaxel (B517696) and docetaxel (B913), is fundamental in cancer research, clinical pharmacokinetics, and the quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
Cross-validation between these methods is crucial when transferring an analytical procedure, for example, from a research setting (often using the high sensitivity of UPLC-MS/MS) to a routine quality control environment where the robustness and cost-effectiveness of HPLC-UV may be preferred. This process ensures that both methods produce comparable and reliable data.
Core Principles: HPLC vs. UPLC-MS
High-Performance Liquid Chromatography separates compounds in a mixture based on their interaction with a stationary phase (the column) and a liquid mobile phase. In the context of taxane (B156437) analysis, this is typically a reversed-phase method where taxanes are separated and then detected by their absorbance of UV light.
Ultra-Performance Liquid Chromatography is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures.[1][2] This results in significantly faster analysis times, greater resolution, and increased sensitivity.[3][4] When coupled with a tandem mass spectrometer (MS/MS), it provides exceptional selectivity and sensitivity by identifying molecules based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[5]
Caption: High-level workflow comparison of HPLC and UPLC-MS/MS systems.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. The following protocols are representative examples for the analysis of taxanes in biological matrices like plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common procedure for extracting taxanes from plasma involves LLE, which is effective for both HPLC and UPLC-MS analysis.[6][7]
-
Aliquot: Take a 200 µL plasma sample.
-
Internal Standard (IS): Spike the sample with an internal standard. For paclitaxel analysis, docetaxel is often used as the IS, and vice versa.[8][9]
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or diethyl ether) and vortex for 5 minutes.[6][7]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[10] The sample is now ready for injection.
HPLC Method Protocol
This protocol is a typical example for the quantification of docetaxel or paclitaxel using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[11]
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Column Temperature: 40°C.[11]
UPLC-MS/MS Method Protocol
This protocol is a representative method for the highly sensitive quantification of taxanes in plasma.
-
Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[6][13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[13]
-
Elution: A gradient program is typically used.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[6][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6] The specific precursor-to-product ion transitions for paclitaxel and docetaxel (as IS) are monitored.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative performance parameters derived from cross-validation studies.
Table 1: Sensitivity and Run Time
| Parameter | HPLC-UV | UPLC-MS/MS | Key Advantage |
| Limit of Quantitation (LOQ) | 1-10 ng/mL[12][14] | 0.1-1 ng/mL[8][14] | UPLC-MS/MS |
| Limit of Detection (LOD) | ~0.5-5 ng/mL[15] | ~0.05-0.5 ng/mL | UPLC-MS/MS |
| Typical Run Time | 7-15 minutes[8] | 2-5 minutes[6][16] | UPLC-MS/MS |
Table 2: Validation Parameters
| Parameter | HPLC-UV | UPLC-MS/MS | Regulatory Acceptance Criteria (ICH/FDA) |
| Linearity (r²) | > 0.999[12] | > 0.995[6] | ≥ 0.99 |
| Accuracy (% Recovery) | 92 ± 5%[12] | 91.3% to 103.6%[7] | 85-115% (80-120% at LLOQ) |
| Precision (RSD%) | < 15%[15] | < 15%[6][17][18] | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | Good, but prone to interference | Excellent, based on m/z | No significant interference at analyte retention time |
Visualization of the Cross-Validation Process
The process of cross-validating two analytical methods involves several key steps to ensure data equivalency.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. waters.com [waters.com]
- 4. niito.kz [niito.kz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Novel Paclitaxel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel (B517696) remains a cornerstone in chemotherapy, but its clinical use is often hampered by poor solubility, significant side effects, and the development of drug resistance. To address these limitations, extensive research has focused on developing novel paclitaxel derivatives and formulations with improved therapeutic indices. This guide provides an objective comparison of the in vivo performance of several promising next-generation paclitaxel alternatives, supported by experimental data from preclinical studies.
Executive Summary
Novel paclitaxel derivatives and formulations have demonstrated considerable advantages over the conventional cremophor-based paclitaxel (Taxol®). These advantages include enhanced antitumor efficacy, improved safety profiles, and the ability to overcome multidrug resistance. Formulations such as albumin-coated nanocrystals (Cim-F-alb) and polymeric micelles (Genexol-PM®) have shown superior tumor accumulation and efficacy in preclinical models. Furthermore, new taxane (B156437) analogs like BMS-184476 and cabazitaxel (B1684091) have exhibited potent antitumor activity, even in paclitaxel-resistant tumors. This guide will delve into the comparative in vivo efficacy, toxicity, and underlying mechanisms of these innovative agents.
In Vivo Efficacy Comparison
The following tables summarize key in vivo efficacy and toxicity data from comparative preclinical studies of different paclitaxel derivatives and formulations.
Table 1: Comparative Antitumor Efficacy of Novel Paclitaxel Derivatives
| Derivative/Formulation | Cancer Model | Key Efficacy Findings | Reference |
| Cim-F-alb | B16F10 Melanoma (mice) | Showed greater and longer-lasting anti-cancer efficacy than Abraxane® at an equivalent dose.[1][2] | [1][2] |
| Genexol-PM® | SKOV-3 Ovarian Cancer (mice) | Significantly greater reduction in tumor volume compared to Taxol®.[3] | [3] |
| MX-1 Breast Cancer (mice) | Significantly greater reduction in tumor volume compared to Taxol®.[3] | [3] | |
| MIA PaCa-2 & PANC-1 Pancreatic Cancer (mice) | Showed a greater cure rate (complete regression of 86% and 71%, respectively) compared to gemcitabine (B846) (0%) and Taxol® (14%).[4] | [4] | |
| BMS-184476 | A2780 Ovarian Carcinoma (mice) | Clearly superior to paclitaxel in delaying tumor growth.[5] | [5] |
| HCT/pk Colon Carcinoma (paclitaxel-resistant) (mice) | Clearly superior to paclitaxel.[5] | [5] | |
| L2987 Lung Carcinoma (mice) | Clearly superior to paclitaxel.[5] | [5] | |
| Cabazitaxel | PC346Enza Prostate Cancer (enzalutamide-resistant) (mice) | Demonstrated a greater antitumor effect compared to docetaxel. Mean tumor volume after 46 days was 61 mm³ vs. 258 mm³ for docetaxel.[6] | [6] |
| Paclitaxel Prodrug (BrC16HT) | OVCAR-3 Ovarian Cancer (SCID mice) | Increased mean survival times more than Taxol®. Long-term survivors were only found in the BrC16HT treated groups.[7] | [7] |
| Paclitaxel Palmitate Liposomes (PTX-PA-L) | 4T1 Breast Cancer (mice) | Significantly inhibited tumor growth compared to Taxol®. Complete tumor cure was observed in 3 out of 10 mice.[8] | [8] |
Table 2: Comparative In Vivo Toxicity of Novel Paclitaxel Derivatives
| Derivative/Formulation | Animal Model | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Key Toxicity Findings | Reference |
| Genexol-PM® | Nude Mice | MTD: 60 mg/kg | Three-fold higher MTD compared to Taxol® (20 mg/kg).[3][9] | [3][9] |
| Sprague-Dawley Rats | LD50: 205.4 mg/kg (male), 221.6 mg/kg (female) | Significantly higher LD50 compared to Taxol® (8.3 mg/kg male, 8.8 mg/kg female).[3] | [3] | |
| Paclitaxel Prodrug (BrC16HT) | Mice | MTD (IP, 5 days): 37.5 mg/kg | Higher MTD compared to Taxol® (12.5 mg/kg).[7] | [7] |
| BMS-184476 | Rats and Dogs | TDL: 72 mg/m² (rats), 60 mg/m² (dogs) | More soluble in aqueous cosolvents, allowing for a reduction in Cremophor EL.[10] | [10] |
| Paclitaxel/β-cyclodextrin | Rats | MTD (HIPEC): 0.24 mg/ml | Similar MTD to Taxol® in hyperthermic intraperitoneal chemotherapy (HIPEC).[11] | [11] |
Experimental Protocols
General In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol provides a representative methodology for assessing the in vivo efficacy of novel paclitaxel derivatives. Specific parameters may vary depending on the cancer cell line and the characteristics of the therapeutic agent.
-
Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., A2780 ovarian, HCT-15 colon, MX-1 breast) are cultured in appropriate media and conditions.
-
Female athymic nude mice (4-6 weeks old) are typically used. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 10⁷ cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored, and tumor volume is measured with calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The novel paclitaxel derivative, a standard-of-care comparator (e.g., Taxol®, Abraxane®), and a vehicle control are administered.
-
The route of administration (e.g., intravenous, intraperitoneal) and the dosing schedule (e.g., once daily for 5 days, once every 3 days for 4 cycles) are critical parameters.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor volume and body weight are measured 2-3 times per week.
-
The primary efficacy endpoint is often tumor growth inhibition. Overall survival may also be assessed.
-
Toxicity is monitored by observing changes in body weight, clinical signs of distress, and, in some cases, through hematological analysis and histopathology of major organs at the end of the study.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analyses (e.g., ANOVA, t-test) are used to compare the antitumor efficacy between the different treatment groups.
-
Mechanism of Action and Signaling Pathways
Paclitaxel and its derivatives exert their cytotoxic effects primarily by stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division. This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[12]
Recent studies have also elucidated downstream signaling pathways activated by paclitaxel-induced microtubule dysfunction. One such pathway involves the activation of c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK). This signaling cascade can contribute to the apoptotic response in cancer cells.[13]
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a novel paclitaxel derivative.
References
- 1. A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Growth inhibition of a human ovarian tumor by a novel paclitaxel derivative in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vivo toxicity and bioavailability of Taxol and a paclitaxel/beta-cyclodextrin formulation in a rat model during HIPEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Interactome Dynamics during Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side evaluation of different taxoid extraction methods
For researchers and professionals in drug development, the efficient extraction of taxoids, a class of potent anti-cancer compounds, from natural sources like the yew tree (Taxus species) is a critical first step. This guide provides a side-by-side evaluation of different taxoid extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison of Taxoid Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of taxoid recovery. Below is a summary of quantitative data comparing conventional and modern extraction techniques.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Paclitaxel (or total taxoids) | Purity | Reference |
| Maceration | Methanol | Room Temperature | 16 h | 0.027% of extracted extract | Not specified | [1] |
| Soxhlet Extraction | Ethanol (B145695) | Boiling point of solvent (approx. 78°C) | 3.5 h | Not specified | Not specified | [2] |
| Ultrasound-Assisted Extraction (UAE) | 83.5% Ethanol | 40 | 47.63 min | 354.28 µg/g | Not specified | [3] |
| 80% Ethanol | 40 | 60 min | 48.27 µg/g (Paclitaxel) | Not specified | [4] | |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 50 | 3 x 10 min cycles | Not specified | Recoveries of 92.6-105.6% for six taxoids | [5] |
| Methanol | Not specified | 20 min | Not specified | Not specified | [2] | |
| Supercritical Fluid Extraction (SFE) | CO2 with ethanol co-solvent | 40 | 4 h | 0.094 wt% (Paclitaxel) | Higher selectivity than solvent extraction | [6] |
| CO2 with ethanol co-solvent | 318 K (45°C) | Not specified | 0.08% | Higher selectivity than traditional ethanol extraction | [1] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their implementation in a laboratory setting.
Microwave-Assisted Extraction (MAE)
This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Place 1.0 g of dried and powdered plant material into a Pyrex-glass extraction vessel.[7]
-
Add the appropriate volume of extraction solvent (e.g., 80% ethanol solution at a solid/liquid ratio of 1:10 g/mL).[5]
-
Set the MAE instrument parameters:
-
After each cycle, filter the extract.
-
Combine the filtrates from all cycles.
-
The resulting extract can often be analyzed directly without extensive clean-up.[8]
Ultrasound-Assisted Extraction (UAE)
This technique employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer.
Protocol:
-
Mix the dried, powdered plant material with the extraction solvent (e.g., 83.50% ethanol) at a specific liquid-to-solid ratio (e.g., 20.88:1).[3]
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic parameters:
-
After extraction, separate the solid material from the solvent by filtration or centrifugation.
-
The extract is then ready for further purification or analysis.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.
Protocol:
-
Grind the dried plant material (e.g., needles and seeds) and place approximately 5 g into a high-pressure stainless steel extraction vessel.[6]
-
Pressurize the system with CO2 and add a co-solvent like ethanol if necessary.
-
Set the extraction conditions:
-
Maintain the extraction for a specified time (e.g., 4 hours).[6]
-
De-pressurize the system, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate in a collection vessel.
Soxhlet Extraction
A traditional and exhaustive extraction method involving continuous washing of the plant material with a cycling solvent.
Protocol:
-
Place the dried and powdered plant material in a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a distillation flask with the extraction solvent (e.g., ethanol).
-
Heat the distillation flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping down into the thimble containing the plant material.
-
Once the liquid level in the thimble chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated until extraction is complete (e.g., 3.5 hours).[2]
Maceration
A simple extraction technique where the plant material is soaked in a solvent for an extended period.
Protocol:
-
Weigh 10 g of ground plant material and place it in a closed vessel.[7]
-
Add 100 mL of the chosen solvent (e.g., methanol) to the vessel.[7]
-
Allow the mixture to stand at room temperature for a specified period (e.g., 16 hours), with occasional shaking.[7]
-
After the maceration period, filter the mixture to separate the extract from the solid plant material.
Visualizing Taxoid Extraction and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for taxoid extraction and the signaling pathway of Paclitaxel, a prominent taxoid.
References
- 1. jsaer.com [jsaer.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of main taxoids in Taxus species by microwave-assisted extraction combined with LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Semi-Synthesized Paclitaxel
For researchers, scientists, and drug development professionals, ensuring the purity of semi-synthesized paclitaxel (B517696) is a critical step in the development of this widely used anticancer agent. This guide provides a comparative overview of the primary analytical methods used for purity assessment, complete with experimental protocols and data presentation to aid in the selection and implementation of the most suitable techniques.
The semi-synthesis of paclitaxel, most commonly from the precursor 10-deacetylbaccatin III (10-DAB) extracted from the needles of the yew tree (Taxus species), is a cornerstone of its commercial production.[1][2] This process, however, can introduce a variety of impurities, including unreacted starting materials, intermediates, byproducts, and degradation products. Rigorous analytical testing is therefore essential to guarantee the identity, purity, and safety of the final active pharmaceutical ingredient (API).
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed techniques for the purity profiling of paclitaxel.[3][4] HPLC, particularly in its reverse-phase mode (RP-HPLC), offers excellent resolution for separating paclitaxel from its closely related impurities.[5] When coupled with a mass spectrometer, LC-MS provides an unparalleled level of sensitivity and specificity, enabling the identification and quantification of trace-level impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Separation by chromatography followed by mass-based detection and fragmentation for structural elucidation. |
| Primary Use | Quantification of paclitaxel and known impurities. | Identification and quantification of known and unknown impurities, structural characterization. |
| Sensitivity | Good (ng level) | Excellent (pg to fg level) |
| Specificity | Good, based on retention time and UV detection. | Excellent, based on retention time, mass-to-charge ratio, and fragmentation pattern. |
| Instrumentation | HPLC system with UV/PDA detector. | LC system coupled to a tandem mass spectrometer. |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Common Impurities in Semi-Synthesized Paclitaxel from 10-DAB
The semi-synthetic process starting from 10-DAB can give rise to a specific profile of related substances. Understanding these potential impurities is crucial for developing and validating appropriate analytical methods.
| Impurity Name | Origin |
| 10-Deacetylbaccatin III (10-DAB) | Unreacted starting material. |
| Baccatin III | Intermediate in the semi-synthesis.[6] |
| 7-epi-Paclitaxel | Epimerization at the C-7 position during synthesis or degradation.[6][7] |
| 10-Deacetylpaclitaxel | Incomplete acetylation at the C-10 position.[6][7] |
| Cephalomannine | A natural taxane (B156437) analogue often co-isolated with 10-DAB.[6][7] |
| Side-chain related impurities | Byproducts from the attachment of the C-13 side chain. |
| Degradation products | Formed under stress conditions like acid, base, oxidation, or light exposure.[6][8] |
Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques for paclitaxel purity assessment.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is a representative method for the separation and quantification of paclitaxel and its related impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the semi-synthesized paclitaxel sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water or methanol, to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| Gradient Program | Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run. A typical gradient might be: 0-40 min, 30-70% A; 40-50 min, 70-90% A; 50-55 min, 90% A; 55-60 min, 30% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 227 nm[7] |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Identify and quantify impurities based on their retention times relative to the paclitaxel peak.
-
Calculate the percentage of each impurity by area normalization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This method provides enhanced sensitivity and specificity for the identification of trace impurities.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, potentially at a lower concentration (e.g., 100 µg/mL) due to the higher sensitivity of the detector.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile containing 0.1% formic acid (A) and Water containing 0.1% formic acid (B) |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Full scan for initial screening and product ion scan (MS/MS) for structural confirmation. |
3. Data Analysis:
-
Identify impurities by their accurate mass and characteristic fragmentation patterns.
-
Quantify impurities using appropriate calibration standards.
Visualizing the Workflow
The following diagrams illustrate the key workflows for assessing the purity of semi-synthesized paclitaxel.
References
- 1. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
Structural Elucidation of 10-Deacetyl-7-xylosyl paclitaxel: A 2D NMR Comparison
For researchers and professionals in drug development, the precise structural confirmation of paclitaxel (B517696) and its derivatives is paramount for understanding structure-activity relationships and ensuring drug quality. This guide provides a comparative framework for the structural elucidation of 10-Deacetyl-7-xylosyl paclitaxel and its parent compound, paclitaxel, using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While comprehensive 2D NMR data for paclitaxel is readily available, specific experimental data for its 7-xylosyl derivative remains less accessible. This guide presents a detailed experimental protocol applicable to taxane (B156437) derivatives and visualizes the analytical workflow. A complete quantitative comparison is pending access to the full experimental data for this compound.
Comparison of 1D NMR Data
The structural differences between paclitaxel and this compound are centered around the C7 and C10 positions of the baccatin (B15129273) III core. In this compound, the acetyl group at C10 is replaced by a hydroxyl group, and a xylosyl moiety is attached at the C7 position. These modifications induce characteristic shifts in the ¹H and ¹³C NMR spectra, which are instrumental in the initial stages of structural confirmation.
Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm) of Paclitaxel and this compound
| Position | Paclitaxel (CDCl₃) | This compound (Data Not Available) | Key Differences |
| H-7 | ~4.40 | Expected to shift due to xylosyl group | Significant downfield or upfield shift anticipated |
| H-10 | ~6.30 | Expected to shift due to deacetylation | Significant upfield shift expected |
| Xylosyl H-1' | - | Expected anomeric proton signal | New signal, typically a doublet |
| OAc-10 CH₃ | ~2.25 | Absent | Absence of this singlet |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ ppm) of Paclitaxel and this compound
| Position | Paclitaxel (CDCl₃) | This compound (Acetone-d₆)* | Key Differences |
| C-7 | ~75.5 | Data Not Available | Shift expected due to glycosylation |
| C-10 | ~76.0 | Data Not Available | Significant upfield shift expected |
| C=O (OAc-10) | ~171.0 | Absent | Absence of this carbonyl signal |
| Xylosyl C-1' | - | Data Not Available | New anomeric carbon signal |
*Note: A comprehensive and verified dataset for this compound is not publicly available. The values presented here are based on expected chemical shift changes and require experimental verification.
Experimental Protocols for 2D NMR Analysis
The following is a generalized protocol for the structural elucidation of taxane derivatives using 2D NMR spectroscopy.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be recorded on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum to check for sample purity and to serve as a reference.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. A gradient-selected COSY (gCOSY) is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
Visualization of the Structural Elucidation Workflow
The process of confirming the structure of a paclitaxel derivative using 2D NMR follows a logical progression from simple 1D experiments to more complex 2D correlations.
Caption: A generalized workflow for the structural confirmation of taxane derivatives using 1D and 2D NMR spectroscopy.
Key 2D NMR Correlations for Structural Confirmation
The core baccatin III skeleton and the side chain of paclitaxel derivatives exhibit characteristic correlations in COSY and HMBC spectra. The presence of the xylosyl group in this compound would be confirmed by specific HMBC correlations from the anomeric proton of the xylose to C-7 of the taxane core.
Caption: A diagram illustrating key COSY and HMBC correlations for confirming the positions of substituents on the taxane core.
A Comparative Analysis of the Biological Activity of Paclitaxel and its Xyloside Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Effects of Paclitaxel (B517696) and its Glycosylated Analogs with Supporting Experimental Data.
This guide provides a detailed comparison of the biological activity of the widely-used anticancer agent paclitaxel and its xyloside derivatives. By presenting quantitative data from cytotoxic assays, outlining detailed experimental methodologies, and visualizing key cellular pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel taxane-based therapeutics.
Introduction to Paclitaxel and its Xyloside Analogs
Paclitaxel, a complex diterpenoid originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy.[1] Its potent anticancer activity stems from its unique mechanism of action: the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[1][2]
Despite its clinical success, paclitaxel's efficacy can be limited by factors such as poor water solubility, the development of drug resistance, and dose-limiting toxicities. These challenges have spurred the exploration of paclitaxel analogs, including xyloside derivatives, with the goal of improving its pharmacological properties. Paclitaxel xylosides are glycosylated forms of paclitaxel, where a xylose sugar molecule is attached at various positions of the paclitaxel core. These modifications can influence the compound's solubility, cell permeability, and interaction with its target, potentially leading to altered biological activity. This guide focuses on comparing the cytotoxic effects of paclitaxel with its xyloside derivatives.
Comparative Biological Activity: In Vitro Cytotoxicity
The primary measure of the anticancer potential of paclitaxel and its analogs is their ability to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the available in vitro cytotoxicity data for paclitaxel and one of its prominent xyloside derivatives, 10-deacetyl-7-xylosyl paclitaxel, against various human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value |
| Paclitaxel | Various | Clonogenic | 2.5 - 7.5 nM |
| This compound | MCF-7 (Breast) | Not Specified | 0.3776 µg/mL |
| Colon Cancer | Not Specified | 0.86 µg/mL |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, drug exposure time, and the type of cytotoxicity assay used. Direct comparison of values from different studies should be made with caution.
Mechanism of Action and Cellular Signaling Pathways
The anticancer activity of paclitaxel and its xyloside derivatives is rooted in their interaction with the microtubule network, leading to the activation of apoptotic signaling cascades.
Microtubule Stabilization
Paclitaxel and its active analogs bind to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing the resulting polymer against depolymerization.[1][2] This hyper-stabilization of microtubules disrupts their normal dynamic instability, a process crucial for the formation and function of the mitotic spindle during cell division. The inability of the cell to form a functional spindle leads to a prolonged arrest at the G2/M phase of the cell cycle.[2]
Induction of Apoptosis
The sustained mitotic arrest triggered by microtubule stabilization ultimately leads to the induction of apoptosis. In the case of this compound, this process has been shown to occur through the mitochondrial-dependent pathway.[2][3] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspase-9, an initiator caspase that triggers a cascade of effector caspases, ultimately leading to the dismantling of the cell.[2]
The following diagram illustrates the general experimental workflow for assessing the cytotoxicity of paclitaxel and its derivatives.
The following diagram illustrates the signaling pathway initiated by paclitaxel and its xyloside derivatives, leading to apoptosis.
Experimental Protocols
Accurate and reproducible assessment of the biological activity of paclitaxel xylosides relies on standardized experimental procedures. Below are detailed methodologies for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[4]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the paclitaxel derivatives. Control wells with untreated cells are also included. The plates are then incubated for a specified period, typically 48 or 72 hours.[4]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. Dose-response curves are then plotted to determine the IC50 value for each compound.[4]
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after drug treatment.
-
Cell Seeding: A low number of cells (e.g., 200-1,000 cells per well) are seeded into 6-well plates and allowed to attach overnight.[4][5]
-
Drug Treatment: The cells are treated with various concentrations of the paclitaxel derivatives for a defined period, for instance, 24 hours.[4]
-
Recovery: After treatment, the drug-containing medium is removed, the cells are washed with PBS, and fresh complete medium is added. The plates are then incubated for 1-3 weeks to allow for colony formation.[6]
-
Fixation and Staining: The colonies are fixed with a solution such as 6.0% v/v glutaraldehyde (B144438) and then stained with 0.5% w/v crystal violet to make them visible for counting.[6]
-
Colony Counting: The number of colonies (defined as a cluster of at least 50 cells) in each well is counted.[6]
-
Data Analysis: The plating efficiency (PE) and the surviving fraction (SF) are calculated to determine the cytotoxic effect of the compounds.
Conclusion
The development of paclitaxel xylosides represents a promising strategy to enhance the therapeutic potential of this important anticancer agent. The available data on this compound suggests that modifications at the C-7 and C-10 positions can retain or potentially modulate the cytotoxic activity of the parent compound. Further comprehensive studies are required to elucidate the structure-activity relationships of a wider range of paclitaxel xylosides. Such investigations, employing standardized in vitro assays as detailed in this guide, will be crucial for identifying novel candidates with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of cancer chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 10-deacetyl-7-epipaclitaxel and 10-deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported bioactivities of two paclitaxel (B517696) derivatives: 10-deacetyl-7-epipaclitaxel and 10-deacetyl-7-xylosyl paclitaxel. The information presented is based on available preclinical data. A significant challenge in directly comparing these two compounds is the lack of studies that have evaluated them head-to-head in the same experimental systems. The data presented herein has been compiled from separate studies and should be interpreted with this limitation in mind.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of 10-deacetyl-7-epipaclitaxel and this compound. It is important to note the different cell lines and experimental conditions used in these studies, which precludes a direct comparison of potency.
| Parameter | 10-deacetyl-7-epipaclitaxel | This compound | Paclitaxel (for reference) |
| Cytotoxicity (IC50) | 85 µM (HeLa cells)[1] or 0.085 nM (HeLa cells)[2][3] (Note: Significant discrepancy in reported values) | 5 µM (PC-3 cells)[4] | ~2.5 - 7.5 nM (various human tumor cell lines, 24h exposure)[5] |
| Microtubule Disassembly (IC50) | Data not available | 0.3 µM (pig brain microtubules)[4], 0.5 µM (Physarum microtubules)[4] | Promotes assembly, does not induce disassembly[5] |
| α-Glucosidase Inhibition (IC50) | 48.8 µM[3] | Data not available | Data not available |
Note on IC50 Discrepancy for 10-deacetyl-7-epipaclitaxel: There is a substantial, unexplained discrepancy in the reported IC50 values for 10-deacetyl-7-epipaclitaxel against HeLa cells in commercially available data sources, with both 85 µM and 0.085 nM being cited, often referencing the same primary literature. Without access to and verification of the original study, the true cytotoxic potency of this compound remains uncertain.
Mechanism of Action and Signaling Pathways
Both 10-deacetyl-7-epipaclitaxel and this compound are derivatives of paclitaxel, a potent anti-cancer agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[5] While they share this general mechanism, the available data suggests potential differences in their specific molecular pathways.
10-deacetyl-7-epipaclitaxel
Limited information is available on the detailed apoptotic pathway of 10-deacetyl-7-epipaclitaxel. However, one study has shown that it can induce both apoptosis and autophagy in head and neck squamous cell carcinoma cells. This is reportedly achieved through the inhibition of the ERK (Extracellular signal-regulated kinase) pathway. It has also been reported to induce apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Epi 10-desacetyl paclitaxel - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of 10-Deacetyl-7-xylosyl paclitaxel via Mass Spectrometry: A Comparative Guide
This guide provides a detailed comparison of mass spectrometry-based methods for confirming the molecular weight of 10-Deacetyl-7-xylosyl paclitaxel (B517696). It is intended for researchers, scientists, and professionals in drug development who require accurate molecular weight verification for this complex natural product derivative.
Introduction
10-Deacetyl-7-xylosyl paclitaxel is a derivative of the widely used anti-cancer drug, paclitaxel.[1][2] Accurate determination of its molecular weight is a critical step in identity confirmation, purity assessment, and quality control during research and development. Mass spectrometry stands as the definitive technique for this purpose, offering high accuracy and sensitivity. This guide focuses on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for this analysis and provides a comparison with alternative techniques.
Theoretical Molecular Weight
The initial step in confirming the molecular weight of a compound is to calculate its theoretical mass based on its chemical formula.
-
Monoisotopic Molecular Weight: 943.3626 Da[3]
This theoretical value serves as the benchmark for experimental determination.
Primary Method: High-Resolution LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing paclitaxel and its derivatives due to its high sensitivity and the ability to separate the analyte from complex mixtures.[6][7] Coupling a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, with an LC system allows for precise mass determination, typically with sub-5 ppm mass accuracy.[8]
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative ion modes (separate runs).
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Scan Range: 100-1200 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan mode.
Data Presentation: Expected Mass Spectrometry Results
The high-resolution mass spectrometer will detect the molecule as various ionic species (adducts). The table below summarizes the expected accurate masses for common adducts of this compound.
| Ion Species | Formula | Theoretical m/z |
| Positive Ion Mode | ||
| [M+H]⁺ | C₅₀H₅₈NO₁₇⁺ | 944.3702 |
| [M+Na]⁺ | C₅₀H₅₇NNaO₁₇⁺ | 966.3521 |
| [M+K]⁺ | C₅₀H₅₇KNO₁₇⁺ | 982.3261 |
| Negative Ion Mode | ||
| [M-H]⁻ | C₅₀H₅₆NO₁₇⁻ | 942.3553 |
| [M+HCOO]⁻ | C₅₁H₅₈NO₁₉⁻ | 988.3612 |
Note: The monoisotopic mass of 943.3626 Da was used for these calculations. The formate (B1220265) adduct ([M+HCOO]⁻) is commonly observed when using formic acid in the mobile phase.
Experimental Workflow Diagram
Caption: Workflow for molecular weight confirmation via LC-MS.
Alternative Methods: A Brief Comparison
While LC-ESI-MS is the most suitable technique, other mass spectrometry methods can also be considered, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Suitability |
| LC-ESI-MS | Soft ionization of molecules from a liquid stream. | High sensitivity, suitable for polar and non-volatile compounds, easily coupled with liquid chromatography. | Susceptible to matrix effects and ion suppression. | Excellent |
| MALDI-TOF | Soft ionization where a laser desorbs molecules from a solid matrix. | Tolerant of salts and buffers, good for high molecular weight compounds, rapid analysis. | Less readily coupled to LC, potential for fragmentation, requires a suitable matrix. | Good |
| GC-MS | Electron ionization of volatile compounds separated by gas chromatography. | Provides reproducible fragmentation patterns for library matching. | Not suitable for non-volatile and thermally labile compounds like this compound. | Poor |
Conclusion
High-resolution Liquid Chromatography-Mass Spectrometry with Electrospray Ionization is the recommended method for the unambiguous confirmation of the molecular weight of this compound. By comparing the experimentally observed m/z values of protonated, sodiated, or deprotonated adducts against the calculated theoretical masses, researchers can achieve a high degree of confidence in the compound's identity. The presented protocol and data serve as a robust guideline for this essential analytical procedure in the field of natural product chemistry and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. biorlab.com [biorlab.com]
- 5. scbt.com [scbt.com]
- 6. books.rsc.org [books.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 10-Deacetyl-7-xylosyl paclitaxel: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling potent cytotoxic compounds like 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used chemotherapy agent paclitaxel, must adhere to stringent safety and disposal protocols.[1][2] Given its classification as a hazardous substance, proper management of its waste is crucial to protect laboratory personnel and the environment.[3][4] This guide provides essential, step-by-step procedures for the safe disposal of 10-Deacetyl-7-xylosyl paclitaxel, ensuring compliance and minimizing risk.
Immediate Safety and Logistical Information
The primary principle in handling cytotoxic waste is to prevent exposure.[5] All materials that come into contact with this compound, including unused product, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[6] It is imperative to segregate this waste from non-hazardous laboratory trash to ensure it is disposed of correctly.[7][8]
Key Logistical Steps:
-
Designated Waste Accumulation Area: Establish a clearly marked and secure area for the collection of cytotoxic waste.[9] This area should be away from general lab traffic.
-
Proper Labeling: All waste containers must be explicitly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[3][9]
-
Waste Minimization: To reduce the volume of hazardous waste, only prepare the amount of this compound solution needed for an experiment.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound in any form, including during disposal procedures.[10][11]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves that are rated for use with chemotherapy drugs are required. Change gloves every 30 minutes or immediately if contaminated.[12] |
| Gown | A disposable, non-permeable gown that is closed in the back should be worn.[12] |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should also be worn.[2] |
| Respiratory | For handling the powdered form, a NIOSH-approved respirator is necessary to prevent inhalation.[11] |
Experimental Protocol: Decontamination and Disposal
For liquid waste containing this compound, chemical degradation can be employed to render it non-cytotoxic before final disposal. The following protocol is based on methods used for paclitaxel and should be validated for this compound in a controlled laboratory setting.
Materials:
-
10% Sodium Hypochlorite (B82951) (bleach) solution
-
1N Sodium Hydroxide (B78521) (NaOH)
-
Appropriate cytotoxic waste containers
-
Spill kit for cytotoxic agents
Procedure:
-
Initial Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container.
-
Decontamination:
-
Working within a chemical fume hood, carefully add a 10% sodium hypochlorite solution to the waste container to achieve a final concentration of at least 1% available chlorine.
-
Next, add 1N sodium hydroxide to raise the pH of the solution to >12.
-
Allow the mixture to react for at least 24 hours to ensure complete degradation of the cytotoxic compound.
-
-
Neutralization: After the 24-hour degradation period, neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., hydrochloric acid).
-
Final Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste.[13]
-
Solid Waste: All contaminated solid materials, including empty vials, pipette tips, gloves, and gowns, should be placed in a designated, puncture-proof cytotoxic waste container.[6] This container should then be sent for incineration through a licensed hazardous waste disposal service.[3]
Spill Management:
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[8] Use a cytotoxic spill kit to contain and clean the spill, wearing full PPE. All materials used for cleanup must be disposed of as cytotoxic waste.[8]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. www3.paho.org [www3.paho.org]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. acewaste.com.au [acewaste.com.au]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. safety.duke.edu [safety.duke.edu]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. ptb.de [ptb.de]
Essential Safety and Logistical Guidance for Handling 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 10-Deacetyl-7-xylosyl paclitaxel (B517696). As a derivative of paclitaxel, this compound should be treated as a potent cytotoxic agent. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.
Health Hazard Summary
While one Safety Data Sheet (SDS) for 10-Deacetyl-7-xylosyl paclitaxel states it is not classified as hazardous, paclitaxel and its analogs are well-documented as hazardous substances.[1][2] Therefore, it is imperative to handle this compound with the precautions required for cytotoxic agents. Potential health hazards include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][3]
-
Allergic Reaction: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] There are no established safe exposure levels for cytotoxic drugs, making it paramount to minimize contact.[1]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required. Gloves should be powder-free and meet ASTM Standard D-6978. Inspect gloves before each use.[1][4] |
| Gown | A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required. It should be shown to be resistant to permeability by hazardous drugs.[4][5] |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1][4] |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the powder form of the compound or when there is a risk of aerosol generation.[4][6] |
| Shoe Covers | Required when there is a potential for spills.[6] |
Operational Plan for Handling
A systematic approach is essential for both safety and experimental integrity.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a restricted-access laboratory.
-
A certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet should be used for all manipulations that could generate aerosols or dust.[7]
2. Preparation and Handling Protocol:
-
PPE Donning: Before handling the compound, put on all required PPE in the correct order: gown, inner gloves, respirator, eye protection, and outer gloves. The outer gloves should cover the cuff of the gown.[1]
-
Weighing: Weighing of the powdered compound should be done in a containment device such as a BSC to avoid airborne particles.
-
Reconstitution: When dissolving the compound, work within the BSC. Use a closed system transfer device (CSTD) if available to minimize exposure.
-
Labeling: All containers with this compound must be clearly labeled as "Cytotoxic" or "Hazardous Drug".
3. Spill Management:
-
A spill kit specifically for cytotoxic drugs must be readily available.
-
Only trained personnel with proper PPE should clean up spills.[6]
-
For large spills, evacuate the area and contact the institutional safety office.
-
For small spills, wear a gown, double gloves, eye protection, and an N95 respirator.[6]
-
Absorb liquids with absorbent pads and treat the area with a deactivating agent (e.g., sodium hypochlorite (B82951) solution), followed by cleaning with detergent and water.[8]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[9]
Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and harm to others.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste according to institutional and local regulations. The container must be clearly labeled.[9] |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, puncture-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container (often yellow or purple).[10][11] |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated, sealable bag labeled "Cytotoxic Waste" or "Chemotherapy Waste" (often a yellow bag).[11][12] |
| Liquid Waste | Collect in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste". Do not pour down the drain.[9] |
All cytotoxic waste must be segregated from regular trash and biohazardous waste and handled by a specialized waste management service for incineration.[9][10]
Experimental Workflow and Safety Procedures
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. biosynth.com [biosynth.com]
- 4. ohsinsider.com [ohsinsider.com]
- 5. pogo.ca [pogo.ca]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. securewaste.net [securewaste.net]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
